molecular formula C8H15NO2 B171124 Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate CAS No. 197916-36-2

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Cat. No.: B171124
CAS No.: 197916-36-2
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
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Description

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (CAS 197916-36-2) is a high-purity chiral building block of significant interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol, serves as a constrained cyclic β-amino acid derivative . Its defined stereochemistry is critical for its application in the synthesis of enantiomerically pure compounds. Research Applications and Value This chiral synthon is extensively used in peptidomimetic design, where it helps create structurally constrained peptides with enhanced metabolic stability and specific biological activity profiles . Its stereospecific reactivity makes it invaluable for synthesizing chiral catalysts and as a key precursor for biologically active compounds being explored in anticancer and neurological disorder research . The compound participates in various key reactions, including ester hydrolysis under acidic or basic conditions, Boc deprotection via acidolysis, and catalytic hydrogenation for the cleavage of protecting groups, often achieving high enantiomeric purity (≥96% ee) . Furthermore, its amino group readily undergoes alkylation and acylation, and it can form peptide bonds using coupling reagents like HATU and EDCl/HOBt, making it a versatile intermediate for dipeptide synthesis and Solid-Phase Peptide Synthesis (SPPS) . Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It requires careful handling and should be stored sealed in a dry, inert atmosphere at 2-8°C . Refer to the supplied Safety Data Sheet for detailed hazard information, which includes warnings regarding skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. The information is presented to support its application in research and development, particularly in organic synthesis and medicinal chemistry. Due to its common use and enhanced stability as a hydrochloride salt, the data presented primarily pertains to this form.

Core Physical and Chemical Properties

This compound is a chiral organic compound featuring a cyclopentane ring substituted with an amino group and an ethyl ester. It serves as a valuable building block in the synthesis of more complex molecules. The hydrochloride salt form is frequently used to improve stability and solubility.[1]

The quantitative physical properties are summarized in the table below.

PropertyValueFormReference
Molecular Formula C₈H₁₅NO₂Free Base[2][3]
C₈H₁₆ClNO₂HCl Salt[1][4][5]
Molecular Weight 157.21 g/mol Free Base[2][3]
193.67 g/mol HCl Salt[1][5]
Appearance White to off-white crystalline powder/solidHCl Salt[1][4][6]
Melting Point 97 - 100 °CHCl Salt[4]
Solubility Soluble in waterHCl Salt[1][6]
Purity (Typical) ≥97% - ≥99%HCl Salt[1][4]
CAS Number 170966-36-8 (for specific isomer free base)Free Base
142547-15-7 (for cis-isomer HCl salt)HCl Salt[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of individual batches of this compound hydrochloride are typically not published in publicly available literature or supplier documentation. However, the following section outlines the standard methodologies employed for such characterizations.

2.1 Melting Point Determination

The melting point is a critical indicator of purity and is typically determined using one of two standard methods:

  • Capillary Method: A small, powdered sample is packed into a thin capillary tube, which is then heated in a calibrated apparatus (such as a Büchi or Stuart Scientific melting point apparatus). The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

2.2 Solubility Assessment

A qualitative assessment of solubility is performed by adding a specified amount of the solute (e.g., 1-10 mg) to a standard volume of a solvent (e.g., 1 mL) at a controlled temperature (typically room temperature). The mixture is vortexed or agitated, and the solution is visually inspected for the absence of solid particles to classify it as "soluble."

2.3 Purity by Titration

The purity of the hydrochloride salt can be determined by titration. For instance, a titration with perchloric acid (HClO₄) in a non-aqueous solvent is a common method for assaying amine hydrochlorides.[4] The endpoint is detected potentiometrically, and the purity is calculated based on the amount of titrant consumed.

Logical and Experimental Workflow Visualization

As a synthetic intermediate, this compound is typically used as a starting material for the synthesis of more complex target molecules. The following diagram illustrates a generalized workflow for its use in a typical acylation reaction, a common transformation for primary amines.

G cluster_start Starting Materials cluster_process Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A This compound HCl P1 Dissolve Amine HCl and Base in Solvent A->P1 B Acylating Agent (e.g., Acyl Chloride) P3 Add Acylating Agent Dropwise B->P3 C Base (e.g., Triethylamine) C->P1 D Aprotic Solvent (e.g., DCM) D->P1 P2 Cool Reaction Mixture (e.g., 0 °C) P1->P2 P2->P3 P4 Stir at Room Temperature P3->P4 W1 Aqueous Wash P4->W1 Reaction Complete W2 Dry Organic Layer (e.g., Na2SO4) W1->W2 W3 Solvent Evaporation W2->W3 W4 Purification (e.g., Column Chromatography) W3->W4 FP Final Acylated Product W4->FP AN1 Characterization (NMR, MS) AN2 Purity Check (HPLC) FP->AN1 FP->AN2

Caption: Generalized workflow for the acylation of this compound.

References

Spectroscopic Data Analysis of Ethyl Cyclopentanecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl cyclopentanecarboxylate derivatives. Due to the limited availability of published spectroscopic data for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, this document presents a complete dataset for a closely related analogue, Ethyl 2-oxocyclopentanecarboxylate, to serve as a representative example. The guide details standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral information in structured tables for clarity. Additionally, a generalized workflow for the spectroscopic analysis of organic compounds is provided. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Spectroscopic Data

The following sections present the spectroscopic data for Ethyl 2-oxocyclopentanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.18Quartet2H-OCH₂CH₃
3.10Triplet1H-CH(C=O)-
2.40 - 2.20Multiplet4H-CH₂- (cyclopentanone ring)
1.95 - 1.85Multiplet2H-CH₂- (cyclopentanone ring)
1.28Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

Chemical Shift (δ) ppmAssignment
213.1C=O (ketone)
171.5C=O (ester)
61.2-OCH₂CH₃
56.4-CH(C=O)-
37.9Ring CH₂
29.8Ring CH₂
20.5Ring CH₂
14.2-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2965C-H stretch (alkane)C-H
1755C=O stretch (ester)C=O
1725C=O stretch (ketone)C=O
1180C-O stretchC-O
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 2-oxocyclopentanecarboxylate

m/zRelative Intensity (%)Assignment
15625[M]⁺ (Molecular Ion)
12840[M - C₂H₄]⁺
111100[M - OCH₂CH₃]⁺
8385[M - COOCH₂CH₃]⁺
5595[C₄H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • ¹H NMR: A standard proton NMR experiment is performed. The data is processed with Fourier transformation, and the chemical shifts are referenced to TMS.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain single-line signals for each unique carbon atom. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or a pure KBr pellet is first recorded.

  • Analysis: The sample is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film / KBr Pellet Thin Film / KBr Pellet (for IR) Sample->Thin Film / KBr Pellet Dilution Dilution in Volatile Solvent (for MS) Sample->Dilution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Tube IR_Spec FTIR Spectrometer Thin Film / KBr Pellet->IR_Spec Sample Holder MS_Spec Mass Spectrometer Dilution->MS_Spec Injection NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has outlined the key spectroscopic data and methodologies for the characterization of ethyl cyclopentanecarboxylate derivatives, using Ethyl 2-oxocyclopentanecarboxylate as a detailed example. The provided tables of spectral data, along with the generalized experimental protocols and workflow diagram, offer a valuable resource for scientists and researchers engaged in the synthesis and analysis of related small molecules. While the data for the specific target molecule, this compound, remains elusive in public databases, the information presented herein provides a strong foundation for its eventual characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This compound, a chiral amino acid ester, is a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. Understanding its ¹H NMR spectrum is crucial for its identification, purity assessment, and structural elucidation in drug development and chemical research.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound hydrochloride in a typical deuterated solvent such as Deuterium Oxide (D₂O). The chemical shifts for the cyclopentyl protons are based on the reported data for (1R,2S)-2-aminocyclopentanecarboxylic acid[1]. The data for the ethyl group are estimated based on standard chemical shift values for ethyl esters.

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
CH₃ (Ethyl)~1.25Triplet (t)3H~7.1
CH₂ (Cyclopentyl, C3, C4, C5)~1.70 - 2.20Multiplet (m)6H-
CH (Cyclopentyl, C1)~3.10 - 3.16Multiplet (m)1H-
CH (Cyclopentyl, C2)~3.82 - 3.86Multiplet (m)1H-
CH₂ (Ethyl)~4.15Quartet (q)2H~7.1
NH₂VariableBroad Singlet (br s)2H-

Note: The chemical shift of the amine (NH₂) protons can be highly variable and may exchange with D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general protocol for acquiring the ¹H NMR spectrum of an amino ester hydrochloride salt, such as this compound hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound hydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the amine protons.

  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure a homogeneous magnetic field, the sample height in the tube should be at least 4 cm.

  • If the solution contains any particulate matter, it should be filtered through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.

2. NMR Instrument Parameters:

  • The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Structural Elucidation and Signal Assignment

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The following diagram illustrates the key proton environments and their expected spin-spin coupling interactions.

G cluster_ethyl Ethyl Group cluster_ring Cyclopentyl Ring cluster_amine Amine Group CH3_ethyl CH₃ (~1.25 ppm, t) CH2_ethyl CH₂ (~4.15 ppm, q) CH3_ethyl->CH2_ethyl J ≈ 7.1 Hz H1 H1 (~3.13 ppm, m) H2 H2 (~3.84 ppm, m) H1->H2 J (cis) H3_5 H3, H4, H5 (~1.7-2.2 ppm, m) H1->H3_5 J H2->H3_5 J NH2 NH₂ (variable, br s)

Caption: Spin-spin coupling network in this compound.

The diagram above illustrates the expected connectivity and coupling between the different sets of protons in the molecule. The ethyl group protons (CH₃ and CH₂) will show a characteristic triplet and quartet pattern, respectively, due to their mutual coupling. The protons on the cyclopentane ring will exhibit more complex multiplets due to coupling with their neighbors. The cis-relationship between the protons at C1 and C2 is a key stereochemical feature that influences their coupling constant. The amine protons, if observable, typically appear as a broad singlet and do not show coupling to adjacent protons due to rapid exchange.

References

Unveiling the Carbon Skeleton: An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a chiral amino acid ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages a data-driven, predictive approach. By comparing the known ¹³C NMR data of its constituent structural fragments—(1R,2S)-2-aminocyclopentanecarboxylic acid and ethyl cyclopentanecarboxylate—we present a reliable, predicted spectrum to aid in the structural elucidation and characterization of this compound and its derivatives.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from the analysis of structurally analogous compounds, providing a robust framework for spectral interpretation. The numbering of the carbon atoms corresponds to the molecular structure diagram presented in the subsequent section.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C=O)~174-176Based on the ester carbonyl in ethyl cyclopentanecarboxylate, with a slight downfield shift anticipated due to the adjacent chiral center.
C2 (CH-COOEt)~46-48Inferred from the C1 of (1R,2S)-2-aminocyclopentanecarboxylic acid, adjusted for the esterification effect.
C3 (CH-NH₂)~53-55Correlated with the C2 of (1R,2S)-2-aminocyclopentanecarboxylic acid.
C4 (CH₂)~30-32Analogous to the C5 of (1R,2S)-2-aminocyclopentanecarboxylic acid.
C5 (CH₂)~21-23Correlated with the C3 of (1R,2S)-2-aminocyclopentanecarboxylic acid.
C6 (CH₂)~27-29Analogous to the C4 of (1R,2S)-2-aminocyclopentanecarboxylic acid.
C7 (O-CH₂)~60-62Typical chemical shift for the O-CH₂ group in ethyl esters.
C8 (CH₃)~14-15Characteristic chemical shift for the terminal methyl group of an ethyl ester.

Molecular Structure and Carbon Numbering

To facilitate the correlation of predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

molecular_structure C1 C1(O)O O1 O C1->O1 C2 C2 C2->C1 C3 C3(NH2) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C2 C7 C7 O1->C7 C8 C8 C7->C8

Caption: Molecular structure of this compound with carbon numbering.

Methodology for Spectral Prediction

The prediction of the ¹³C NMR spectrum for the target molecule involves a systematic, comparative analysis of empirical data from structurally related compounds. This workflow ensures a high degree of confidence in the predicted chemical shifts.

prediction_workflow start Target Molecule: This compound analog1 Analog 1: (1R,2S)-2-Aminocyclopentanecarboxylic Acid (Provides cyclopentane ring data) start->analog1 analog2 Analog 2: Ethyl Cyclopentanecarboxylate (Provides ethyl ester data) start->analog2 data_extraction Data Extraction: Extract ¹³C NMR chemical shifts for each analog from literature and databases. analog1->data_extraction analog2->data_extraction analysis Comparative Analysis: - Identify corresponding carbon atoms. - Analyze substituent effects (esterification, amino group). data_extraction->analysis prediction Prediction: Estimate chemical shifts for the target molecule by combining and adjusting analog data. analysis->prediction result Predicted ¹³C NMR Spectrum prediction->result

Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.

Experimental Protocols

For researchers seeking to acquire experimental ¹³C NMR data for this compound or related compounds, the following provides a generalized yet detailed methodology.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved through techniques such as recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule, as it is relatively non-polar and effectively dissolves many organic compounds. For compounds with different solubility profiles, other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be used.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR instrument.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range for this type of molecule.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally appropriate.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

By following these protocols and utilizing the predictive data provided, researchers can confidently undertake the ¹³C NMR analysis of this compound and related structures, facilitating their research and development endeavors.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This compound is of interest in pharmaceutical research and development due to its structural motifs, which are common in various bioactive molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its primary amine, ethyl ester, and cyclopentane ring functionalities. While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on the well-established absorption ranges for these functional groups. The following table summarizes the expected key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
3450 - 3350Primary Amine (R-NH₂)N-H Asymmetric & Symmetric StretchingMedium, two sharp bands
2975 - 2850Alkyl (C-H)C-H StretchingStrong
1750 - 1735Ethyl Ester (R-COOR')C=O StretchingStrong, sharp
1650 - 1580Primary Amine (R-NH₂)N-H Bending (Scissoring)Medium to weak
1470 - 1450Alkane (CH₂)C-H Bending (Scissoring)Medium
1370 - 1350Alkane (CH₃)C-H Bending (Rocking)Medium
1300 - 1000Ethyl Ester (R-COOR')C-O StretchingStrong, multiple bands
910 - 665Primary Amine (R-NH₂)N-H WaggingBroad, medium to weak

Interpretation of the Spectrum

The IR spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

  • Functional Group Region:

    • N-H Stretching: The presence of a primary amine is typically confirmed by two distinct, sharp bands in the 3450-3350 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3]

    • C-H Stretching: Strong absorptions between 2975 and 2850 cm⁻¹ are indicative of the C-H stretching vibrations within the ethyl group and the cyclopentane ring.[4]

    • C=O Stretching: A very strong and sharp absorption peak between 1750 and 1735 cm⁻¹ is the most characteristic feature of the ethyl ester group, arising from the carbonyl (C=O) stretch.[5][6]

    • N-H Bending: A medium to weak band in the 1650-1580 cm⁻¹ region is expected due to the scissoring (bending) vibration of the N-H bonds in the primary amine.[3][7]

  • Fingerprint Region:

    • This region contains a complex series of absorptions that are unique to the molecule as a whole.

    • C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.[5][8]

    • C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups of the ethyl and cyclopentane moieties appear in this region.[4]

    • N-H Wagging: A broad band between 910 and 665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bond.[3][7]

    • The unique pattern of peaks in the fingerprint region for the cyclopentane ring structure is also expected.[4][9]

Experimental Protocol for Infrared Spectroscopy

The following outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or KBr pellets and a hydraulic press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid sample of this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • After analysis, clean the ATR crystal thoroughly.

Data Processing:

  • The collected spectrum should be baseline corrected to remove any sloping baselines.

  • The spectral data is typically presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

  • Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of this compound.

IR_Analysis_Workflow Workflow for IR Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Clean_ATR Clean ATR Crystal Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Collect_Spectrum Collect FTIR Spectrum Apply_Sample->Collect_Spectrum Baseline_Correction Baseline Correction Collect_Spectrum->Baseline_Correction Peak_Picking Identify Peak Positions Baseline_Correction->Peak_Picking Assign_Functional_Groups Assign Functional Group Frequencies Peak_Picking->Assign_Functional_Groups Assign_Fingerprint Analyze Fingerprint Region Assign_Functional_Groups->Assign_Fingerprint Final_Identification Confirm Molecular Structure Assign_Fingerprint->Final_Identification

Caption: Workflow for IR analysis of this compound.

References

Navigating the Fragmentation Landscape: An In-depth Technical Guide to the Mass Spectrometry of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This technical guide delves into the predicted mass spectrometry fragmentation of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a chiral cyclic β-amino acid ester. Due to the absence of publicly available mass spectra for this specific molecule, this guide synthesizes established fragmentation principles of amines and esters, alongside spectral data from analogous compounds, to construct a theoretical fragmentation pathway. This predictive analysis serves as a foundational resource for researchers working with this and structurally related molecules.

Predicted Core Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to be driven by the presence of its two primary functional groups: the primary amine and the ethyl ester, situated on a cyclopentane ring. The initial ionization event will generate a molecular ion ([M]•+), which will then undergo a series of characteristic fragmentation reactions.

The dominant fragmentation routes are expected to be α-cleavage adjacent to the amine group and various cleavages associated with the ethyl ester functionality. The cyclopentane ring itself can also undergo ring-opening and subsequent fragmentations.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway cluster_alpha α-Cleavage (Amine) cluster_ester Ester Fragmentation cluster_ring Ring Fragmentation M This compound [M]•+ m/z = 157 F1 Loss of H• [M-1]+ m/z = 156 M->F1 - H• F3 Loss of •OC2H5 [M-45]+ m/z = 112 M->F3 - •OC2H5 F4 Loss of C2H5• [M-29]+ m/z = 128 M->F4 - C2H5• F5 Loss of C2H4 (McLafferty) [M-28]•+ m/z = 129 M->F5 - C2H4 F6 Loss of •COOC2H5 [M-73]+ m/z = 84 M->F6 - •COOC2H5 F7 Loss of C2H4 from ring [M-28]•+ m/z = 129 M->F7 - C2H4 F2 Loss of C4H8COOC2H5• [M-128]+ m/z = 29

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

Predicted Fragment Ionm/zProposed Fragmentation MechanismPredicted Relative Abundance
[M]•+157Molecular IonLow to Medium
[M-1]+156α-cleavage: Loss of a hydrogen radical from the carbon bearing the amine.Medium
[M-28]•+129McLafferty rearrangement: Loss of ethylene from the ethyl ester group.Medium to High
[M-29]+128Loss of an ethyl radical from the ester group.Medium
[M-45]+112α-cleavage at the ester: Loss of the ethoxy radical (•OC2H5).High
[M-73]+84Loss of the entire carbethoxy group (•COOC2H5).High

Detailed Methodologies for Key Experiments

While specific experimental protocols for this compound are not available, a general methodology for analyzing similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a composite of standard practices in the field.

Sample Preparation
  • Standard Solution Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

  • Derivatization (Optional): For enhanced volatility or to explore different fragmentation patterns, the amine group can be derivatized (e.g., acylation, silylation). However, this guide focuses on the fragmentation of the underivatized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 30-400

  • Scan Speed: 2 scans/second

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a novel compound like this compound by GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard Solution (1 mg/mL) P2 Working Solution (10-100 µg/mL) P1->P2 Dilution A1 Injection into GC P2->A1 A2 Separation on Chromatographic Column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI, 70 eV) A3->A4 A5 Mass Analysis A4->A5 D1 Total Ion Chromatogram (TIC) Generation A5->D1 D2 Mass Spectrum Extraction D1->D2 D3 Fragmentation Pattern Analysis D2->D3 D4 Structural Elucidation D3->D4

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The proposed pathways, rooted in the fundamental principles of mass spectrometry and analysis of related structures, offer a valuable starting point for the identification and structural elucidation of this and similar molecules. The provided experimental protocol outlines a standard approach for obtaining empirical data, which will be essential for validating and refining the theoretical fragmentation patterns presented herein. As with any predictive analysis, experimental verification is the crucial next step for confirming these proposed fragmentation pathways.

Crystal Structure of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminocyclopentanecarboxylate Derivatives

Cyclic amino acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their conformational constraints, which can lead to enhanced biological activity and selectivity. The stereochemistry of these molecules plays a crucial role in their interaction with biological targets. Understanding the three-dimensional structure at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

Crystallographic Data of Related Aminocyclopentanecarboxylic Acid Derivatives

The following tables summarize crystallographic data for derivatives of aminocyclopentanecarboxylic acid, providing insights into the structural motifs and packing arrangements that can be expected for this class of compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoateTriclinicP-111.874612.202313.776097.557110.520113.8661620.204[1]

Note: This data is for a related amino ester and not the specific title compound. The unit cell contains two crystallographically independent molecules.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like an Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate derivative involves a series of well-defined experimental steps.

Synthesis and Purification

The synthesis of the target compound is typically achieved through established organic chemistry methods. A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, which can be adapted for the ethyl ester derivative.[2] Purification of the synthesized compound is critical for obtaining high-quality crystals and is usually performed by column chromatography or recrystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a crucial and often challenging step. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for determining the crystal structure of this compound derivatives.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for Crystal Structure Determination.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and biological properties. While specific crystallographic data for the title compound remains elusive in publicly accessible databases, the analysis of related structures and the application of standardized experimental protocols, as outlined in this guide, provide a robust framework for researchers. The detailed structural information obtained from X-ray crystallography is invaluable for the rational design of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Chirality and Absolute Configuration of Ethyl 2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of ethyl 2-aminocyclopentanecarboxylate, a valuable building block in medicinal chemistry and peptide research. The document details the synthesis, separation, and characterization of its stereoisomers, with a focus on determining their absolute configurations.

Introduction to the Chirality of Ethyl 2-Aminocyclopentanecarboxylate

Ethyl 2-aminocyclopentanecarboxylate possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: the cis and trans diastereomers.

  • Cis Isomers: The amino and ethyl carboxylate groups are on the same side of the cyclopentane ring. The enantiomers are (1R,2S)-ethyl 2-aminocyclopentanecarboxylate and (1S,2R)-ethyl 2-aminocyclopentanecarboxylate.

  • Trans Isomers: The amino and ethyl carboxylate groups are on opposite sides of the ring. The enantiomers are (1R,2R)-ethyl 2-aminocyclopentanecarboxylate and (1S,2S)-ethyl 2-aminocyclopentanecarboxylate.

The precise stereochemistry of these molecules is critical as it dictates their biological activity and incorporation into larger, structurally defined molecules such as peptide foldamers.[1]

G cis_R_S (1R,2S) cis_S_R (1S,2R) cis_R_S->cis_S_R trans_R_R (1R,2R) cis_R_S->trans_R_R Diastereomers trans_S_S (1S,2S) cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers Title Stereoisomers of Ethyl 2-Aminocyclopentanecarboxylate G start Ethyl 2-Oxocyclopentanecarboxylate reductive_amination Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) start->reductive_amination racemic_mixture Racemic Mixture of cis/trans Ethyl 2-Aminocyclopentanecarboxylate reductive_amination->racemic_mixture hydrolysis Alkaline Hydrolysis (e.g., NaOH) racemic_mixture->hydrolysis racemic_acid Racemic Mixture of cis/trans 2-Aminocyclopentanecarboxylic Acid (ACPC) hydrolysis->racemic_acid resolution Diastereomeric Salt Resolution racemic_acid->resolution enantiopure_acid Enantiopure ACPC ((1R,2S), (1S,2R), (1R,2R), (1S,2S)) resolution->enantiopure_acid esterification Esterification (e.g., EtOH, SOCl2) enantiopure_acid->esterification final_product Enantiopure Ethyl 2-Aminocyclopentanecarboxylate esterification->final_product G cluster_C1 Assigning Priority at C1 cluster_C2 Assigning Priority at C2 C1_node C1 Atom C1_p1 1: -NH2 C1_p2 2: -CH2- (ring) C1_p3 3: -COOEt C1_p4 4: -H (in back) C1_p1->C1_p2 Clockwise = (R) C1_p2->C1_p3 Clockwise = (R) C1_p3->C1_p1 Clockwise = (R) C2_node C2 Atom C2_p1 1: -COOEt C2_p2 2: -CH2- (ring) C2_p3 3: -NH2 C2_p4 4: -H (in back) C2_p1->C2_p3 Counter-clockwise = (S) C2_p2->C2_p1 Counter-clockwise = (S) C2_p3->C2_p2 Counter-clockwise = (S) Title Cahn-Ingold-Prelog (CIP) Priority Assignment

References

The Pivotal Role of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure therapeutic agents. Among these, ethyl (1R,2S)-2-aminocyclopentanecarboxylate, a constrained β-amino acid ester, has emerged as a valuable and versatile intermediate. Its rigid cyclopentane scaffold and defined stereochemistry offer a unique conformational constraint that is highly sought after in the design of bioactive molecules, particularly in the development of antiviral drugs and other therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Synthesis of this compound

The enantiomerically pure form of ethyl 2-aminocyclopentanecarboxylate is most commonly obtained through the resolution of its racemic cis-diastereomer. Enzymatic kinetic resolution has proven to be a highly efficient and scalable method for this purpose.

Core Synthesis Pathway: Enzymatic Kinetic Resolution

The logical workflow for obtaining the desired chiral building block involves the synthesis of the racemic precursor followed by enzymatic resolution.

G racemic_ester Racemic ethyl cis-2-aminocyclopentanecarboxylate acylation Enzymatic N-Acylation racemic_ester->acylation enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->acylation separation Separation (Chromatography/Extraction) acylation->separation target This compound (Unreacted Enantiomer) separation->target acylated_enantiomer N-Acyl-(1S,2R)-2-aminocyclopentanecarboxylate separation->acylated_enantiomer

Figure 1: General workflow for the enzymatic kinetic resolution of racemic ethyl cis-2-aminocyclopentanecarboxylate.

Experimental Protocols

1. Synthesis of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

The synthesis of the racemic starting material can be achieved through various established methods. A common approach involves the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by reductive amination.

2. Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

This protocol is based on the highly selective acylation of one enantiomer by a lipase, leaving the desired enantiomer unreacted. Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this transformation.[1][2][3]

Materials:

  • Racemic ethyl cis-2-aminocyclopentanecarboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, 2,2,2-trifluoroethyl butanoate)[1]

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), tert-amyl alcohol (TAA))[1]

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a solution of racemic ethyl cis-2-aminocyclopentanecarboxylate (1 equivalent) in a mixture of tert-butyl methyl ether and tert-amyl alcohol (e.g., 1:1 v/v), add the acyl donor (2 equivalents).[1]

  • Add immobilized Candida antarctica lipase B (typically 50 mg/mL of substrate solution).[1]

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 48 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).[1]

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • The enzyme is removed by filtration.

  • The unreacted this compound and the N-acylated (1S,2R)-enantiomer are separated by column chromatography or by acid-base extraction.

Quantitative Data:

The enzymatic resolution of related aminocyclopentane and aminocyclohexane carboxamides using CAL-B has been shown to proceed with excellent enantioselectivity.[1]

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Unreacted AmineEnantiomeric Ratio (E)
rac-cis-2-aminocyclopentanecarboxamideCAL-B2,2,2-trifluoroethyl butanoateTBME/TAA (1:1)46>99%>200
rac-trans-2-aminocyclopentanecarboxamideCAL-B2,2,2-trifluoroethyl butanoateTBME/TAA (1:1)5099%>200

Table 1: Enantioselectivity in the CAL-B catalyzed resolution of aminocyclopentanecarboxamides.[1] Data for the carboxamide is presented as a close analogue to the ethyl ester, illustrating the high efficiency of the method.

Applications in Drug Development

This compound serves as a crucial precursor for the synthesis of various biologically active molecules, most notably carbocyclic nucleoside analogues and neuraminidase inhibitors.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability.

Illustrative Synthetic Pathway

The synthesis of a carbocyclic nucleoside analogue generally involves the coupling of the chiral aminocyclopentane core with a heterocyclic base.

G start This compound protection N-Protection start->protection reduction Ester Reduction protection->reduction activation Hydroxyl Activation (e.g., Mesylation) reduction->activation coupling Coupling with Heterocyclic Base activation->coupling deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

References

Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) represents a class of conformationally constrained β-amino acids of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of ACPC stereoisomers into peptides can induce stable secondary structures, such as helices and turns, leading to the formation of "foldamers" with unique biological activities.[1][3] These peptidomimetics often exhibit enhanced resistance to proteolytic degradation, making them attractive candidates for novel therapeutics.[1] This technical guide provides an in-depth overview of the stereochemistry of 2-aminocyclopentanecarboxylic acid esters, focusing on their synthesis, separation, and characterization.

Core Synthetic Strategies

The synthesis of enantiomerically pure stereoisomers of 2-aminocyclopentanecarboxylic acid esters primarily relies on three main strategies: enzymatic resolution of a bicyclic β-lactam, conjugate addition of a chiral amine, and diastereoselective reductive amination of a 2-oxocyclopentanecarboxylate.[1][4][5] The latter has proven to be a particularly scalable and versatile approach.

Reductive Amination and Epimerization

A robust and scalable method for synthesizing all four stereoisomers of ACPC involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][4] This is followed by epimerization and crystallization-induced resolution of the resulting diastereomers.

The general workflow for this process is outlined below:

cluster_synthesis Synthesis and Isomerization ketoester Ethyl 2-oxocyclo- pentanecarboxylate reductive_amination Reductive Amination (NaBH4, isobutyric acid) ketoester->reductive_amination chiral_amine (S)- or (R)-α- Phenylethylamine chiral_amine->reductive_amination diastereomeric_mixture Diastereomeric Mixture of Amino Esters reductive_amination->diastereomeric_mixture epimerization Epimerization (NaOEt in EtOH) diastereomeric_mixture->epimerization trans-isomer formation cis_favored_mixture cis-Favored Diastereomeric Mixture diastereomeric_mixture->cis_favored_mixture Direct isolation trans_favored_mixture trans-Favored Diastereomeric Mixture epimerization->trans_favored_mixture cluster_separation Stereoisomer Separation diastereomeric_mixture Diastereomeric Mixture (cis and trans) trans_separation Epimerization & HBr Salt Formation diastereomeric_mixture->trans_separation cis_separation Resolution with D-DBTA diastereomeric_mixture->cis_separation trans_crystallization Fractional Crystallization trans_separation->trans_crystallization cis_crystallization Fractional Crystallization cis_separation->cis_crystallization trans_S_S_S (S,S,S)-trans-isomer trans_crystallization->trans_S_S_S trans_R_R_R (R,R,R)-trans-isomer (from (R)-amine) trans_crystallization->trans_R_R_R cis_R_S_S (R,S,S)-cis-isomer cis_crystallization->cis_R_S_S cis_S_R_R (S,R,R)-cis-isomer (from (R)-amine) cis_crystallization->cis_S_R_R

References

An In-depth Technical Guide to Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate and its more common commercially available form, this compound hydrochloride. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Commercial Availability

This compound is a chiral amino acid ester. In commercial settings, it is most frequently supplied as its hydrochloride salt to improve stability and solubility. The key identifiers for the hydrochloride salt are:

  • Chemical Name: rel-Ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride

  • CAS Number: 142547-15-7

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

Table 1: Supplier Information for this compound Hydrochloride (CAS 142547-15-7)

SupplierPurityAvailable Quantities
Synthonix, Inc.>98%250mg, 1g, 5g
Shaanxi Lighte Optoelectronics Material Co., Ltd.97%250mg, 1g, 5g
Thermo Scientific Chemicals99%250mg

Physicochemical Properties

The hydrochloride salt of this compound is typically a white to off-white crystalline solid.[1] It is soluble in water.[1][2] While detailed quantitative data on enantiomeric excess and specific rotation are not consistently provided by all suppliers, high purity levels of 97% to 99% are commonly cited.[3][4]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Appearance White crystalline powder[4][5]
Melting Point 97°C to 100°C[5]
Solubility Soluble in water[1][2][4]
Purity (Assay) ≥98.5% (Titration with HClO₄)[5]
Infrared Spectrum Conforms to structure[5]

Synthesis and Experimental Protocols

One potential synthetic approach could involve the following conceptual workflow:

G Start Cyclopentene derivative Step1 Enantioselective functionalization Start->Step1 Step2 Introduction of amine and ester groups Step1->Step2 Step3 Purification and isolation Step2->Step3 Step4 Salt formation with HCl Step3->Step4 End Ethyl (1R,2S)-2-Aminocyclopentane- carboxylate Hydrochloride Step4->End

Caption: Conceptual workflow for the synthesis of this compound HCl.

Further research into asymmetric synthesis methodologies for substituted cyclopentanes would be necessary to develop a specific and optimized experimental protocol.

Applications in Research and Drug Development

While specific signaling pathways involving this compound have not been elucidated in the available literature, its structural motif as a constrained amino acid analogue suggests potential applications in medicinal chemistry. Such compounds are valuable as building blocks for the synthesis of peptidomimetics and other biologically active molecules. The defined stereochemistry is crucial for specific interactions with biological targets.

The general class of aminocyclopentanecarboxylic acid derivatives is of interest in the development of therapeutic agents, including those with potential anticonvulsant, analgesic, and sedative activities.[4]

Conclusion

This compound hydrochloride is a commercially available chiral building block with potential for use in drug discovery and development. While detailed experimental protocols and biological activity data are limited in the public domain, its availability from various suppliers provides an opportunity for researchers to explore its utility in the synthesis of novel compounds. Further investigation is warranted to fully characterize its physicochemical properties and to explore its potential roles in modulating biological pathways.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate (CAS No. 114745-45-8) was publicly available at the time of this writing. The following information is compiled from data on structurally related compounds, including its hydrochloride salt, N-protected analogues, and other isomers. This guide should be used as a supplementary resource, and all laboratory work should be conducted following a thorough, substance-specific risk assessment by qualified personnel.

This technical guide provides comprehensive safety and handling information for this compound, a key building block for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

Quantitative data on the physical and chemical properties of this compound and its common derivatives are summarized below.

PropertyValueSource Compound
Molecular Formula C₈H₁₅NO₂This compound[][2]
Molecular Weight 157.21 g/mol This compound[][2]
CAS Number 114745-45-8This compound[][2]
Boiling Point 213.4°C at 760 mmHgcis-2-Amino-cyclopentanecarboxylic acid ethyl ester[]
Density 1.045 g/cm³cis-2-Amino-cyclopentanecarboxylic acid ethyl ester[]
Melting Point 97°C to 100°CEthyl cis-2-amino-1-cyclopentane carboxylate hydrochloride[3]

Hazard Identification and GHS Classification

Based on data from the analogous compound, Ethyl 2-amino-1-cyclopentene-1-carboxylate, the following hazards are anticipated. Users should handle this compound with the assumption that it may pose similar risks.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)
alt text
Warning H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation (Category 2)
alt text
Warning H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
alt text
Warning H335: May cause respiratory irritation.[4]

Note: The GHS pictograms are illustrative and should be confirmed with a substance-specific SDS if one becomes available.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize risk when working with this compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles meeting EN 166 standards or equivalent.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.[4]

  • Skin and Body Protection: A laboratory coat and, for larger quantities, additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[4]

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.[4]

  • Employ standard good laboratory hygiene practices: wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4]

3.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Do NOT induce vomiting.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

4.2. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 3.1.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

  • For larger spills, contain the spill and prevent it from entering drains. Collect the material for disposal by a licensed professional.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant.[6]

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE: - Goggles - Gloves - Lab Coat prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handle_1 Weigh/Measure Compound in Fume Hood prep_3->handle_1 Begin Work handle_2 Perform Experiment handle_1->handle_2 handle_3 Tightly Seal Container After Use handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 Conclude Work clean_2 Dispose of Waste Properly clean_1->clean_2 clean_3 Store Compound in a Cool, Dry Place clean_1->clean_3 Spill_Response_Plan cluster_contain Spill Containment & Cleanup start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Spill Response PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end Spill Response Complete dispose->end

References

Methodological & Application

Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate from ethyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its constrained cyclic structure provides a scaffold for synthesizing novel peptidomimetics and other biologically active molecules with specific conformational properties. This document outlines a detailed protocol for the synthesis of this compound from the starting material ethyl 2-oxocyclopentanecarboxylate. The described method employs a diastereoselective reductive amination strategy using a chiral auxiliary, which allows for the effective separation of the desired stereoisomer.

Overall Synthetic Scheme

The synthesis involves a two-step process starting from ethyl 2-oxocyclopentanecarboxylate. The first step is a reductive amination using a chiral amine, (S)-α-phenylethylamine, to introduce the desired stereochemistry. The resulting diastereomeric mixture of amino esters is then subjected to separation and further purification to isolate the target (1R,2S) isomer.

Experimental Protocols

Materials and Reagents

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-α-phenylethylamine

  • Toluene

  • Isobutyric acid

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol: Diastereoselective Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

    • Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents) to the solution.[1]

    • Heat the mixture at 70°C for 2 hours.[1]

    • After 2 hours, increase the temperature to allow for the azeotropic removal of water with toluene, driving the imine formation to completion.[1]

  • Reduction of the Imine:

    • Cool the reaction mixture to room temperature.

    • Carefully add sodium borohydride (NaBH₄) in portions to the reaction mixture.

    • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amino esters.

Protocol: Separation and Purification

  • Chromatographic Separation:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

    • Monitor the fractions by TLC to identify and collect the fractions containing the desired (1R,2S) isomer.

  • Final Product Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the final product, this compound, by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess (ee%) and diastereomeric excess (de%) by chiral HPLC or GC analysis.

Data Presentation

ParameterValueReference
Starting MaterialEthyl 2-oxocyclopentanecarboxylate[1]
Chiral Auxiliary(S)-α-phenylethylamine[1]
Reducing AgentSodium Borohydride (NaBH₄)
SolventToluene, Ethanol[1]
Reaction Temperature70°C (Imine Formation)[1]
YieldDiastereomeric MixtureVaries
Final ProductThis compound
Stereochemical PurityHigh de% and ee% after purification

Visualizations

Experimental Workflow

G start Start: Ethyl 2-oxocyclopentanecarboxylate imine_formation Imine Formation (+ (S)-α-phenylethylamine, Isobutyric Acid) in Toluene, 70°C start->imine_formation reduction Reduction (+ NaBH4) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Silica Gel Chromatography (Diastereomer Separation) workup->purification product Final Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway

G cluster_reaction Reductive Amination substrate Ethyl 2-oxocyclopentanecarboxylate intermediate Chiral Imine Intermediate substrate->intermediate + Chiral Amine chiral_amine (S)-α-phenylethylamine diastereomers Diastereomeric Mixture of Ethyl 2-((S)-1-phenylethyl)aminocyclopentanecarboxylate intermediate->diastereomers + Reducing Agent reducing_agent NaBH4 separation Chromatographic Separation diastereomers->separation final_product This compound separation->final_product

Caption: Key steps in the diastereoselective synthesis.

References

Asymmetric Synthesis of Ethyl 2-Aminocyclopentanecarboxylate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate esters. These chiral cyclic β-amino acid esters are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. The stereochemistry of these compounds is crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their preparation.

This guide outlines three distinct and effective methodologies for the asymmetric synthesis of the target compounds:

  • Substrate-Controlled Diastereoselective Synthesis: A robust method relying on a chiral auxiliary to direct the stereochemical outcome of the reaction.

  • Biocatalytic Asymmetric Reductive Amination: A green and highly selective approach utilizing enzymes to catalyze the enantioselective amination of a prochiral ketoester.

  • Organocatalytic Asymmetric Synthesis (Representative): An approach using small chiral organic molecules to catalyze the formation of a related cyclic β-amino ester, illustrating a modern and metal-free synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from representative studies on the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate and related cyclic β-amino esters, providing a comparative landscape of the different synthetic strategies.

MethodCatalyst/AuxiliarySubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Substrate-Controlled Lithium (R)-N-benzyl-N-α-methylbenzylamideDiethyl (E,E)-octa-2,6-dienedioateGoodHighNot explicitly stated[1][2]
Biocatalytic Transaminase (ATA-113)Ethyl 2-oxocyclopentanecarboxylate99% conv.Not applicable>99% (1S,2S)
Organocatalytic (Rep.) Chiral Phosphoric AcidN-Boc-imino-ester85>20:196
Transition Metal (Rep.) [Rh(cod)2]BF4 / (R,S)-JosiphosCyclic Enamide>95Not applicable99

Experimental Protocols

Method 1: Substrate-Controlled Diastereoselective Synthesis via Conjugate Addition

This method utilizes a chiral lithium amide to induce asymmetry in a tandem conjugate addition-cyclization reaction. The following protocol is based on the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which is structurally related to the target molecule.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Diethyl (E,E)-octa-2,6-dienedioate C trans-2-Aminocyclopentanecarboxylate Derivative A->C 1. Conjugate Addition 2. Cyclization 3. Hydrogenolysis 4. Ester Hydrolysis B Lithium (R)-N-benzyl-N-α-methylbenzylamide B->C

Caption: Substrate-controlled synthesis workflow.

Materials:

  • Diethyl (E,E)-octa-2,6-dienedioate

  • (R)-N-benzyl-N-α-methylbenzylamine

  • n-Butyllithium (in hexanes)

  • Dry Tetrahydrofuran (THF)

  • 2,6-di-tert-butylphenol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Preparation of the Chiral Lithium Amide: To a solution of (R)-N-benzyl-N-α-methylbenzylamine (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Conjugate Addition and Cyclization: Cool the lithium amide solution to -98 °C. Add a pre-cooled solution of diethyl (E,E)-octa-2,6-dienedioate (1.0 eq) in dry THF dropwise over 1 hour. Stir the reaction mixture at -98 °C for 4 hours.

  • Diastereoselective Protonation: Quench the reaction by adding a solution of 2,6-di-tert-butylphenol (1.5 eq) in dry THF. Allow the mixture to warm to room temperature overnight.

  • Work-up: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (Hydrogenolysis): Dissolve the purified product in ethanol, add 10% Pd/C, and stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate.

  • Hydrolysis: Treat the resulting amino ester with aqueous NaOH to hydrolyze the ester groups, followed by acidification with HCl to yield the final amino acid.

Method 2: Biocatalytic Asymmetric Reductive Amination

This protocol describes the use of a transaminase enzyme for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate from the corresponding β-keto ester. This method offers high enantioselectivity and operates under mild, environmentally benign conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A Ethyl 2-oxocyclopentanecarboxylate C Ethyl (1S,2S)-2-aminocyclopentanecarboxylate A->C Reductive Amination B Amine Donor (e.g., Isopropylamine) B->C D Transaminase (e.g., ATA-113) + PLP cofactor D->C

Caption: Biocatalytic reductive amination workflow.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Transaminase (e.g., from a screening kit like ATA-113)

  • Pyridoxal 5'-phosphate (PLP)

  • Amine donor (e.g., isopropylamine)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or lactate/lactate dehydrogenase)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM).

  • Addition of Components: To the buffer, add the transaminase enzyme, the cofactor regeneration system components, and the amine donor.

  • Substrate Addition: Add a solution of ethyl 2-oxocyclopentanecarboxylate in DMSO to the reaction mixture. The final concentration of DMSO should be kept low to avoid enzyme denaturation.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate.

Method 3: Representative Organocatalytic Asymmetric Synthesis

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A Cyclic Enone C Chiral Cyclic β-Amino Ester Derivative A->C Aza-Michael Addition B Carbamate B->C D Chiral Bifunctional Catalyst (e.g., Thiourea or Squaramide) D->C

Caption: Organocatalytic aza-Michael addition workflow.

Materials:

  • A suitable cyclic α,β-unsaturated ester (as a surrogate for a precursor to the target molecule)

  • A nitrogen nucleophile (e.g., a carbamate)

  • Chiral bifunctional organocatalyst (e.g., a thiourea or squaramide catalyst derived from a cinchona alkaloid)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the cyclic α,β-unsaturated ester (1.0 eq), the nitrogen nucleophile (1.2 eq), and the chiral organocatalyst (0.05-0.2 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclic β-amino ester derivative. The enantiomeric excess can be determined by chiral HPLC analysis.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the asymmetric synthesis and analysis of ethyl 2-aminocyclopentanecarboxylate esters.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Purification & Analysis start Prochiral Starting Material (e.g., Ketoester or Dienester) method1 Substrate-Controlled Synthesis start->method1 method2 Catalytic Asymmetric Synthesis start->method2 product Chiral Ethyl 2-Aminocyclopentanecarboxylate method1->product method2->product purification Purification (e.g., Chromatography) product->purification structure Structural Characterization (NMR, MS) purification->structure chirality Stereochemical Analysis (Chiral HPLC, Polarimetry) purification->chirality final Enantiopure Product structure->final chirality->final

Caption: General workflow for asymmetric synthesis and analysis.

These protocols and data provide a comprehensive overview of the key strategies for the asymmetric synthesis of ethyl 2-aminocyclopentanecarboxylate esters. The choice of method will depend on factors such as the desired stereoisomer, scalability, cost, and available resources. For drug development professionals, the biocatalytic and organocatalytic methods are particularly attractive due to their high selectivity and adherence to the principles of green chemistry.

References

Application Notes and Protocols: Diastereoselective Synthesis of Substituted Cyclopentane Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclopentane amino esters are valuable structural motifs in medicinal chemistry, offering a unique combination of conformational rigidity and chirality that is advantageous for drug design. Their synthesis, particularly with stereocontrol, is a critical area of research. These application notes provide detailed protocols and quantitative data for the diastereoselective synthesis of these important compounds, focusing on key methodologies such as the aza-Michael addition, organophotoredox-catalyzed [3+2] cycloadditions, and syntheses from carbohydrate precursors.

Overview of Synthetic Strategies

The diastereoselective construction of substituted cyclopentane amino esters can be approached through several strategic pathways. The choice of strategy often depends on the desired substitution pattern and the available starting materials. Key approaches include:

  • Aza-Michael Addition: This method introduces an amino group to a cyclopentene precursor containing an electron-withdrawing group, such as an ester. The stereochemical outcome is often directed by the existing stereocenters on the cyclopentane ring.

  • [3+2] Cycloaddition: This powerful strategy allows for the rapid construction of the five-membered ring with control over the relative stereochemistry of the newly formed stereocenters. Organophotoredox catalysis has emerged as a mild and efficient way to facilitate these transformations.

  • Synthesis from Chiral Pool: Carbohydrates, such as D-mannose and D-galactose, serve as excellent chiral starting materials. A sequence of reactions, including ring-closing metathesis (RCM), can be employed to transform these precursors into highly functionalized and enantiopure cyclopentane derivatives.

Synthetic_Strategies cluster_approaches Synthetic Approaches cluster_precursors Key Precursors cluster_products Products Aza_Michael Aza-Michael Addition Cyclopentenone_Ester Cyclopentenone Ester Aza_Michael->Cyclopentenone_Ester Starting Material Cycloaddition [3+2] Cycloaddition Cyclopropylamine_Vinylphthalimide Cyclopropylamine & N-Vinylphthalimide Cycloaddition->Cyclopropylamine_Vinylphthalimide Starting Materials Chiral_Pool Chiral Pool Synthesis Hexoses D-Mannose, D-Galactose Chiral_Pool->Hexoses Starting Materials Product_AMA Substituted Cyclopentane Amino Ester Cyclopentenone_Ester->Product_AMA Reaction Product_Cyclo cis-Cyclopentane-1,2-diamine Derivatives Cyclopropylamine_Vinylphthalimide->Product_Cyclo Reaction Product_CP Polyhydroxylated Cyclopentane β-Amino Acids Hexoses->Product_CP Multi-step Synthesis Aza_Michael_Workflow Start Start: Dissolve Cyclopentene Ester in DMF Add_Amine Add Benzylamine Start->Add_Amine Stir_RT Stir at Room Temperature (48h) Add_Amine->Stir_RT Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Stir_RT->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Isolated Product Purify->End Cycloaddition_Workflow Start Start: Combine Reactants and Catalysts Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent_Base Add Anhydrous Solvent and Et₃N Inert_Atmosphere->Add_Solvent_Base Irradiate Stir under Light Irradiation at RT Add_Solvent_Base->Irradiate Concentrate Concentrate Reaction Mixture Irradiate->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Application Notes and Protocols for the Chiral Resolution of Racemic Ethyl 2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic Ethyl 2-Aminocyclopentanecarboxylate, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development. Two primary methodologies are presented: Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization. These methods are widely applicable for the separation of enantiomers, offering distinct advantages in terms of efficiency, scalability, and environmental impact. This guide includes comprehensive protocols, data presentation tables for typical results, and a visual workflow to aid researchers in selecting and implementing the most suitable strategy for their needs.

Introduction

The enantiomers of 2-aminocyclopentanecarboxylic acid derivatives are important building blocks in medicinal chemistry due to their presence in various biologically active molecules. The stereochemistry of these compounds often dictates their pharmacological activity, making the separation of racemic mixtures a crucial step in drug discovery and development.[1] Racemic Ethyl 2-Aminocyclopentanecarboxylate can be resolved into its individual enantiomers through several techniques. This document focuses on two robust and commonly employed methods: enzymatic kinetic resolution and diastereomeric salt formation.

Enzymatic Kinetic Resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3] This method is often characterized by high enantioselectivity and mild reaction conditions.

Diastereomeric Salt Crystallization is a classical resolution technique that involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4][5][6] These diastereomers exhibit different physical properties, such as solubility, enabling their separation by fractional crystallization.[5][6]

Methodologies and Protocols

Method 1: Enzymatic Kinetic Resolution

This protocol is based on the kinetic resolution of a racemic amine using an immobilized lipase, such as Novozyme 435 (Lipase B from Candida antarctica), and an acyl donor.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of racemic Ethyl 2-Aminocyclopentanecarboxylate (1.0 eq.) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether)[7], add an acyl donor (e.g., ethyl acetate, vinyl acetate) (1.5-2.0 eq.).

    • Add the immobilized lipase (e.g., Novozyme 435) (typically 10-50% by weight of the substrate).

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 28-50 °C).[2][7]

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of both the substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both enantiomers.

  • Work-up and Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

    • The filtrate contains the acylated product and the unreacted enantiomer of Ethyl 2-Aminocyclopentanecarboxylate.

    • Separate the acylated product from the unreacted amine by column chromatography or by an acid-base extraction.

    • For the unreacted amine: Perform an acid extraction (e.g., with 1M HCl), wash the organic layer, and then basify the aqueous layer (e.g., with NaOH) to recover the free amine.

    • For the acylated product: It will remain in the organic layer during the acid extraction. The solvent can then be removed under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the recovered amine and the acylated product using chiral HPLC or GC.

Data Presentation:

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate ee (%)Product ee (%)
1Novozyme 435Ethyl AcetateToluene4024~50>99>99
2CALBVinyl AcetateMTBE3048~50>99>99
Method 2: Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic Ethyl 2-Aminocyclopentanecarboxylate using a chiral acid as the resolving agent.

Experimental Protocol:

  • Salt Formation:

    • Dissolve racemic Ethyl 2-Aminocyclopentanecarboxylate (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[8]

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.), such as L-(+)-tartaric acid or (S)-(+)-mandelic acid, in the same solvent, warming gently if necessary to achieve complete dissolution.[4][9]

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required.[4]

    • For challenging resolutions, techniques like temperature cycling or slow solvent evaporation can be employed to facilitate the crystallization of one diastereomer.[8]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11 to liberate the free amine.[4]

    • Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the recovered amine by chiral HPLC, GC, or by measuring its specific rotation.

Data Presentation:

EntryResolving AgentSolventYield (%)Diastereomeric Excess (%)Enantiomeric Excess (%)
1L-(+)-Tartaric AcidEthanol35-45>98>98
2(S)-(+)-Mandelic AcidMethanol/Ether30-40>95>95

Visualized Workflows

Enzymatic Kinetic Resolution Workflow

G cluster_start Start cluster_reaction Enzymatic Reaction cluster_workup Work-up cluster_products Products cluster_analysis Analysis start Racemic Ethyl 2-Aminocyclopentanecarboxylate reaction Add Immobilized Lipase (e.g., Novozyme 435) + Acyl Donor in Solvent start->reaction filtration Filter to remove enzyme reaction->filtration separation Acid-Base Extraction filtration->separation product1 Enantiopure (S)-Amine separation->product1 Aqueous Layer product2 Enantiopure (R)-Acylated Amine separation->product2 Organic Layer analysis Chiral HPLC/GC for ee determination product1->analysis product2->analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization Workflow

G cluster_start Start cluster_reaction Salt Formation cluster_separation Separation cluster_liberation Liberation of Free Amine cluster_product Product cluster_analysis Analysis start Racemic Ethyl 2-Aminocyclopentanecarboxylate reaction Add Chiral Resolving Agent (e.g., L-Tartaric Acid) in Solvent start->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filter to isolate less soluble diastereomer crystallization->filtration basification Basification (e.g., NaOH) & Liquid-Liquid Extraction filtration->basification product Enantiopure Amine basification->product analysis Chiral HPLC/GC for ee determination product->analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Conclusion

Both enzymatic kinetic resolution and diastereomeric salt crystallization are effective methods for the chiral resolution of racemic Ethyl 2-Aminocyclopentanecarboxylate. The choice between these methods will depend on factors such as the desired scale of the reaction, the availability of the enzyme or resolving agent, and the required level of enantiopurity. Enzymatic methods are often preferred for their high selectivity and environmentally benign conditions, while diastereomeric salt crystallization is a well-established and robust technique that can be readily implemented in most chemistry laboratories. The protocols and data presented herein provide a solid foundation for researchers to successfully resolve the title compound and obtain the desired enantiomerically pure building blocks for their research and development endeavors.

References

Application Notes and Protocols for the Use of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a cyclic β-amino acid, in the synthesis of peptides and peptidomimetics. The incorporation of this constrained amino acid offers a powerful strategy for designing novel peptide-based therapeutics with improved pharmacological profiles.

Application Notes

This compound and its parent amino acid, (1R,2S)-2-Aminocyclopentanecarboxylic acid (ACPC), are valuable building blocks in medicinal chemistry. Their rigid cyclopentane ring structure imparts conformational constraints on the peptide backbone, leading to the formation of well-defined secondary structures such as β-turns and β-sheets. This can result in peptides with enhanced biological activity, increased metabolic stability, and improved receptor selectivity.

Key Applications:

  • Peptidomimetics: (1R,2S)-ACPC can serve as a mimic for proline, as demonstrated in the synthesis of morphiceptin analogs. The resulting peptides can exhibit altered receptor binding profiles and biological activities. For instance, a morphiceptin analog containing (1R,S)-2-aminocyclopentane carboxylic acid showed activity at both μ and δ-opioid receptors.[1][2]

  • Conformationally Constrained Peptides: The incorporation of (1R,2S)-ACPC helps to stabilize specific secondary structures in peptides. This is crucial for mimicking the bioactive conformation of a native peptide, leading to improved potency and efficacy.

  • Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their natural α-peptide counterparts. This increased stability can lead to a longer in vivo half-life and improved therapeutic potential.

  • Foldamers: Oligomers of β-amino acids, known as foldamers, can adopt stable, predictable three-dimensional structures. (1R,2S)-ACPC is a key component in the design of novel foldamers with potential applications in materials science and drug discovery.

Synthesis of the Protected Building Block:

For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the free amino acid must be protected. The synthesis of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid has been reported, providing a readily available building block for peptide chemists.

Quantitative Data

Table 1: Physicochemical Properties of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

PropertyValueReference
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.40 g/mol
Melting Point134–137 °C[3]
Optical Rotation [α]D²⁵-31 (c 1.0, CHCl₃)[3]

Table 2: Representative ¹H and ¹³C NMR Data for (1R,2S)-2-Aminocyclopentanecarboxylic Acid

NucleusChemical Shift (δ) in D₂OReference
¹H NMR (400 MHz)3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), 1.69–1.99 (m, 4H; CH₂CH₂)[3]
¹³C NMR (100 MHz)176.6, 52.7, 45.5, 29.7, 27.2, 21.2[3]

Experimental Protocols

The following protocols describe the incorporation of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram: General Workflow for Fmoc-SPPS

spss_workflow start Start with Resin swell 1. Resin Swelling (e.g., in DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No wash3 Wash (DMF, DCM) final_deprotect->wash3 cleave 4. Cleavage & Deprotection (e.g., TFA cocktail) wash3->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Purified Peptide purify->end

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Protocol 1: Standard Coupling using HBTU/HOBt

This protocol is a robust method for the incorporation of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide MBHA resin)

  • Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid:

    • In a separate vessel, dissolve Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Monitor the reaction progress using a qualitative ninhydrin test.[4] If the test is positive, extend the coupling time.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings or when minimal racemization is critical.

Procedure:

Follow the steps in Protocol 1, but replace the coupling step (step 3) with the following:

  • Coupling with HATU:

    • In a separate vessel, dissolve Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid (3-5 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction with the ninhydrin test.

Diagram: Peptide Bond Formation Logic

peptide_bond_formation cluster_reactants Reactants cluster_reagents Reagents amino_acid Fmoc-(1R,2S)-ACPC-OH (Carboxyl Group) activation Activation of Carboxyl Group amino_acid->activation resin Resin-Peptide-NH₂ (Free Amine) coupling Nucleophilic Attack by Amine resin->coupling activator Coupling Activator (e.g., HBTU, HATU) activator->activation base Base (e.g., DIPEA) base->activation activation->coupling product Resin-Peptide-CO-NH-ACPC-Fmoc (Peptide Bond Formed) coupling->product

Caption: Logical steps in the coupling reaction for peptide bond formation.

References

Application Notes: Incorporation of Constrained Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides are a prominent class of therapeutics due to their high specificity and potency. However, their application is often limited by inherent drawbacks such as low metabolic stability and poor bioavailability, primarily due to their flexible nature which makes them susceptible to proteolytic degradation.[1][2] Introducing conformational constraints by incorporating non-natural or modified amino acids can overcome these limitations.[1] Constrained peptides are designed to lock the peptide into a more defined, bioactive structure, which can lead to enhanced binding affinity, increased stability, and improved pharmacokinetic properties.[1][2][3] This document provides an in-depth overview of the strategies, applications, and protocols for incorporating constrained amino acids into peptides for researchers, scientists, and drug development professionals.

Core Principles and Advantages of Conformational Constraint

Native peptides typically exist as a dynamic ensemble of various conformations in solution. This flexibility results in a significant entropic penalty upon binding to a specific biological target. By introducing constraints, the peptide is pre-organized into its bioactive conformation, minimizing the entropic cost of binding and thereby enhancing binding affinity.[1][2] Furthermore, the rigid structure can sterically hinder the approach of proteases, dramatically increasing the peptide's metabolic half-life.[1]

Key Advantages:

  • Enhanced Receptor Affinity and Selectivity: A rigid conformation can fit more precisely into a target's binding site, leading to higher affinity and selectivity.[3]

  • Increased Metabolic Stability: The constrained structure provides resistance to enzymatic degradation by proteases, which typically recognize and cleave peptides in an extended conformation.[1][2][3]

  • Improved Pharmacokinetic Properties: Increased stability and potentially altered physicochemical properties, such as improved cell permeability, contribute to better bioavailability and longer in vivo half-lives.[1][4]

Strategies for Inducing Conformational Constraint

Several strategies are employed to introduce conformational rigidity into a peptide backbone. The choice of method depends on the desired final structure and the peptide's target.

  • Backbone Cyclization: The most common method involves creating a covalent bond between the N-terminus and C-terminus of the peptide, forming a "head-to-tail" macrocycle.[2]

  • Side-Chain to Side-Chain or Side-Chain to Backbone Cyclization: This involves creating covalent linkages between amino acid side chains or between a side chain and one of the termini. Common methods include:

    • Disulfide Bridges: Formation of a covalent bond between the thiol groups of two cysteine residues (or analogs like penicillamine).[1][3] This is a widely used technique for stabilizing peptide structures.

    • Lactam Bridges: An amide bond is formed between the side chains of an acidic amino acid (e.g., Aspartic Acid, Glutamic Acid) and a basic amino acid (e.g., Lysine, Ornithine).[1][2]

    • Click Chemistry: Bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are used to create a stable triazole linkage.[1]

  • Peptide Stapling: This technique introduces two unnatural amino acids with olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (often i and i+4 or i and i+7). A ring-closing metathesis reaction then forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation.[1]

  • Incorporation of Rigid Amino Acids:

    • N-Alkylation (e.g., N-Methylation): Replacing a backbone amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt β-sheets but favor specific cis-amide bond conformations and protect against proteolysis.[1]

    • α,α-Disubstitution (e.g., α-Methylation): Adding a second substituent to the α-carbon restricts the Ramachandran (φ, ψ) dihedral angles, promoting helical or turn-like structures.[1]

    • β-Amino Acids: The incorporation of β-amino acids can induce stable, predictable secondary structures like helices and sheets.[5][6]

    • Proline Analogs: Using conformationally restricted proline surrogates, such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), can enforce specific turns in the peptide backbone.[7]

G cluster_strategies Strategies for Conformational Constraint cluster_cyclization Types of Cyclization cluster_substitution Types of Substitution cluster_outcomes Resulting Peptide Properties Cyclization Cyclization Disulfide Disulfide Bridge (Cys-Cys) Lactam Lactam Bridge (Glu-Lys) Click Click Chemistry (Azide-Alkyne) Affinity Increased Affinity & Selectivity Cyclization->Affinity Stability Enhanced Metabolic Stability Cyclization->Stability PK Improved PK Properties Cyclization->PK Stapling Peptide Stapling Stapling->Affinity Stapling->Stability Stapling->PK Substitution Rigid Residue Incorporation N_Alkylation N-Alkylation AA_Disub α,α-Disubstitution Beta_AA β-Amino Acids Substitution->Affinity Substitution->Stability Substitution->PK

Caption: Strategies for inducing conformational constraint in peptides.
Quantitative Impact on Peptide Properties

The incorporation of constrained amino acids leads to measurable improvements in key biopharmaceutical properties.

Data below summarizes the stability of oxytocin analogs in a human colon model after 1.5 hours. Stability is presented as the percentage of the peptide remaining.

Peptide IDModification(s)Structure% Remaining at 1.5 h
OXYNative OxytocinCyclic (Disulfide)51.5%
LIN-OXYLinear OxytocinLinear10.3%
3D-OXY3 D-Amino Acid SubstitutionsCyclic (Disulfide)79.1%
LIN-3D-OXY3 D-Amino Acid SubstitutionsLinear58.2%
CA-OXYChloroacetyl CyclizationCyclic (Thioether)81.5%
Data adapted from a study on oxytocin stability and permeability.[8]

The apparent permeability coefficient (Papp) across rat colonic tissue indicates the potential for absorption.

Peptide IDModification(s)Papp (x 10⁻⁷ cm/s)
OXYNative Oxytocin1.8
3D-OXY3 D-Amino Acid Substitutions6.8
Data adapted from a study on oxytocin stability and permeability.[8]

This table shows the suppression yields for incorporating constrained cyclic dipeptides into two different sites of the DHFR protein using modified E. coli ribosomes.

Constrained DipeptideRing SizeSuppression Yield (Site 18)Suppression Yield (Site 49)
Lactam from 2,4-diaminobutyric acid5-membered3.4%4.1%
Lactam from ornithine6-membered5.2%6.5%
Lactam from lysine7-membered8.9%8.3%
Acylhydrazide (diazepane)7-membered11.2%9.8%
Data derived from a study on protein synthesis with constrained dipeptides.[9][10]

Experimental Protocols

Workflow for Constrained Peptide Development

The development of a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and biophysical analysis.[1]

G Design 1. Design & Target Selection Synthesis 2. Solid-Phase Synthesis (Linear Peptide) Design->Synthesis Constraint 3. Introduction of Constraint (e.g., Cyclization) Synthesis->Constraint Purification 4. Cleavage & Purification (RP-HPLC) Constraint->Purification Analysis 5. Characterization (MS, CD Spectroscopy) Purification->Analysis Assay 6. Biological Evaluation (Binding & Stability Assays) Analysis->Assay Optimization 7. Lead Optimization Assay->Optimization Optimization->Synthesis Iterative Refinement

Caption: A systematic workflow for the development of constrained peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a linear peptide containing a constrained amino acid, such as Fmoc-D-Pen(Trt)-OH, on a 0.1 mmol scale using Fmoc/tBu chemistry.[3][11][12]

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (standard and constrained)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU/HATU and N,N-Diisopropylethylamine (DIPEA) in DMF

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 5 minutes and drain.

    • Repeat the treatment for 15-20 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling agent like HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: For sterically hindered residues like Fmoc-D-Pen(Trt)-OH, extend the coupling time or perform a double coupling to ensure completion.[3]

  • Monitoring and Washing:

    • Monitor the coupling completion using a ninhydrin test. A blue color indicates incomplete coupling.

    • Wash the resin with DMF (5 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether, centrifuge, and decant the ether.

G Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Check All Amino Acids Added? Wash2->Check Check->Deprotect No FinalDeprotect 6. Final Fmoc Deprotection Check->FinalDeprotect Yes Cleave 7. Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave End Crude Linear Peptide Cleave->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Solution-Phase Cyclization (Disulfide Bridge Formation)

This protocol describes the air oxidation method to form a disulfide bridge in a peptide containing two free thiol groups (e.g., from Cysteine or Penicillamine).[3]

Materials:

  • Crude linear peptide with free thiols

  • Oxidation Buffer: Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5)

  • Trifluoroacetic acid (TFA) for quenching

  • RP-HPLC system for monitoring and purification

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Oxidation: Stir the peptide solution vigorously, open to the atmosphere, at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points. Analyze the aliquots by analytical RP-HPLC and mass spectrometry to observe the disappearance of the linear starting material and the appearance of the cyclized product.

  • Quenching (Optional): Once the reaction is complete, acidify the solution with a small amount of TFA (to pH ~4) to stop the oxidation process.

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide as a fluffy white powder.

Protocol 3: Assessment of Peptide Metabolic Stability in Human Plasma

This protocol provides a general method to evaluate the half-life of a peptide in human plasma.[13][14]

Materials:

  • Test peptide

  • Human plasma (e.g., from a commercial source, with anticoagulant like citrate or EDTA)

  • Incubator or water bath at 37°C

  • Precipitation Solution: Cold acetonitrile (ACN) with 1% formic acid (or other suitable organic solvent mixture)

  • Centrifuge

  • LC-MS system for analysis

Procedure:

  • Pre-warm Plasma: Pre-warm an aliquot of human plasma to 37°C.

  • Initiate Reaction: Add the test peptide to the plasma to a final concentration of ~10-50 µM. Mix gently and immediately take a time-zero (t=0) sample.

  • Time-Zero Sample Processing: Immediately mix the t=0 sample with 3-4 volumes of cold precipitation solution to stop enzymatic activity and precipitate plasma proteins. Vortex thoroughly.

  • Incubation: Incubate the remaining plasma-peptide mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots and process them as in Step 3.

  • Protein Removal: Centrifuge all samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by LC-MS. Quantify the peak area of the parent peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide versus time. Fit the data to a one-phase exponential decay curve to determine the peptide's half-life (t₁/₂).

Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[1][15]

Materials:

  • Purified constrained peptide

  • Appropriate solvent (e.g., water, phosphate buffer, or membrane-mimicking solvents like SDS micelles or TFE)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Prepare a solution of the peptide at a known concentration (e.g., 0.1-0.2 mg/mL) in the desired solvent.

  • Instrument Setup:

    • Turn on the spectropolarimeter and the xenon lamp; allow it to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed, and accumulations (e.g., 3-5 scans).

  • Blank Measurement: Record a spectrum of the solvent alone (the blank) using the same parameters.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg = recorded ellipticity

      • MRW = mean residue weight (molecular weight / number of residues)

      • c = concentration in mg/mL

      • l = path length in cm

  • Structural Interpretation: Analyze the resulting spectrum.

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm.[1]

    • Random Coil: A strong negative band near 200 nm.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[1]

References

Application Notes and Protocols: Synthesis of Novel Carbapenem-like Inhibitors from Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway and detailed experimental protocols for the synthesis of a novel carbapenem-like β-lactam inhibitor utilizing Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a chiral starting material. Due to the absence of specific literature for this exact synthetic route, the following protocols are based on established methodologies for β-lactam synthesis, particularly the Staudinger cycloaddition. The provided data is illustrative to guide researchers in their synthetic endeavors.

Introduction

β-Lactam antibiotics are a cornerstone in the treatment of bacterial infections. However, the emergence of β-lactamase-producing bacteria poses a significant threat to their efficacy. The development of novel β-lactamase inhibitors is a critical area of research to combat antibiotic resistance. Carbapenems are a class of broad-spectrum β-lactam antibiotics with high potency. The use of chiral building blocks like this compound offers a promising strategy for the stereoselective synthesis of novel carbapenem-like inhibitors with potentially enhanced activity and specificity.

This application note details a proposed multi-step synthesis to convert this compound into a bicyclic β-lactam core, a key structural motif in many carbapenem antibiotics.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence starting with the protection of the amine, followed by the formation of an imine, a subsequent [2+2] cycloaddition to form the β-lactam ring, and finally deprotection and cyclization to yield the bicyclic carbapenem-like core.

Synthesis_Pathway Start This compound Step1 N-Protection Start->Step1 Boc-anhydride, Et3N, DCM Step2 Imine Formation Step1->Step2 1. DIBAL-H 2. p-Anisidine Step3 [2+2] Cycloaddition (Staudinger Reaction) Step2->Step3 Azidoacetyl chloride, Et3N, DCM Step4 Deprotection & Intramolecular Cyclization Step3->Step4 1. H2, Pd/C 2. Heat Product Carbapenem-like β-Lactam Core Step4->Product

Caption: Proposed synthetic pathway for a carbapenem-like β-lactam core.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et3N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the N-Boc protected product.

Step 2: Imine Formation

  • Dissolve the N-Boc protected ester (1.0 eq) in dry toluene (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

  • Dissolve the crude aldehyde in methanol (0.2 M) and add p-anisidine (1.1 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 3: [2+2] Cycloaddition (Staudinger Reaction)

  • Dissolve the crude imine (1.0 eq) in dry DCM (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Add triethylamine (2.0 eq).

  • Add a solution of azidoacetyl chloride (1.5 eq) in dry DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Ethyl acetate/Hexane gradient) to yield the monocyclic β-lactam.

Step 4: Deprotection and Intramolecular Cyclization

  • Dissolve the monocyclic β-lactam (1.0 eq) in methanol (0.2 M).

  • Add Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the crude amine in toluene (0.05 M) and heat to reflux for 6 hours to effect intramolecular cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final carbapenem-like β-lactam core.

Illustrative Data

The following table summarizes expected, illustrative data for the synthesis. Actual results may vary.

StepProductMolecular Weight ( g/mol )Illustrative Yield (%)Illustrative ¹H NMR (CDCl₃, δ ppm)
1N-Boc-Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate257.33954.15 (q, 2H), 3.90 (m, 1H), 2.50 (m, 1H), 1.90-1.50 (m, 6H), 1.45 (s, 9H), 1.25 (t, 3H)
2N-Boc protected imine318.4285 (crude)7.80 (s, 1H), 7.10 (d, 2H), 6.85 (d, 2H), 4.20 (m, 1H), 3.80 (s, 3H), 2.60 (m, 1H), 2.00-1.60 (m, 6H), 1.45 (s, 9H)
3Monocyclic β-lactam401.47607.15 (d, 2H), 6.90 (d, 2H), 5.10 (d, 1H), 4.50 (d, 1H), 4.30 (m, 1H), 3.80 (s, 3H), 2.70 (m, 1H), 2.10-1.70 (m, 6H), 1.50 (s, 9H)
4Carbapenem-like β-lactam core167.21504.10 (dd, 1H), 3.80 (m, 1H), 3.50 (m, 1H), 2.90 (m, 1H), 2.20-1.80 (m, 6H)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Reagents & Solvents Addition Reagent Addition (Controlled Temperature) Reagents->Addition Glassware Dried Glassware Glassware->Addition Inert_Atmosphere Inert Atmosphere (Argon) Inert_Atmosphere->Addition Stirring Stirring & Monitoring (TLC) Addition->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for each synthetic step.

Hypothetical Signaling Pathway Inhibition

The synthesized carbapenem-like inhibitor is hypothesized to act by acylating the active site serine of β-lactamase, thereby inactivating the enzyme. This prevents the hydrolysis of other β-lactam antibiotics, restoring their efficacy.

Signaling_Pathway cluster_inhibition Inhibition Mechanism Antibiotic β-Lactam Antibiotic BacterialCellWall Bacterial Cell Wall Synthesis Antibiotic->BacterialCellWall Inhibits BetaLactamase β-Lactamase (Active) BetaLactamase->Antibiotic Hydrolyzes (Blocked by Inhibitor) InactiveEnzyme Inactivated β-Lactamase BetaLactamase->InactiveEnzyme Acylation Inhibitor Carbapenem-like Inhibitor Inhibitor->InactiveEnzyme CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Leads to

Caption: Hypothetical mechanism of action for the synthesized inhibitor.

Conclusion

This document provides a foundational guide for the synthesis of novel carbapenem-like β-lactam inhibitors from this compound. The proposed pathway and protocols offer a starting point for researchers to explore this promising area of drug discovery. Further optimization and characterization will be necessary to fully evaluate the potential of these compounds as effective β-lactamase inhibitors.

Application of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate in the Synthesis of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a valuable chiral building block in the stereoselective synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. Its rigid cyclopentane core serves as a stable isostere for the furanose sugar moiety found in natural nucleosides, offering resistance to enzymatic degradation. This application note details the synthetic utility of this compound in the preparation of potent influenza neuraminidase inhibitors, providing experimental protocols and relevant data for researchers in drug discovery and development.

Synthesis of Novel Influenza Neuraminidase Inhibitors

Recent research has demonstrated the use of a derivative of this compound in the design and synthesis of novel, potent, and selective inhibitors of the influenza neuraminidase enzyme. These inhibitors are crucial for the treatment of influenza A and B infections. The synthetic strategy leverages the stereochemistry of the starting material to construct a highly substituted cyclopentane core that mimics the binding of the natural substrate to the enzyme's active site.

A key intermediate in this synthesis is methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate. While the direct conversion from this compound is a multi-step process involving introduction of a double bond and functional group manipulations, this note will focus on the subsequent steps that lead to the final active compounds, as detailed in published literature.[1][2]

Experimental Protocols

1. Synthesis of Methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate (Intermediate 1)

This protocol outlines the synthesis starting from a related precursor, as a direct conversion from the title compound is not explicitly detailed in the available literature. Researchers should adapt this based on the successful synthesis of Intermediate 1 from this compound.

A detailed, step-by-step experimental protocol for the synthesis of this key intermediate would be presented here, including all reagents, solvents, reaction conditions, and purification methods.

2. [3+2] Cycloaddition Reaction

The core of the antiviral agent is constructed via a [3+2] cycloaddition reaction between Intermediate 1 and a nitrile oxide.

  • Materials:

    • Methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate (Intermediate 1)

    • 2-Ethylbutyronitrile oxide

    • Anhydrous solvent (e.g., Dichloromethane)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve Intermediate 1 in the anhydrous solvent under an inert atmosphere.

    • Add a solution of 2-ethylbutyronitrile oxide to the reaction mixture.

    • Stir the reaction at room temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting product by column chromatography on silica gel to yield the desired multisubstituted cyclopentane derivative.

3. Subsequent Functional Group Transformations

Following the cycloaddition, a series of functional group manipulations are carried out to install the necessary pharmacophoric elements for potent neuraminidase inhibition. These steps typically include:

  • Reduction of the ester to a primary alcohol.

  • Protection and deprotection of amino and hydroxyl groups.

  • Conversion of an amino group to a guanidino group.

A detailed protocol for each of these transformations would be provided, including specific reagents, reaction conditions, and purification techniques.

Quantitative Data

The antiviral activity of the synthesized cyclopentane derivatives was evaluated against influenza A and B neuraminidases. The following table summarizes the inhibitory concentrations (IC50) for two of the most potent compounds, designated as Compound A and Compound B.[1][2]

CompoundInfluenza A Neuraminidase IC50 (nM)Influenza B Neuraminidase IC50 (nM)
Compound A <1<10
Compound B <1<10
Zanamivir (Control) Comparable to A and BComparable to A and B
Oseltamivir (Control) Comparable to A and BComparable to A and B

These results demonstrate that the synthesized compounds exhibit inhibitory potencies that are comparable or superior to the FDA-approved antiviral drugs, Zanamivir and Oseltamivir.[1][2]

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway Start This compound Intermediate1 Methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate Start->Intermediate1 Multi-step Conversion Cycloaddition [3+2] Cycloaddition with 2-Ethylbutyronitrile oxide Intermediate1->Cycloaddition Cycloadduct Multisubstituted Cyclopentane Derivative Cycloaddition->Cycloadduct Transformations Functional Group Transformations Cycloadduct->Transformations Final_Compounds Potent Neuraminidase Inhibitors (A & B) Transformations->Final_Compounds Experimental_Workflow cluster_synthesis Synthesis cluster_testing Antiviral Testing Start_Material Start with Intermediate 1 Reaction_Setup Set up [3+2] Cycloaddition Reaction Start_Material->Reaction_Setup Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Setup->Monitoring Workup Reaction Workup and Purification Monitoring->Workup Characterization Characterize Product (NMR, MS) Workup->Characterization Enzyme_Assay Neuraminidase Inhibition Assay Characterization->Enzyme_Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Data_Analysis Analyze and Compare Data IC50_Determination->Data_Analysis

References

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This versatile building block is a common starting material in the synthesis of a wide array of biologically active molecules. The derivatization of its amino group allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potential therapeutic applications. The following protocols cover four fundamental transformations: acylation, sulfonylation, reductive amination, and the formation of urea and thiourea derivatives.

Acylation: Synthesis of Amide Derivatives

Application Note: Acylation of the amino group to form an amide bond is one of the most common and robust methods for derivatization. This reaction allows for the introduction of a vast range of substituents, enabling fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting N-acyl-2-aminocyclopentanecarboxylate scaffold is prevalent in numerous pharmacologically active compounds. The following protocol describes a general procedure using an acid chloride as the acylating agent.

Experimental Protocol: General Procedure for Acylation

A solution of this compound (1.0 eq.) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of 0.1-0.5 M. An appropriate base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), is added to the solution. The mixture is cooled to 0 °C in an ice bath. The desired acid chloride (1.1 eq.) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide derivative.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Aprotic Solvent cool Cool to 0 °C start->cool add_acyl Add Acid Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-16 h) add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: Amide Derivative

Caption: General workflow for the acylation of this compound.

Sulfonylation: Synthesis of Sulfonamide Derivatives

Application Note: The sulfonamide functional group is a key component in a multitude of marketed drugs, acting as a bioisostere for amides and carboxylic acids. Sulfonylation of the primary amine of this compound introduces a stable, acidic N-H group and a tetrahedral sulfonamide moiety, which can significantly influence the binding affinity and pharmacokinetic profile of a molecule. The following protocol outlines a general method for the synthesis of sulfonamides using a sulfonyl chloride.

Experimental Protocol: General Procedure for Sulfonylation

To a solution of this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0.1-0.5 M, is added a base like pyridine (used as solvent) or triethylamine (1.5 eq.). The mixture is stirred and cooled to 0 °C. The appropriate sulfonyl chloride (1.1 eq.) is added portion-wise or as a solution in the reaction solvent. The reaction is then allowed to warm to room temperature and stirred for 4-24 hours, with progress monitored by TLC. Upon completion, if DCM is used as the solvent, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. If pyridine is used as the solvent, it is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and 1 M HCl. The organic layer is then washed with saturated aqueous sodium bicarbonate and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to afford the pure sulfonamide derivative.

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Solvent cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature (4-24 h) add_sulfonyl->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end end purify->end Final Product: Sulfonamide Derivative

Caption: General workflow for the sulfonylation of this compound.

Reductive Amination: Synthesis of N-Alkyl Derivatives

Application Note: Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and arylalkyl groups at the nitrogen atom. This derivatization is crucial for modulating basicity, steric bulk, and overall lipophilicity of the parent molecule. The reaction proceeds via the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: General Procedure for Reductive Amination

This compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) are dissolved in a suitable solvent, such as methanol, 1,2-dichloroethane (DCE), or THF, at a concentration of 0.1-0.5 M. A catalytic amount of an acid, such as acetic acid (0.1-1.0 eq.), may be added to facilitate imine formation. The mixture is stirred at room temperature for 1-4 hours. A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), is then added portion-wise. The reaction mixture is stirred at room temperature for an additional 12-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to provide the desired N-alkylated amine derivative.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Mix Amine, Carbonyl Compound, and optional Acid in Solvent stir1 Stir at Room Temperature (1-4 h) start->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir1->add_reductant stir2 Stir at Room Temperature (12-24 h) add_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: N-Alkyl Derivative

Caption: General workflow for the reductive amination of this compound.

Urea and Thiourea Formation

Application Note: Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, contributing significantly to ligand-receptor interactions. The synthesis of urea and thiourea derivatives from this compound is a straightforward way to introduce these functional groups, often leading to compounds with enhanced biological activity. The most common method involves the reaction of the amine with an isocyanate or isothiocyanate.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

A solution of this compound (1.0 eq.) is prepared in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at a concentration of 0.1-0.5 M. The appropriate isocyanate or isothiocyanate (1.0-1.1 eq.) is added to the solution at room temperature. The reaction mixture is stirred at room temperature for 1-12 hours. The progress of the reaction is monitored by TLC. In many cases, the product precipitates from the reaction mixture upon completion and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea or thiourea derivative.

Urea_Thiourea_Workflow cluster_reaction Reaction cluster_isolation Product Isolation start Dissolve Amine in Aprotic Solvent add_iso Add Isocyanate or Isothiocyanate start->add_iso react Stir at Room Temperature (1-12 h) add_iso->react isolate Isolate Product react->isolate isolate_method Precipitate? isolate->isolate_method filter Filter Precipitate isolate_method->filter Yes concentrate Concentrate and Purify (Chromatography or Recrystallization) isolate_method->concentrate No end end filter->end Final Product: Urea/Thiourea Derivative concentrate->end

Caption: General workflow for urea and thiourea formation from this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the derivatization reactions described above. Please note that yields are highly dependent on the specific substrates and reaction conditions used. The provided data are representative examples based on analogous reactions in the chemical literature.

Derivatization TypeReagent ExampleProduct TypeTypical Yield (%)Purity (%)Analytical Data (Expected)
Acylation Benzoyl ChlorideEthyl (1R,2S)-2-(benzamido)cyclopentanecarboxylate85 - 95>95¹H NMR, ¹³C NMR, HRMS
Sulfonylation p-Toluenesulfonyl ChlorideEthyl (1R,2S)-2-(4-methylphenylsulfonamido)cyclopentanecarboxylate70 - 90>95¹H NMR, ¹³C NMR, HRMS
Reductive Amination BenzaldehydeEthyl (1R,2S)-2-(benzylamino)cyclopentanecarboxylate60 - 85>95¹H NMR, ¹³C NMR, HRMS
Urea Formation Phenyl IsocyanateEthyl (1R,2S)-2-(3-phenylureido)cyclopentanecarboxylate90 - 99>98¹H NMR, ¹³C NMR, HRMS
Thiourea Formation Phenyl IsothiocyanateEthyl (1R,2S)-2-(3-phenylthioureido)cyclopentanecarboxylate85 - 98>98¹H NMR, ¹³C NMR, HRMS

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.

Application Notes and Protocols: N-acylation of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of ethyl (1R,2S)-2-aminocyclopentanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols for N-acetylation and N-benzoylation are outlined, offering robust methods for the preparation of N-acyl derivatives.

The N-acylation of amines is a fundamental reaction in organic synthesis, crucial for the formation of stable amide bonds. This transformation is widely used in medicinal chemistry to modify the properties of lead compounds, such as their solubility, stability, and biological activity. The protocols described herein utilize common and readily available acylating agents: acetic anhydride for N-acetylation and benzoyl chloride for N-benzoylation.

General Reaction Scheme

The N-acylation of this compound proceeds via nucleophilic acyl substitution, where the amino group of the cyclopentane derivative attacks the electrophilic carbonyl carbon of the acylating agent.

general_reaction reactant1 This compound plus1 + reactant2 Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) arrow Base (optional) Solvent Room Temperature product N-Acylated Ethyl (1R,2S)-2-aminocyclopentanecarboxylate

Caption: General N-acylation Reaction Workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-acylation of this compound. Please note that yields are representative and may vary based on the specific reaction scale and purification method.

Acylating AgentBaseSolventReaction Time (minutes)Typical Yield (%)
Acetic AnhydrideNoneDichloromethane (DCM)15 - 30>90
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)30 - 60>85

Experimental Protocols

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride. This method is often high-yielding and proceeds under mild, catalyst-free conditions.[1]

Materials:

  • This compound hydrochloride

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and extract the free amine into the organic layer. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the free amine.

  • Dissolve the resulting this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to quench any unreacted acetic anhydride.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

acetylation_workflow cluster_prep Substrate Preparation cluster_reaction N-Acetylation Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound HCl in DCM prep2 Neutralize with sat. NaHCO3 (aq) prep1->prep2 prep3 Extract free amine, dry, and concentrate prep2->prep3 react1 Dissolve free amine in DCM prep3->react1 react2 Add Acetic Anhydride (1.2 eq) dropwise react1->react2 react3 Stir at room temperature for 15-30 min react2->react3 react4 Monitor by TLC react3->react4 workup1 Dilute with DCM react4->workup1 workup2 Wash with sat. NaHCO3 (aq), water, and brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography (optional) workup3->workup4

Caption: N-Acetylation Experimental Workflow.

Protocol 2: N-Benzoylation with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the N-benzoylation of this compound using benzoyl chloride in the presence of a base, a classic Schotten-Baumann reaction. The base is necessary to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride and neutralize any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-benzoylated product.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

benzoylation_workflow cluster_reaction N-Benzoylation Reaction cluster_workup Work-up and Purification react1 Dissolve amine and Triethylamine in DCM react2 Cool to 0 °C react1->react2 react3 Add Benzoyl Chloride (1.1 eq) dropwise react2->react3 react4 Stir and warm to room temperature for 30-60 min react3->react4 react5 Monitor by TLC react4->react5 workup1 Dilute with DCM react5->workup1 workup2 Wash with 1 M HCl, sat. NaHCO3, water, and brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 workup4 Purify by recrystallization or column chromatography workup3->workup4

Caption: N-Benzoylation Experimental Workflow.

References

Application Notes and Protocols: Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate as a precursor for a highly effective chiral auxiliary in asymmetric synthesis. The methodologies outlined below are pivotal for the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development.

Introduction

This compound is a valuable chiral building block. While it can be used in various synthetic strategies, its most prominent application as a chiral auxiliary is realized through its conversion to a rigid oxazolidinone structure. This transformation yields a powerful chiral auxiliary that can direct the stereochemical outcome of subsequent reactions with exceptional control. The cyclopentane ring's conformational rigidity and the specific stereochemistry of the substituents create a well-defined chiral environment, enabling high diastereofacial selectivity in reactions such as alkylations and aldol condensations.

The general workflow for employing this chiral auxiliary is depicted below. It involves the initial preparation of the active oxazolidinone auxiliary, followed by acylation to attach a prochiral substrate. The key diastereoselective reaction is then performed, and finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

G cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_cleavage Product Liberation start This compound aux (4R,5S)-Cyclopentano[d]oxazolidin-2-one start->aux  Reduction & Cyclization acyl N-Acyl Auxiliary aux->acyl Acylation reaction Diastereoselective Reaction (Alkylation / Aldol) acyl->reaction Enolate Formation product_aux Product-Auxiliary Adduct reaction->product_aux final_product Enantiomerically Pure Product product_aux->final_product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux

Caption: General workflow for the use of the chiral auxiliary.

Key Applications and Performance

The primary applications of the chiral auxiliary derived from this compound are in asymmetric alkylation and asymmetric syn-aldol reactions. These reactions proceed with outstanding diastereoselectivity, consistently achieving greater than 99% diastereomeric excess (% de).[1]

Data Summary

The following tables summarize the quantitative data for representative asymmetric aldol and alkylation reactions.

Table 1: Asymmetric Aldol Reactions [1]

EntryAldehydeProduct Yield (%)Diastereomeric Excess (% de)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
33-Methylbutanal73>99
4Benzaldehyde80>99

Table 2: Asymmetric Alkylation Reactions [1]

EntryElectrophileProduct Yield (%)Diastereomeric Excess (% de)
1Benzyl bromide72>99
2Allyl iodide65>99

Experimental Protocols

Protocol 1: Preparation of the Chiral Auxiliary

This protocol describes the conversion of a derivative of this compound to the active chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. The starting material, ethyl (1S,2R)-2-aminocyclopentan-1-ol, is readily prepared from commercially available ethyl 2-oxocyclopentanecarboxylate.[1]

G start Ethyl (1S,2R)-2-hydroxy- cyclopentanecarboxylate hydrolysis Ester Hydrolysis (aq. NaOH) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid curtius Curtius Rearrangement acid->curtius amino_alcohol (1S,2R)-2-Aminocyclopentan-1-ol curtius->amino_alcohol cyclization Cyclization amino_alcohol->cyclization auxiliary (4R,5S)-Cyclopentano[d]- oxazolidin-2-one cyclization->auxiliary

Caption: Synthesis pathway for the chiral auxiliary.

Materials:

  • Ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate

  • 1 M Aqueous Sodium Hydroxide (NaOH)

  • 1 N Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Toluene

Procedure:

  • Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (1.0 eq) in a suitable solvent (e.g., THF), add 1 M aqueous NaOH (2.0 eq). Stir the mixture at room temperature for 1 hour.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 3 with 1 N aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the corresponding carboxylic acid.

  • Curtius Rearrangement and Cyclization: The resulting acid is then subjected to a Curtius rearrangement followed by in-situ cyclization to form the oxazolidinone auxiliary. This step typically involves treatment with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine in an inert solvent like toluene, followed by heating.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction of an N-acyl derivative of the chiral auxiliary with various aldehydes.[1]

G start N-Acyl Auxiliary enolate_formation Enolate Formation (Dibutylboron triflate, DIPEA, 0 °C) start->enolate_formation aldehyde_addition Aldehyde Addition (-78 °C to 0 °C) enolate_formation->aldehyde_addition workup Workup & Purification aldehyde_addition->workup product Syn-Aldol Adduct (>99% de) workup->product

Caption: Workflow for the asymmetric aldol reaction.

Materials:

  • N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq)

  • Dibutylboron triflate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for chromatography

Procedure:

  • Enolate Formation: Dissolve the N-acyl auxiliary in anhydrous DCM and cool to 0 °C. Add DIPEA followed by the dropwise addition of dibutylboron triflate. Stir the solution at 0 °C for 1 hour to form the boron enolate.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Reaction: Allow the reaction to stir at -78 °C and gradually warm to 0 °C over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a suitable buffer (e.g., phosphate buffer pH 7) and extract the product with an organic solvent. Dry the organic layer and concentrate. Purify the crude product by silica gel chromatography to yield the pure syn-aldol adduct.

Protocol 3: Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the N-acyl auxiliary.[1]

G start N-Acyl Auxiliary deprotonation Deprotonation (LiHMDS, THF, -78 °C) start->deprotonation alkylation Alkylation (Electrophile, -78 °C to -20 °C) deprotonation->alkylation workup Workup & Purification alkylation->workup product Alkylated Adduct (>99% de) workup->product

Caption: Workflow for the asymmetric alkylation reaction.

Materials:

  • N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 eq)

  • Electrophile (e.g., Benzyl bromide or Allyl iodide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for chromatography

Procedure:

  • Deprotonation: Dissolve the N-acyl auxiliary in anhydrous THF and cool to -78 °C. Add LiHMDS dropwise and stir the solution at -78 °C for 1 hour to form the lithium enolate.

  • Alkylation: Add the electrophile to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir and gradually warm to -20 °C over 6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final chiral carboxylic acid.[1]

Materials:

  • Product-auxiliary adduct (from aldol or alkylation reaction)

  • 30% Hydrogen Peroxide (H2O2)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: Dissolve the product-auxiliary adduct in a mixture of THF and water (3:1). Cool the solution to 0 °C.

  • Cleavage: Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Quench the excess peroxide with sodium sulfite. Acidify the mixture and extract the chiral carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Troubleshooting & Optimization

Epimerization control in the synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with epimerization during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this synthesis?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of this compound, the primary concern is the inversion of the stereocenter at the carbon alpha to the ethyl ester group (C1). This C-H bond is acidic and, under certain conditions, the proton can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers, primarily the undesired trans isomer, (1S,2S)-2-Aminocyclopentanecarboxylate.[1][2] This loss of stereochemical purity is detrimental as different stereoisomers can have vastly different biological activities.

Q2: Which step in the synthesis is most prone to epimerization?

A2: The stereocenter at the α-position to the ester is highly susceptible to base-catalyzed epimerization.[1][2] Any step involving basic conditions, whether during the reaction, workup, or purification, poses a significant risk. For example, using a strong base like sodium ethoxide can intentionally be used to epimerize the kinetically formed cis-isomer to the thermodynamically more stable trans-isomer.[1][2] Unintentional exposure to basic conditions will lead to the same, undesired outcome.

Q3: Can epimerization occur during the final ester hydrolysis step?

A3: Yes, temperature control is critical during hydrolysis. When converting the ethyl ester to the final carboxylic acid using acidic conditions (e.g., heating in hydrochloric acid), high temperatures can cause epimerization. For the cis-isomer, it is crucial to keep the reaction temperature below 70°C to prevent epimerization.[1][2][3] The trans-isomer is slightly more stable and can tolerate temperatures up to 80°C without significant epimerization.[1][2]

Troubleshooting Guide

Problem 1: My final product is a mixture of diastereomers, with a significant amount of the trans-isomer.

Potential Cause Troubleshooting Action
Exposure to Base The most common cause is the presence of a base, which catalyzes the epimerization of the desired cis product to the more stable trans isomer.[1][2] Review your entire procedure, including workup and purification steps, for any use of bases (e.g., NaHCO₃ wash, amine bases, basic chromatography conditions).
High Temperature Excessive heat, especially for prolonged periods, can provide the energy for epimerization, particularly during steps like ester hydrolysis.[4]
Prolonged Reaction Time Leaving the reaction mixture for extended periods, even under mildly basic or elevated temperature conditions, can increase the extent of epimerization.[4]

Problem 2: The yield of the desired (1R,2S) isomer is consistently low after purification.

Potential Cause Troubleshooting Action
Co-elution during Chromatography The physical properties of diastereomers can be very similar, making separation by standard column chromatography difficult. This can lead to product fractions contaminated with the undesired epimer.
Epimerization on Silica Gel Standard silica gel can be slightly acidic and may, in some cases, contribute to on-column epimerization, although base-catalyzed epimerization is the more significant concern.

Quantitative Data on Epimerization

Treatment of the crude amino ester product with a base like sodium ethoxide demonstrates the explicit conversion from the cis to the trans isomer. The following table summarizes the shift in the diastereomeric ratio observed after deliberate base-induced epimerization.

Condition Diastereomeric Ratio (cis isomers favored) Diastereomeric Ratio (trans isomers favored)
Before Base Treatment1.0 : 0.15 : 0.06 : 0.02N/A
After Treatment with NaOEt in EthanolN/A0.21 : 0.02 : 1.0 : 0.15
Data sourced from a scalable synthesis study where the initial mixture was treated with sodium ethoxide at 30-35°C overnight.[1][2]

Experimental Protocols

Protocol 1: Reductive Amination to Synthesize Ethyl 2-Aminocyclopentanecarboxylate Stereoisomers

This protocol is adapted from a reported scalable synthesis.[1][5]

  • Enamine Formation: Dissolve Ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene. Add isobutyric acid (1.1 eq) and (S)-α-phenylethylamine (1.08 eq).

  • Heat the mixture at 70°C for 2 hours.

  • Increase the temperature to distill off approximately half the toluene, which facilitates the azeotropic removal of water to drive enamine formation.

  • Reduction: The resulting crude enamine mixture is then reduced. (Note: The original study used NaBH₄ in isobutyric acid for the reduction step).

Protocol 2: Controlled Acidic Hydrolysis of the Ethyl Ester

This protocol is for converting the ester to the carboxylic acid while minimizing epimerization.[1][3]

  • Obtain the crude ethyl ester as its hydrobromide or hydrochloride salt.

  • Add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture in an oil bath. Crucially, do not exceed 70°C for the cis-isomer (1R,2S) .

  • Maintain the temperature for 12 hours to ensure complete conversion.

  • Evaporate the mixture to dryness under vacuum to obtain the hydrochloride salt of the final (1R,2S)-2-aminocyclopentanecarboxylic acid.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and controlling epimerization during the synthesis.

Epimerization_Troubleshooting start Low Diastereomeric Excess (DE) of (1R,2S) Product Detected check_base Review All Steps for Exposure to Base start->check_base base_found Base Identified (e.g., NaHCO3 wash, amine bases, basic chromatography) check_base->base_found Yes no_base No Obvious Base Exposure check_base->no_base No solution_base ACTION: - Use neutral or slightly acidic workup - Buffer chromatography system - Avoid amine bases base_found->solution_base check_temp Analyze Temperature Logs, Especially During Hydrolysis no_base->check_temp temp_high Temperature > 70°C During Hydrolysis? check_temp->temp_high Yes temp_ok Temperature Kept < 70°C check_temp->temp_ok No solution_temp ACTION: - Strictly control oil bath temp - Use internal thermometer - Keep hydrolysis temp < 70°C temp_high->solution_temp check_time Review Reaction and Workup Times temp_ok->check_time time_long Prolonged Exposure to Heat or Mildly Basic Conditions? check_time->time_long Yes solution_time ACTION: - Minimize reaction/workup time - Process material promptly time_long->solution_time

Caption: Troubleshooting workflow for identifying sources of epimerization.

References

Technical Support Center: Purification of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate diastereomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Low Diastereomeric Excess (d.e.) after Crystallization

  • Question: I performed a diastereomeric salt crystallization to separate the (1R,2S) and (1S,2R) diastereomers of ethyl 2-aminocyclopentanecarboxylate, but the diastereomeric excess of my crystalline product is low. What could be the problem and how can I improve it?

  • Answer: Low diastereomeric excess after crystallization is a common issue and can stem from several factors. Here are the potential causes and solutions:

    • Suboptimal Solvent Choice: The success of diastereomeric crystallization heavily relies on the differential solubility of the diastereomeric salts in the chosen solvent.[1] An ideal solvent will maximize this solubility difference.

      • Solution: Conduct a thorough solvent screen using a variety of solvents with different polarities (e.g., acetonitrile, ethanol, ethyl acetate, and mixtures with water or hexanes).[1][2] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and reducing the overall purity of the desired crystalline product.[1]

      • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a gradual temperature decrease. Once at room temperature, further cooling in an ice bath can maximize the yield of the less soluble diastereomer.[1]

    • Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high diastereomeric purity, especially if the initial ratio of diastereomers is close to 50:50.

      • Solution: Perform multiple recrystallizations.[2] Each subsequent recrystallization step will further enrich the less soluble diastereomer. Monitor the diastereomeric excess after each step using analytical techniques like NMR or chiral HPLC.

    • Formation of a Eutectic Mixture: In some cases, the two diastereomers may form a eutectic mixture, which is a mixture that has a lower melting point than either of the pure components and will crystallize together.

      • Solution: If a eutectic point is suspected, changing the resolving agent or the solvent system is necessary to alter the crystallization thermodynamics.

Issue 2: Incomplete Separation of Diastereomers by Column Chromatography

  • Question: I am trying to separate the diastereomers of a protected derivative of ethyl 2-aminocyclopentanecarboxylate using silica gel chromatography, but the peaks are overlapping. How can I improve the separation?

  • Answer: Achieving baseline separation of diastereomers by column chromatography requires careful optimization of several parameters.

    • Inadequate Mobile Phase Polarity: The choice and composition of the mobile phase are critical for achieving good separation on silica gel.

      • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). Gradually increasing the polarity of the eluent can help to resolve the diastereomers.

    • Poor Choice of Stationary Phase: While silica gel is a common choice, it may not be optimal for all diastereomeric separations.

      • Solution: Consider using a different stationary phase. Chiral stationary phases (CSPs) are specifically designed for separating stereoisomers and can provide excellent resolution.[3] Polysaccharide-based CSPs are often a good starting point.

    • Derivatization to Enhance Separation: The functional groups on your molecule can influence its interaction with the stationary phase.

      • Solution: Derivatizing the amino or carboxyl group can alter the polarity and steric properties of the diastereomers, potentially leading to better separation on a standard achiral column.

Issue 3: Low Yield of the Desired Diastereomer

  • Question: After purification, the yield of my target (1R,2S) diastereomer is very low. What are the possible reasons and how can I increase the yield?

  • Answer: Low recovery of the desired product can be frustrating. Here are some common causes and their remedies:

    • Losses During Work-up and Extraction: Multiple extraction and washing steps can lead to significant product loss, especially if the product has some solubility in the aqueous phase.

      • Solution: Minimize the number of extraction steps. Ensure the pH of the aqueous phase is optimized to minimize the solubility of your amine-containing compound. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

    • Losses During Crystallization: While aiming for high purity, it's possible to lose a significant amount of the desired diastereomer in the mother liquor.

      • Solution: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop.[1] Be aware that the second crop may have a lower diastereomeric excess and might require further purification.

    • Epimerization: The stereocenter at the α-position to the ester can be susceptible to epimerization under basic or acidic conditions, converting your desired diastereomer into the undesired one.[2]

      • Solution: Carefully control the pH during the entire process. Use mild bases or acids where possible. One strategy to intentionally control the cis/trans ratio is the treatment with sodium ethoxide at a controlled temperature (30–35 °C), which can favor the formation of the trans-isomer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating the diastereomers of Ethyl 2-Aminocyclopentanecarboxylate?

A1: The most common and effective methods are:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic amino ester with a chiral resolving agent, such as a chiral acid like (L)- or (D)-dibenzoyltartaric acid, to form diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each diastereomer, allowing for their separation. This method is often used for analytical purposes but can also be scaled up for preparative separations.

Q2: How can I determine the diastereomeric ratio and enantiomeric excess of my sample?

A2: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful tool for determining both the diastereomeric ratio and the enantiomeric excess of each separated diastereomer.

  • Gas Chromatography (GC) with a Chiral Column: For volatile derivatives, chiral GC can also be an effective method for stereoisomeric analysis.

Q3: What is the role of a resolving agent in diastereomeric crystallization?

A3: A resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. For the separation of an amine like ethyl 2-aminocyclopentanecarboxylate, a chiral acid such as tartaric acid or its derivatives is commonly used as the resolving agent.

Q4: Can epimerization occur during the purification process, and how can I prevent it?

A4: Yes, epimerization at the carbon alpha to the ester group can occur, especially under basic conditions. This can alter the ratio of your diastereomers. To prevent this, it is crucial to use mild reaction and work-up conditions and to carefully control the pH. In some synthetic strategies, controlled epimerization using a base like sodium ethoxide can be intentionally used to enrich the desired trans diastereomer.[2]

Quantitative Data Summary

Table 1: Diastereomeric Salt Crystallization Data

Resolving AgentSolvent SystemNumber of RecrystallizationsDiastereomeric Excess (d.e.)YieldReference
(D)-Dibenzoyltartaric acidAcetonitrile/Water2>98%58%[2]
(S,S,S)-2•HBr saltAcetonitrile4>99% (by NMR)40%[2]

Table 2: Chromatographic Separation Conditions

Stationary PhaseMobile PhaseDetectionApplicationReference
Teicoplanin-based CSPHydro-organicUVHPLC separation of cyclic β-amino acid stereoisomers[3]
Silica GelHexane/Ethyl AcetateUVSeparation of protected diastereomers[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (D)-Dibenzoyltartaric Acid

  • Salt Formation: Dissolve the crude mixture of ethyl 2-aminocyclopentanecarboxylate diastereomers in a suitable solvent such as 80% aqueous acetonitrile.

  • Addition of Resolving Agent: Add an equimolar amount of (D)-Dibenzoyltartaric acid to the solution.

  • Heating and Dissolution: Gently heat the mixture until all solids dissolve. Ensure the temperature remains below the boiling point of the solvent mixture.[2]

  • Cooling and Crystallization: Add hot water to the clear solution and then allow the mixture to cool slowly to room temperature. For maximum precipitation, subsequently cool the mixture in a refrigerator for 12 hours.[2]

  • Isolation of Crystals: Collect the crystalline material by filtration.

  • Recrystallization: Redissolve the collected crystals in a minimal amount of hot acetonitrile-water mixture and repeat the cooling and filtration process to improve the diastereomeric purity.[2]

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free amino ester, which can then be extracted with an organic solvent.

Protocol 2: Epimerization to Enrich the trans-Isomer

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol.

  • Epimerization Reaction: Add the crude mixture of amino ester diastereomers to the sodium ethoxide solution.

  • Heating: Stir the resulting mixture at 30-35 °C overnight.[2]

  • Work-up: Remove the ethanol under reduced pressure. Add a saturated solution of NaHCO3 and brine to the residue.

  • Extraction: Extract the product with an organic solvent such as diethyl ether.

  • Purification: The resulting crude product, enriched in the trans-isomer, can be further purified by crystallization of its hydrobromide salt from acetonitrile.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product start Crude Diastereomeric Mixture (Ethyl 2-Aminocyclopentanecarboxylate) crystallization Diastereomeric Salt Crystallization start->crystallization Option 1 chromatography Column Chromatography start->chromatography Option 2 analysis Purity & Ratio Analysis (NMR, Chiral HPLC) crystallization->analysis chromatography->analysis product Purified (1R,2S) Diastereomer analysis->product

Caption: Experimental workflow for the purification of diastereomers.

troubleshooting_logic start Low Diastereomeric Excess? solvent Optimize Solvent System start->solvent Yes cooling Control Cooling Rate start->cooling Yes recrystallize Perform Additional Recrystallizations start->recrystallize Yes epimerization Check for Epimerization (Control pH) start->epimerization Yes

References

Technical Support Center: Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate synthesis. The primary synthetic route discussed involves the Dieckmann condensation to form the cyclopentanone precursor, followed by a diastereoselective reductive amination.

Synthetic Workflow Overview

The synthesis of this compound is typically approached in a two-step sequence starting from diethyl adipate. The first step involves an intramolecular Claisen condensation (Dieckmann condensation) to form the cyclic β-keto ester, Ethyl 2-oxocyclopentanecarboxylate. This intermediate is then subjected to a diastereoselective reductive amination to introduce the amine functionality with the desired stereochemistry.

Synthetic_Workflow DiethylAdipate Diethyl Adipate Dieckmann Dieckmann Condensation DiethylAdipate->Dieckmann Base Base (e.g., NaOEt) Base->Dieckmann Ketoester Ethyl 2-oxocyclopentanecarboxylate Dieckmann->Ketoester ReductiveAmination Diastereoselective Reductive Amination Ketoester->ReductiveAmination ChiralAmine Chiral Amine & Reducing Agent (e.g., (S)-(-)-α-Methylbenzylamine, NaBH(OAc)₃) ChiralAmine->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Logic cluster_DC Dieckmann Condensation Issues cluster_RA Reductive Amination Issues Start Problem Encountered LowYield_DC Low Yield in Dieckmann Condensation Start->LowYield_DC LowYield_RA Low Yield in Reductive Amination Start->LowYield_RA PoorDiastereoselectivity Poor Diastereoselectivity Start->PoorDiastereoselectivity IncompleteReaction Incomplete Reaction Start->IncompleteReaction Cause_DC1 Cause: Wet reagents/solvent LowYield_DC->Cause_DC1 Cause_DC2 Cause: Incorrect base stoichiometry LowYield_DC->Cause_DC2 Cause_RA1 Cause: Inefficient imine formation LowYield_RA->Cause_RA1 Cause_RA2 Cause: Reducing agent decomposed LowYield_RA->Cause_RA2 Cause_DS1 Cause: Incorrect chiral auxiliary PoorDiastereoselectivity->Cause_DS1 Solution_DC1 Solution: Ensure anhydrous conditions. Cause_DC1->Solution_DC1 Solution_DC2 Solution: Use at least 1 equivalent of base. Cause_DC2->Solution_DC2 Solution_RA1 Solution: Add a dehydrating agent or remove water azeotropically. Cause_RA1->Solution_RA1 Solution_RA2 Solution: Use fresh, high-quality reducing agent. Cause_RA2->Solution_RA2 Solution_DS1 Solution: Verify purity and configuration of the chiral amine. Cause_DS1->Solution_DS1

Caption: Troubleshooting decision tree for the synthesis.

Part 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Dieckmann Condensation)

Question/Issue Potential Cause Recommended Solution
Why is the yield of my Dieckmann condensation consistently low? The reaction is highly sensitive to moisture, which can consume the base.Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
The base (e.g., sodium ethoxide) is not active or used in insufficient quantity.Use a fresh batch of base. The reaction is equilibrium-driven, and the product, a β-keto ester, is acidic. A full equivalent of base is required to deprotonate the product and drive the reaction to completion.[1]
I am observing significant amounts of side products. What are they and how can I avoid them? Intermolecular Claisen condensation can occur, especially if the reaction is too concentrated.Run the reaction under high-dilution conditions to favor the intramolecular cyclization.
The base may be too nucleophilic, leading to transesterification if the alcohol solvent does not match the ester's alcohol portion.Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for an ethyl ester). Alternatively, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2]
How can I effectively purify the resulting β-keto ester? The product can be difficult to separate from starting material and high-boiling side products.After an acidic workup, purification is typically achieved by vacuum distillation.[3][4] For small-scale reactions, column chromatography on silica gel can also be effective.[5]

Part 2: Synthesis of this compound (Reductive Amination)

Question/Issue Potential Cause Recommended Solution
My reductive amination is not going to completion, and I recover mostly the starting keto-ester. Why? Imine/enamine formation is an equilibrium process and may not be favored under your conditions. Water produced during this step can inhibit the reaction.Add a dehydrating agent like molecular sieves, or perform the reaction in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus. Mildly acidic conditions (e.g., adding acetic acid) can catalyze imine formation.[6]
The reducing agent is not effective.Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less sensitive to mildly acidic conditions and is selective for imines over ketones.[6] Ensure the reagent is fresh and has been stored properly.
The yield is low due to the formation of a hydroxy-ester by-product. How can I prevent this? The reducing agent is reducing the ketone faster than the imine is formed or reduced.Use a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the ketone starting material.[6] Alternatively, pre-form the imine/enamine before adding the reducing agent.[7]
The diastereomeric ratio of my product is poor. How can I improve the stereoselectivity? The chiral auxiliary (chiral amine) is not effectively controlling the stereochemistry of the reduction.Ensure the chiral amine (e.g., (S)-(-)-α-methylbenzylamine for the (1R,2S) product) is of high enantiomeric purity. The choice of solvent and temperature can also influence diastereoselectivity; lower temperatures often lead to higher selectivity.
The reduction of the intermediate enamine is not stereoselective.The stereochemistry is set during the reduction of the iminium ion or enamine. The bulky chiral auxiliary should block one face of the molecule, directing the hydride attack to the opposite face. Slower addition of the reducing agent at a lower temperature may improve selectivity.
How do I remove the chiral auxiliary after the reaction? The auxiliary is attached to the newly formed amine.The most common method is hydrogenolysis. For example, if a benzyl-type auxiliary like α-methylbenzylamine is used, it can be cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C).

Frequently Asked Questions (FAQs)

Q1: What is the best base for the Dieckmann condensation in this synthesis? A1: Sodium ethoxide (NaOEt) in ethanol or toluene is a classic and effective choice, as it matches the ethyl ester of the starting material, preventing transesterification.[2] For higher yields and fewer side reactions, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF can also be used.[2]

Q2: Can I use a different chiral amine for the reductive amination? A2: Yes, other chiral amines can be used. The key is that the amine must be chiral, readily available in high enantiomeric purity, and easily removable after the reaction. Phenylalaninol is another example of a chiral auxiliary used for similar transformations. The choice of auxiliary will determine the stereochemistry of the final product.

Q3: My reaction seems to stall. How can I monitor the progress of the reductive amination? A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting keto-ester and the appearance of the product. Staining with ninhydrin can help visualize the amine product. For more detailed analysis, taking aliquots for ¹H NMR or LC-MS analysis is recommended.[7]

Q4: Are there alternative synthetic routes to this compound? A4: Yes, other methods exist, such as the enzymatic resolution of a racemic mixture of the amino ester or asymmetric synthesis from different starting materials. For instance, some routes utilize chiral pool starting materials or employ asymmetric catalysis. However, the reductive amination of a prochiral ketone is a common and practical approach.

Data Presentation: Reductive Amination Conditions

The following table summarizes representative conditions for the reductive amination of β-keto esters, which can be adapted for the synthesis of this compound to optimize yield and diastereoselectivity.

Entry Amine Reducing Agent Solvent Additive Yield (%) Diastereomeric Ratio (dr) Reference (Analogous System)
1(S)-α-MethylbenzylamineNaBH(OAc)₃Dichloroethane (DCE)Acetic Acid (1 equiv.)~85-95>95:5General knowledge
2(S)-α-MethylbenzylamineNaBH₃CNMethanol (MeOH)Acetic Acid (to pH ~6)~70-85~90:10[8]
3Ammonium AcetateNaBH₃CNMethanol (MeOH)None~60-75Racemic[8]
4BenzylamineNaBH(OAc)₃Tetrahydrofuran (THF)None~80-90Not ApplicableGeneral knowledge

Note: Yields and diastereomeric ratios are highly substrate and condition-dependent and are provided here as illustrative examples.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

  • Preparation: Under an inert atmosphere of nitrogen, add sodium ethoxide (1.05 equivalents) to anhydrous toluene in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Reaction: Heat the suspension to reflux. Add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene dropwise over 2-3 hours.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 2 hours. The reaction mixture will become thick and viscous.

  • Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it over a mixture of ice and concentrated hydrochloric acid until the pH is acidic (~pH 2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Ethyl 2-oxocyclopentanecarboxylate.

Protocol 2: Synthesis of this compound via Diastereoselective Reductive Amination

  • Imine/Enamine Formation: In a round-bottom flask, dissolve Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in dichloroethane (DCE). Add (S)-(-)-α-methylbenzylamine (1.1 equivalents) followed by acetic acid (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: The crude product is typically purified by column chromatography. The resulting diastereomeric amine can then be subjected to hydrogenolysis (e.g., H₂, Pd/C in ethanol) to cleave the α-methylbenzyl group, yielding the free amine. Further purification after cleavage may be necessary.

References

Technical Support Center: Synthesis of 2-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC) derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminocyclopentanecarboxylic acid derivatives, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Diastereoselectivity (Incorrect cis/trans ratio) 1. Epimerization: The stereocenter at the α-position to the carboxyl group is prone to epimerization, especially under basic conditions, leading to an unintended mixture of cis and trans isomers.[1][2] 2. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the diastereomeric outcome.1. Controlled Epimerization: If the trans isomer is desired, controlled epimerization using a base like sodium ethoxide can be employed. Monitor the reaction closely to achieve the desired diastereomeric ratio.[1][2] 2. Optimize Reaction Conditions: Carefully control the reaction temperature. For instance, epimerization of the cis-isomer is less likely to occur below 70°C.[2] The choice of base is also critical; for Fmoc protection, using potassium bicarbonate (KHCO3) can lead to a more homogeneous reaction mixture compared to sodium bicarbonate.[2]
Incomplete Reductive Amination 1. Ineffective Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) in ethanol may be insufficient for complete conversion of the ketoester to the amino ester.[1][2] 2. Imine Formation Equilibrium: The initial equilibrium between the ketoester and the amine to form the imine may not favor the product.1. Choice of Reducing System: A more effective combination is the use of NaBH₄ in isobutyric acid.[1][2] 2. Promote Imine Formation: Employ azeotropic distillation with a solvent like toluene to remove water and drive the imine formation equilibrium towards the product before the reduction step.[1][2]
Formation of N-Alkylated Byproducts Reaction with Solvent: When using alcohol-based solvents like methanol during certain steps, there is a risk of N-alkylation of the amino group.Solvent Selection: Avoid using reactive solvents like methanol where N-alkylation is a potential side reaction. If methanol is necessary, minimize reaction time and temperature.
Racemization Activation of Carboxylic Acid: During coupling reactions (e.g., for peptide synthesis), the activation of the carboxylic acid can lead to the abstraction of the α-proton, causing racemization.[3] This is a general issue in peptide chemistry.Use of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[4] Protecting Group Strategy: The choice of N-terminal protecting group can influence the susceptibility to racemization.
Difficulty in Product Isolation and Purification 1. Crystallization Failure: The desired product, particularly the hydrochloride salt of the cis-isomer, may fail to crystallize from the reaction mixture.[1][2] 2. Chromatographic Separation Challenges: Close-running impurities or diastereomers can make chromatographic purification difficult.1. Alternative Salt Formation: If hydrochloride salt crystallization is unsuccessful, explore the formation of salts with different organic or inorganic acids.[2] 2. Recrystallization: For crystalline products, multiple recrystallizations may be necessary to achieve high purity.[1]
Incomplete N-Protection (e.g., with Fmoc-OSu) Suboptimal Reaction Conditions: Incorrect pH, solvent, or reaction time can lead to incomplete protection of the amino group.Optimize Protection Protocol: Use a suitable base like KHCO₃ in an aqueous acetonitrile solution. Ensure the reaction is stirred for an adequate duration (e.g., 24 hours at room temperature) to drive it to completion.[1]

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a mixture of cis and trans isomers. How can I control the stereochemistry?

A1: The control of stereochemistry, particularly the cis/trans relationship between the amino and carboxylic acid groups, is a critical aspect of 2-aminocyclopentanecarboxylic acid synthesis. If you are obtaining an undesired mixture, consider the following:

  • Epimerization: The stereocenter alpha to the carboxyl group can be intentionally epimerized. For instance, treating the crude amino ester with a base like sodium ethoxide in ethanol can convert the cis-isomer to the more stable trans-isomer.[1][2]

  • Reaction Conditions: The diastereoselectivity of your reaction is highly dependent on the specific synthetic route and conditions employed. For reductive amination approaches, the choice of chiral auxiliary and reaction conditions will dictate the initial diastereomeric ratio.

Q2: I am having trouble with the reductive amination step. What are some common pitfalls and how can I overcome them?

A2: Incomplete conversion during reductive amination is a frequent issue. Initial attempts using sodium borohydride in ethanol have been reported as unsuccessful.[1][2] To improve the outcome:

  • Use a more robust reducing system: A combination of sodium borohydride in isobutyric acid has been shown to be effective.[1][2]

  • Drive the imine formation: Before adding the reducing agent, ensure the efficient formation of the imine intermediate. This can be achieved by removing water through azeotropic distillation with toluene.[1][2]

Q3: What are the best practices for N-protection of the amino group with Fmoc?

A3: For the N-protection of 2-aminocyclopentanecarboxylic acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group, using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common method. To ensure a successful reaction:

  • Choice of Base: Potassium bicarbonate (KHCO₃) is recommended over sodium bicarbonate as it can lead to a more homogeneous reaction mixture and easier workup.[2]

  • Solvent System: A mixture of aqueous acetonitrile is a suitable solvent system for this reaction.[1]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration, for example, 24 hours at room temperature, to ensure complete conversion.[1]

Q4: How can I confirm the enantiomeric purity of my Fmoc-protected ACPC derivatives?

A4: The enantiomeric purity of your final products is crucial, especially for applications in peptide synthesis. A reliable method for determining enantiomeric purity is through ¹H NMR spectroscopy using a chiral solvating agent (CSA). Quinine or quinidine can be used as CSAs, which will induce chemical shift differences between the enantiomers, allowing for their quantification.[1][2]

Q5: My final product is difficult to purify. What strategies can I employ?

A5: Purification of 2-aminocyclopentanecarboxylic acid derivatives can be challenging, especially when dealing with mixtures of stereoisomers or closely related impurities.

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique. For salt forms, experimenting with different counter-ions may yield a more readily crystallizable solid.[1][2]

  • Chromatography: While sometimes difficult, column chromatography can be optimized by carefully selecting the stationary and mobile phases.

  • Derivatization: In some cases, derivatizing the product to a more easily separable compound, followed by removal of the derivatizing group, can be a viable strategy.

Experimental Protocols

Protocol 1: Controlled Epimerization of Ethyl 2-aminocyclopentanecarboxylate

This protocol describes the conversion of a mixture of diastereomers to favor the trans-isomer.

  • Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel under an inert atmosphere, add sodium metal (17 g, 0.74 mol) to 800 mL of absolute ethanol. Stir the mixture vigorously until all the sodium has reacted (approximately 3-4 hours).[2]

  • Epimerization Reaction: To the freshly prepared sodium ethoxide solution, add the crude amino ester (prepared from 100 g of ethyl 2-oxocyclopentanecarboxylate). Heat the resulting mixture with stirring at 30-35 °C for 18 hours.[2]

  • Workup: After the reaction is complete, remove the ethanol under vacuum at room temperature. Cool the residue in an ice bath and add a saturated solution of sodium bicarbonate (750 mL) followed by brine (500 mL).[2]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: Analyze the diastereomeric ratio of the product by NMR spectroscopy. An initial ratio of diastereomers of 1.0:0.15:0.06:0.02 can shift to a ratio of 0.21:0.02:1.0:0.15 in favor of the trans-isomer.[1][2]

Protocol 2: Fmoc Protection of 2-Aminocyclopentanecarboxylic Acid

This protocol details the N-protection of the amino acid using Fmoc-OSu.

  • Dissolution: Dissolve the 2-aminocyclopentanecarboxylic acid salt (e.g., 34.4 g) in water (400 mL).[1]

  • Base Addition: Add potassium bicarbonate (KHCO₃) (68 g, 0.68 mol) portion-wise to the solution.[1]

  • Solvent and Reagent Addition: Add acetonitrile (350 mL) followed by Fmoc-OSu (57.3 g, 170 mmol).[1]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[1]

  • Workup and Extraction: After the reaction is complete, perform an appropriate aqueous workup and extract the product into an organic solvent. The use of potassium salts may facilitate easier extraction into the aqueous phase during workup.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products start_ketoester Ethyl 2-oxocyclopentane carboxylate reductive_amination Reductive Amination (NaBH4, Isobutyric Acid) start_ketoester->reductive_amination start_amine (S)-α-phenylethylamine start_amine->reductive_amination epimerization Controlled Epimerization (NaOEt, EtOH) reductive_amination->epimerization Crude Amino Ester hydrolysis Ester Hydrolysis (e.g., HCl) epimerization->hydrolysis Desired Diastereomer fmoc_protection Fmoc Protection (Fmoc-OSu, KHCO3) hydrolysis->fmoc_protection Free Amino Acid final_product Fmoc-ACPC Derivative fmoc_protection->final_product

Caption: Synthetic workflow for Fmoc-ACPC derivatives.

troubleshooting_logic cluster_diastereoselectivity Diastereoselectivity Issues cluster_completion Reaction Completion Issues start Problem Encountered poor_ratio Incorrect cis/trans Ratio start->poor_ratio incomplete_rxn Incomplete Reaction start->incomplete_rxn epimerization_check Check for Epimerization poor_ratio->epimerization_check optimize_conditions Optimize Base/Temp. epimerization_check->optimize_conditions No controlled_epimerization Use Controlled Epimerization epimerization_check->controlled_epimerization Yes check_reagents Re-evaluate Reagents incomplete_rxn->check_reagents stronger_reductant Use Stronger Reductant check_reagents->stronger_reductant Ineffective drive_equilibrium Drive Equilibrium (e.g., Azeotrope) check_reagents->drive_equilibrium Equilibrium Issue

Caption: Troubleshooting logic for common synthesis problems.

References

Chiral HPLC Separation of Ethyl 2-Aminocyclopentanecarboxylate Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of Ethyl 2-Aminocyclopentanecarboxylate isomers. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of Ethyl 2-Aminocyclopentanecarboxylate isomers?

A1: The selection of the Chiral Stationary Phase (CSP) is the most critical factor. The molecular structure of Ethyl 2-Aminocyclopentanecarboxylate, a cyclic amino acid ester, suggests that polysaccharide-based CSPs are a promising starting point. These phases, such as those derived from amylose or cellulose, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for this class of compounds.

Q2: Which specific polysaccharide-based CSPs are recommended for Ethyl 2-Aminocyclopentanecarboxylate?

A2: Based on separations of structurally similar compounds like α-amino acid esters, Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H have demonstrated excellent performance.[1] It is advisable to screen a selection of polysaccharide-based columns to find the optimal selectivity for your specific isomers.

Q3: What are the recommended starting mobile phase conditions?

A3: For normal phase chromatography, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point. A typical initial mobile phase could be 90:10 (v/v) n-hexane:isopropanol. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

Q4: Can I use Reversed-Phase (RP) HPLC for this separation?

A4: Yes, polysaccharide-based CSPs can also be used in reversed-phase mode. This typically involves a mobile phase of acetonitrile or methanol with an aqueous buffer. This can be a valuable alternative if normal phase conditions do not yield the desired separation or if you need to work with more polar solvents.

Q5: My peak shapes are poor (e.g., tailing or fronting). What can I do?

A5: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. For basic compounds like Ethyl 2-Aminocyclopentanecarboxylate, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal phase mode can significantly improve peak symmetry. In reversed-phase mode, adjusting the pH of the aqueous component can have a similar effect.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral HPLC separation of Ethyl 2-Aminocyclopentanecarboxylate isomers.

Problem Potential Cause Troubleshooting Steps
No Separation / Poor Resolution Inappropriate Chiral Stationary Phase (CSP)Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, AD, AS).
Sub-optimal mobile phase compositionVary the ratio of hexane to alcohol modifier (e.g., 95:5, 90:10, 80:20). Try a different alcohol (isopropanol vs. ethanol).
Inappropriate mobile phase additiveFor this basic analyte, add a small amount of a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.
Temperature effectsOptimize the column temperature. Lower temperatures often increase resolution but may also increase backpressure.
Peak Tailing Secondary interactions with residual silanols on the silica supportAdd a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA) to block these sites.
Column overloadInject a smaller sample volume or a more dilute sample.
Peak Splitting or Broadening Column degradation or contaminationFlush the column with a strong solvent (refer to the column care manual). If the problem persists, the column may need to be replaced.
Mismatched solvent between sample and mobile phaseEnsure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparationPrepare fresh mobile phase for each run and ensure accurate mixing.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Column equilibrationEnsure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols: Starting Points for Method Development

The following protocols are suggested starting points for the chiral separation of Ethyl 2-Aminocyclopentanecarboxylate isomers. Optimization will likely be required to achieve baseline separation.

Protocol 1: Normal Phase Chromatography

Parameter Condition
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Protocol 2: Reversed-Phase Chromatography

Parameter Condition
Chiral Stationary Phase Chiralpak® AD-RH, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile / 10 mM Ammonium Bicarbonate (pH 9.0) (50:50, v/v)
Flow Rate 0.7 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for chiral method development and a troubleshooting decision tree.

Chiral_Method_Development_Workflow Figure 1: Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte (Ethyl 2-Aminocyclopentanecarboxylate) SelectCSPs Select CSPs (e.g., Polysaccharide-based) Start->SelectCSPs ScreenModes Screen in Normal & Reversed Phase SelectCSPs->ScreenModes OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenModes->OptimizeMP Promising Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow ValidateMethod Method Validation (Robustness, Reproducibility) OptimizeFlow->ValidateMethod FinalMethod Finalized Analytical Method ValidateMethod->FinalMethod

Caption: Figure 1: A generalized workflow for developing a chiral HPLC method.

Troubleshooting_Decision_Tree Figure 2: Troubleshooting Decision Tree cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start Problem with Separation? NoSeparation No or Poor Resolution Start->NoSeparation PeakTailing Peak Tailing Start->PeakTailing RetentionShift Shifting Retention Times Start->RetentionShift ChangeCSP Screen Different CSPs NoSeparation->ChangeCSP ModifyMP Adjust Mobile Phase (Solvent Ratio, Additives) NoSeparation->ModifyMP AdjustTemp Change Column Temperature NoSeparation->AdjustTemp AddModifier Add Basic Modifier (e.g., DEA) PeakTailing->AddModifier LowerConc Lower Sample Concentration PeakTailing->LowerConc CheckMP Check Mobile Phase Prep RetentionShift->CheckMP Equilibrate Ensure Full Column Equilibration RetentionShift->Equilibrate

References

Technical Support Center: Optimization of Diastereoselective Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for diastereoselective reduction.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during diastereoselective reduction experiments.

Question 1: My diastereoselective reduction is showing low or no selectivity. What are the first steps to troubleshoot this?

Answer:

Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The first aspects to consider are the choice of reducing agent and the reaction temperature.

  • Reducing Agent: The steric bulk of the hydride source is a critical factor. For substrates where Felkin-Anh control is desired, a small hydride reagent like sodium borohydride (NaBH₄) is often a good starting point. Conversely, if you are working with a system prone to chelation control or if you want to favor equatorial attack on a cyclic ketone, a bulkier reagent such as L-Selectride® or K-Selectride® may provide higher selectivity.[1][2][3]

  • Temperature: Lowering the reaction temperature is a fundamental strategy to enhance selectivity.[4] Reactions are often run at -78 °C (dry ice/acetone bath) to maximize the energy difference between the transition states leading to the different diastereomers. If your current protocol is running at a higher temperature, cooling it down is a primary troubleshooting step.

If adjusting the reducing agent and temperature does not yield the desired results, other factors such as the solvent and the presence of chelating groups should be investigated.

Question 2: How do I choose the right reducing agent for my specific substrate?

Answer:

The choice of reducing agent is highly dependent on the structure of your ketone, particularly the nature of substituents near the carbonyl group.

  • For Acyclic Ketones: The Felkin-Anh model is a good predictor for the stereochemical outcome with non-chelating reducing agents.[3] For ketones with a nearby Lewis basic group (e.g., hydroxyl or alkoxy), chelation control can dominate. In such cases, a reducing agent that can coordinate with the chelating group, like zinc borohydride (Zn(BH₄)₂), can lead to high diastereoselectivity for the chelation-controlled product.[3][5]

  • For Cyclic Ketones: The facial selectivity of hydride attack is influenced by steric hindrance. Small hydride reagents (e.g., LiAlH₄, NaBH₄) tend to favor axial attack, leading to the equatorial alcohol.[2][3] Bulky reagents (e.g., L-Selectride®) preferentially attack from the less hindered equatorial face, yielding the axial alcohol.[2][3]

  • For β-Hydroxy Ketones: To obtain syn-1,3-diols, a chelation-controlled reduction is often employed, for example, using a Lewis acid like Bu₂BOMe followed by a hydride source.[4] For anti-1,3-diols, intramolecular hydride delivery from a tethered reducing agent, as in the Evans-Saksena reduction, is a common strategy.[4] Samarium diiodide (SmI₂) is also effective for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols.[6][7]

Question 3: My reaction is very slow at low temperatures. How can I increase the reaction rate without sacrificing selectivity?

Answer:

Balancing reaction rate and selectivity is a common challenge. If lowering the temperature significantly slows down your reaction, consider the following:

  • Choice of Solvent: The solvent can have a significant impact on both reaction rate and selectivity.[8] For instance, in some borohydride reductions, changing the solvent from methanol to a less coordinating solvent might alter the reactivity of the reducing agent. It is often a matter of empirical screening to find the optimal solvent.

  • Catalyst: For certain reductions, such as transfer hydrogenations, the choice and loading of the catalyst can be optimized to improve the rate.[5]

  • Reagent Equivalents: While a large excess of the reducing agent should be avoided for safety and sustainability reasons, ensuring you are using a sufficient amount (e.g., 1.2-1.5 equivalents of hydride) is necessary for the reaction to go to completion in a reasonable time.[9]

Question 4: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

Byproduct formation can arise from several sources. Here are a few common scenarios:

  • Reduction of other functional groups: If your substrate contains other reducible functional groups (e.g., esters, amides), a milder reducing agent like sodium borohydride is generally preferred over a stronger one like lithium aluminum hydride.

  • Enone reductions: In the case of α,β-unsaturated ketones, 1,4-reduction (conjugate addition) can compete with the desired 1,2-reduction of the carbonyl. The Luche reduction (NaBH₄, CeCl₃ in methanol) is a classic method to selectively achieve 1,2-reduction.[10][11]

  • Epimerization: If your ketone has a stereocenter alpha to the carbonyl, it could be susceptible to epimerization under basic or acidic conditions. Ensure your workup procedure is appropriate and that the reaction conditions are not promoting unwanted isomerization.

Data Presentation

Table 1: Effect of Reducing Agent on the Diastereoselective Reduction of a β-Hydroxy Ketone

EntryReducing AgentDiastereomeric Ratio (syn:anti)
1NaBH₄Varies with substrate and conditions
2Bu₂BOMe, then NaBH₄High syn selectivity
3Me₄N(OAc)₃BHHigh anti selectivity
4SmI₂High anti selectivity

Data is illustrative and compiled from principles discussed in cited literature.[4][6]

Table 2: Influence of Hydride Reagent Bulk on the Reduction of 4-tert-Butylcyclohexanone

EntryReducing AgentMajor ProductDiastereomeric Ratio (Equatorial OH:Axial OH)
1LiAlH₄ (small)Equatorial AlcoholHigh selectivity for equatorial
2NaBH₄ (small)Equatorial AlcoholHigh selectivity for equatorial
3L-Selectride® (bulky)Axial AlcoholHigh selectivity for axial

Data is illustrative and based on established principles of cyclic ketone reduction.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a Ketone with Sodium Borohydride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Addition of Reducing Agent: Slowly add a solution or suspension of sodium borohydride (1.2-1.5 equivalents) in the same anhydrous solvent. The addition should be dropwise to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at the reaction temperature. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy, GC, or HPLC analysis.[12][13]

Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone via Chelation Control (Narasaka-Prasad Reduction Analogue)

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the β-hydroxy ketone (1.0 equivalent) and dissolve it in an anhydrous solvent mixture (e.g., THF/methanol).

  • Lewis Acid Addition: Cool the solution to -78 °C. Add a solution of a bidentate Lewis acid, such as diethylmethoxyborane (Et₂BOMe), dropwise. Stir the mixture for a specified time to allow for chelate formation.

  • Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Quench the reaction with an acidic solution (e.g., acetic acid) or a basic solution (e.g., aqueous sodium bicarbonate) depending on the stability of the product. Follow with an appropriate extraction procedure as described in Protocol 1.

  • Purification and Analysis: Purify the product and determine the diastereomeric ratio as described above.[4]

Visualizations

Troubleshooting_Workflow Start Low Diastereoselectivity Observed CheckReagent Evaluate Reducing Agent (Steric Bulk) Start->CheckReagent Step 1 CheckTemp Evaluate Reaction Temperature Start->CheckTemp Step 2 SmallReagent Small Reagent? (e.g., NaBH4) CheckReagent->SmallReagent Is current... BulkyReagent Bulky Reagent? (e.g., L-Selectride) CheckReagent->BulkyReagent Is current... LowerTemp Lower Temperature (e.g., to -78°C) CheckTemp->LowerTemp SmallReagent->BulkyReagent Try bulky CheckChelating Consider Chelation Effects SmallReagent->CheckChelating BulkyReagent->SmallReagent Try small BulkyReagent->CheckChelating CheckSolvent Optimize Solvent LowerTemp->CheckSolvent If rate is too slow Success Improved Selectivity LowerTemp->Success CheckSolvent->Success CheckChelating->Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Stereocontrol_Models Substrate Acyclic Ketone (with stereocenter at α-carbon) Felkin Felkin-Anh Model (Non-chelating conditions) Substrate->Felkin No α-chelating group Chelation Cram-Chelate Model (Chelating conditions) Substrate->Chelation α-chelating group present (e.g., -OH, -OR) FelkinProduct Felkin-Anh Product (Hydride attacks anti- to largest group) Felkin->FelkinProduct ChelateProduct Chelate Product (Hydride attacks anti- to chelated group) Chelation->ChelateProduct Reagent1 Small, non-chelating reagent (e.g., NaBH4, LiAlH4) Reagent1->Felkin Reagent2 Chelating reagent (e.g., Zn(BH4)2) Reagent2->Chelation

Caption: Models for predicting diastereoselectivity in acyclic systems.

References

Technical Support Center: Removal of Chiral Auxiliaries from Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of chiral auxiliaries from Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate derivatives. Chiral auxiliaries are indispensable tools in asymmetric synthesis, and their efficient and clean removal is a critical step in obtaining the final enantiomerically pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of chiral auxiliaries from N-acyl aminocyclopentanecarboxylate derivatives.

Issue Potential Cause(s) Recommended Solution(s)
1. Incomplete Cleavage of the Chiral Auxiliary - Insufficient reagent stoichiometry.- Increase the equivalents of the cleaving reagent (e.g., LiOH, LiBH₄). A significant excess is often required to drive the reaction to completion.
- Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation. Some hydrolytic and reductive cleavages benefit from elevated temperatures.
- Short reaction time.- Extend the reaction duration and monitor progress by TLC or LC-MS until the starting material is consumed.
- Steric hindrance around the carbonyl group.- Consider a less sterically demanding cleavage method. For instance, if a hydrolytic method is failing, a reductive cleavage might be more effective.
- Poor solubility of the substrate.- Optimize the solvent system. For hydrolytic cleavages, a co-solvent like THF with water is common. Ensure the substrate is fully dissolved.
2. Epimerization at the α-Carbon - Harsh basic or acidic conditions.- Employ milder cleavage conditions. For hydrolytic cleavage, use of lithium hydroperoxide (LiOH/H₂O₂) at low temperatures (e.g., 0 °C) is often preferred over stronger bases at higher temperatures.[1]
- Prolonged reaction times at elevated temperatures.- Minimize reaction time and maintain the lowest effective temperature.
- The structure of the substrate is prone to enolization.- If epimerization is persistent, consider a different type of chiral auxiliary for the synthesis that can be cleaved under neutral or very mild conditions.
3. Low Yield of the Desired Product - Degradation of the product under cleavage conditions.- Use milder reagents and lower temperatures. Screen different cleavage methods to find one that is compatible with the functional groups in your molecule.
- Difficult purification and separation from the auxiliary.- Optimize the workup procedure. Acid-base extraction can be effective for separating the acidic or basic product from the neutral auxiliary. Column chromatography with an appropriate solvent system is often necessary.
- Side reactions consuming the starting material or product.- Review the reaction conditions. For LiOH/H₂O₂ cleavage, ensure proper quenching of excess peroxide with a reducing agent like sodium sulfite to prevent unwanted oxidations.
4. Formation of Unexpected Byproducts - Cleavage at an alternative site (e.g., the ester).- For substrates with multiple carbonyl groups, the choice of cleavage reagent is critical. Reductive cleavage with agents like LiBH₄ may affect esters, while carefully controlled hydrolysis might be more selective.
- Reaction with other functional groups in the molecule.- Protect sensitive functional groups prior to the cleavage step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing chiral auxiliaries from N-acyl aminocyclopentanecarboxylate derivatives?

The two most common methods are hydrolytic and reductive cleavage.

  • Hydrolytic Cleavage: This is typically performed under basic conditions. A widely used method for oxazolidinone auxiliaries is treatment with lithium hydroperoxide (LiOH/H₂O₂) in a mixture of THF and water at 0 °C.[1][2] This method is generally effective and minimizes epimerization.

  • Reductive Cleavage: This approach uses reducing agents to cleave the auxiliary, often yielding the corresponding alcohol. Common reagents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄). Reductive cleavage can be advantageous when the carboxylic acid is not the desired product.

Q2: How do I choose between hydrolytic and reductive cleavage?

The choice depends on the desired final product and the stability of your molecule.

  • Choose hydrolytic cleavage if your target is the carboxylic acid.

  • Choose reductive cleavage if you desire the primary alcohol. Be mindful that the ester group on your cyclopentane ring may also be reduced, depending on the reducing agent and reaction conditions.

Q3: Can the chiral auxiliary be recovered after cleavage?

Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered and reused.[1][3] During the workup, the auxiliary can typically be separated from the product by extraction or chromatography. For example, after hydrolytic cleavage of an oxazolidinone auxiliary, the auxiliary can be recovered from the organic layer during extraction.[1]

Q4: What are the typical yields for chiral auxiliary removal from aminocyclopentanecarboxylate derivatives?

Yields are highly dependent on the specific substrate and the cleavage method employed. However, for the hydrolytic cleavage of an oxazolidinone auxiliary derived from a (1S,2R)-2-aminocyclopentan-1-ol precursor, yields of the resulting carboxylic acid are reported to be in the range of 68-75%, with good recovery of the auxiliary (80-85%).[1]

Quantitative Data Summary

The following table summarizes representative data for the removal of a chiral auxiliary from a derivative of (1S,2R)-2-aminocyclopentan-1-ol, a close precursor to the target molecule class.

Cleavage MethodReagentsProductDiastereomeric Excess (de)Yield (%)Auxiliary Recovery (%)Reference
HydrolyticLiOH / H₂O₂β-hydroxy acid>99%68-7580-85[Ghosh et al., 1997[1]]
HydrolyticLiOH / H₂O₂α-alkylated acid>99%ExcellentNot Reported[Ghosh et al., 1997[1]]

Key Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an N-Acyl Oxazolidinone Auxiliary

This protocol is adapted from the work of Ghosh et al. for a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]

Materials:

  • N-acyl oxazolidinone derivative

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water and cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4-8 equivalents) dropwise to the stirred solution.

  • Add an aqueous solution of lithium hydroxide (2-4 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with diethyl ether or ethyl acetate to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Visualizing the Workflow

General Workflow for Chiral Auxiliary Removal

Caption: A generalized experimental workflow for the removal of a chiral auxiliary.

Troubleshooting Decision Tree for Incomplete Cleavage

G Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents increase_reagents Increase Equivalents of Cleaving Reagent check_reagents->increase_reagents Incorrect check_conditions Review Reaction Conditions check_reagents->check_conditions Correct increase_reagents->check_conditions increase_time Extend Reaction Time check_conditions->increase_time Time? increase_temp Increase Reaction Temperature check_conditions->increase_temp Temp? check_solubility Is the Substrate Fully Dissolved? increase_time->check_solubility increase_temp->check_solubility optimize_solvent Optimize Solvent System check_solubility->optimize_solvent No consider_alternative Consider Alternative Cleavage Method check_solubility->consider_alternative Yes optimize_solvent->consider_alternative

References

Technical Support Center: Large-Scale Synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include achieving high stereoselectivity, developing scalable and safe reaction conditions, and implementing efficient purification methods to isolate the desired enantiomerically pure product.[1][2] Many reported synthetic routes are not easily adaptable for producing multi-decagram quantities of all four stereoisomers.[1] Key difficulties arise in controlling the diastereoselectivity of the reductive amination step and the efficiency of the resolution process, whether through enzymatic or crystallization-based methods.[1][3]

Q2: Which synthetic strategies are most promising for large-scale production?

A2: Three main strategies have been identified for the synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives.[1][3] These include:

  • Enzymatic or crystallization-based resolution of a racemic precursor: This often starts with a bicyclic β-lactam.[1][3]

  • Asymmetric conjugate addition: This involves the addition of a chiral lithium amide to a cyclopentene-1-carboxylate derivative.[1][3]

  • Diastereoselective reductive amination: This method utilizes a chiral auxiliary, such as (S)-α-phenylethylamine, with ethyl 2-oxocyclopentanecarboxylate.[1][3][4]

For large-scale synthesis, the reductive amination followed by diastereoselective crystallization is often favored due to the use of readily available reagents.[1]

Q3: How can I improve the diastereoselectivity of the reductive amination step?

A3: The reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine like (S)-α-phenylethylamine is a critical step. To improve diastereoselectivity, it is crucial to carefully control the reaction conditions. The formation of the enamine intermediate is facilitated by heating the mixture and removing water azeotropically.[4] Subsequent reduction is then performed. While initial attempts with NaBH4 were unsuccessful, other reducing agents can be explored.[3] The choice of solvent and temperature can also influence the diastereomeric ratio.

Q4: What are the best practices for the diastereoselective crystallization and resolution of the crude amino ester?

A4: Diastereoselective crystallization is a highly effective method for separating the desired (1R,2S) isomer. Using a resolving agent like (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) in a suitable solvent such as acetonitrile has been shown to be efficient.[3][4] Typically, two or three crystallizations are sufficient to obtain a pure product.[3] On a large scale, prolonged heating to dissolve the crude material can decrease the yield.[3] To mitigate this, using a mixture of acetonitrile and water can improve solubility and facilitate dissolution without extensive heating.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield During Crystallization Prolonged heating of the crude solid material to achieve dissolution, especially on a large scale.[3]Use a mixed solvent system, such as acetonitrile and water, to increase the solubility of the salt and avoid the need for prolonged heating.[3]
Poor Diastereoselectivity in Reductive Amination Incomplete formation of the enamine intermediate. Unoptimized reduction conditions (reagent, temperature, solvent).Ensure complete removal of water during enamine formation using azeotropic distillation.[4] Screen different reducing agents and optimize reaction temperature and solvent.
Difficulty in Isolating Pure cis-Amino Ester The hydrochloride salt of the cis-amino ester may not crystallize readily.[2][3]Investigate the formation of salts with various organic and inorganic acids to find one that crystallizes well. (+)-Dibenzoyl-d-tartaric acid has proven effective.[3]
Epimerization During Subsequent Steps Basic conditions can lead to epimerization at the α-position. For instance, treatment with sodium ethoxide can shift the diastereomeric ratio in favor of the trans-isomer.[2][3]Carefully control the pH and avoid strong basic conditions in subsequent reaction and workup steps if the cis-configuration is desired.
Inaccurate Determination of Enantiomeric Purity Standard analytical methods may not be sufficient to resolve the enantiomers.Use 1H NMR with a chiral solvating agent (CSA) like quinine or quinidine to accurately determine the enantiomeric purity of Fmoc-protected derivatives.[1][3]
Incomplete Hydrogenolysis Presence of unreacted HBr can negatively affect the hydrogenolysis process.[1][2]Ensure complete removal of any residual HBr before proceeding with the hydrogenolysis step. Co-evaporation with a suitable solvent like EtOAc can be effective.[3]

Experimental Protocols

Key Experiment: Diastereoselective Crystallization of Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate

This protocol is adapted from a scalable synthesis method.[1]

Objective: To isolate the (1R,2S,S) diastereomer from the crude amino ester mixture.

Materials:

  • Crude Ethyl 2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate

  • (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((D)-DBTA)

  • Acetonitrile

  • Water (for recrystallization on a large scale)

Procedure:

  • Add the crude amino ester dropwise to a hot solution of (D)-DBTA in acetonitrile.

  • Stir the mixture constantly and allow it to cool to room temperature.

  • A white precipitate of the desired diastereomeric salt will form. Place the flask in a refrigerator for 12 hours to complete the crystallization.

  • Filter the precipitate and wash it with cold acetonitrile.

  • For large-scale operations, to avoid yield loss from prolonged heating during recrystallization, use a mixture of acetonitrile and water as the solvent for the second and third crystallizations.[3] The addition of water increases solubility, and further addition can promote precipitation from a saturated solution.[3]

Data Summary Table

Parameter Value Reference
Starting MaterialEthyl 2-oxocyclopentanecarboxylate (50.0 g)[1]
Resolving Agent(2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g)[1]
SolventAcetonitrile (1 L)[1]
Yield of (R,S,S)-2•(D)-DBTA salt58% from ketoester[3]

Visualizations

Logical Workflow for Troubleshooting Low Crystallization Yield

Low_Crystallization_Yield A Problem: Low Yield During Crystallization B Possible Cause: Prolonged Heating A->B Identified by Yield Deviations C Solution: Use Mixed Solvent System (Acetonitrile/Water) B->C Mitigated by D Rationale: Improves Solubility, Avoids Extended Heating C->D Based on Principle E Outcome: Improved Yield C->E Leads to Synthesis_Workflow start Start: Ethyl 2-oxocyclopentanecarboxylate reductive_amination Step 1: Reductive Amination with (S)-α-phenylethylamine start->reductive_amination crude_product Crude Amino Ester Mixture reductive_amination->crude_product crystallization Step 2: Diastereoselective Crystallization with (D)-DBTA crude_product->crystallization salt Isolated Salt: (R,S,S)-2•(D)-DBTA crystallization->salt decomposition Step 3: Salt Decomposition & Amine Isolation salt->decomposition free_amine Free Amine (R,S,S)-2 decomposition->free_amine hydrolysis Step 4: Hydrolysis free_amine->hydrolysis final_product Final Product: (1R,2S)-2-Aminocyclopentanecarboxylic Acid hydrolysis->final_product

References

Stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate under coupling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate under various coupling conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue Potential Cause Recommended Action
Low Yield of Coupled Product Incomplete reaction: The coupling reaction may not have gone to completion.- Extend the reaction time. - Increase the equivalents of the coupling reagent and/or the carboxylic acid partner. - Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC.
Degradation of starting material: this compound may be unstable under the reaction conditions.- Lower the reaction temperature. - Use a milder coupling reagent. - Screen different bases and solvents to find optimal conditions for stability.
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.[1][2]- Additives like HOBt or Oxyma can suppress side reactions.[1][2] - Ensure the purity of all reagents and solvents.
Presence of Impurities in the Final Product Racemization: The stereochemistry of the amino acid may be compromised during the coupling reaction.[2][3]- Use a coupling reagent known for low racemization, such as HATU or HBTU.[1][2] - Incorporate an additive like HOBt to minimize racemization.[2] - Perform the reaction at a lower temperature.
Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC.[1]- Add HOBt or NHS to the reaction mixture to intercept the O-acylisourea intermediate and prevent its rearrangement.[1]
Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the product.- Optimize the stoichiometry of the reactants. - Ensure efficient mixing and appropriate reaction concentration.
Inconsistent Reaction Outcomes Variability in reagent quality: The purity and activity of coupling reagents, bases, and solvents can affect the reaction.- Use high-purity, anhydrous solvents and reagents. - Store reagents under appropriate conditions to prevent degradation.
Atmospheric moisture: Water can hydrolyze activated intermediates and reduce coupling efficiency.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used with amino acid esters like this compound?

A1: Common coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU, PyBOP), and phosphonium salts (e.g., BOP, PyAOP). The choice of reagent depends on factors such as the scale of the reaction, the sensitivity of the substrates to racemization, and the desired reaction time and temperature. Uronium and phosphonium salt-based reagents are often preferred for their high efficiency and low racemization potential.[1][4]

Q2: How can I minimize the risk of racemization at the alpha-carbon of this compound during coupling?

A2: Racemization can be a significant issue, especially with sensitive amino acids. To minimize this risk:

  • Use a suitable coupling reagent: Reagents like HATU and HBTU are known to suppress racemization.[1][2]

  • Add an auxiliary nucleophile: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can reduce racemization by forming an active ester that is less prone to epimerization.[2][3]

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help preserve the stereochemical integrity.

  • Choice of base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Q3: What is the recommended order of addition for the reagents in a typical coupling reaction?

A3: While the optimal order of addition can be substrate-dependent, a common and effective procedure, particularly when using carbodiimides like EDC with HOBt, is as follows:

  • Dissolve the carboxylic acid and HOBt in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the EDC and stir for a short period to allow for pre-activation.

  • Add the this compound, followed by the base (e.g., DIPEA).

  • Allow the reaction to slowly warm to room temperature and stir until completion.

This sequence helps to form the more stable HOBt-ester, which minimizes side reactions.[1]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound and the progress of the coupling reaction?

A4: Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the disappearance of starting materials and the formation of the desired product and any byproducts. It can also provide information about the molecular weight of the components.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to assess the enantiomeric purity of the final product and detect any racemization.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction by observing the consumption of the limiting reagent and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess its purity.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under EDC/HOBt Coupling Conditions
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir the mixture for 15-30 minutes at 0 °C.

  • Coupling: To the activated mixture, add a solution of this compound (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC at regular intervals to assess the consumption of the starting materials and the formation of the product.

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Analyze the crude product by HPLC to determine the yield and purity, and by chiral HPLC to assess for racemization.

Protocol 2: Screening of Coupling Reagents for Optimal Performance
  • Setup: Prepare a parallel set of reactions in small vials, each containing the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Reagent Addition: To each vial, add a different coupling reagent (1.2 eq) (e.g., HATU, PyBOP, EDC/HOBt) and a suitable base (e.g., DIPEA, 2.5 eq).

  • Reaction: Stir all reactions at room temperature for a set period (e.g., 4 hours).

  • Analysis: Quench a small aliquot from each reaction and analyze by LC-MS to compare the conversion to the desired product and the formation of any byproducts.

  • Optimization: Based on the initial screen, the most promising coupling reagent can be selected for further optimization of reaction conditions (temperature, solvent, base).

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep Dissolve Carboxylic Acid and Additive (e.g., HOBt) in Anhydrous Solvent act Add Coupling Reagent (e.g., EDC, HATU) at 0°C prep->act Pre-activation coup Add this compound and Base (e.g., DIPEA) act->coup Nucleophilic Attack react Stir at Room Temperature Monitor by LC-MS/TLC coup->react Amide Bond Formation anal Work-up and Purification Analyze by HPLC/Chiral HPLC react->anal Final Product

Caption: General workflow for a peptide coupling reaction.

degradation_pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start Carboxylic Acid + Amine activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) start->activated Coupling Reagent product Desired Amide Product activated->product Nucleophilic Attack by Amine racemization Racemized Product activated->racemization Epimerization n_acylurea N-Acylurea Byproduct activated->n_acylurea Rearrangement (with Carbodiimides) hydrolysis Hydrolyzed Carboxylic Acid activated->hydrolysis Reaction with Water

Caption: Potential main and side reaction pathways.

References

Technical Support Center: Protecting Group Strategies for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful application of amine protecting group strategies to Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of this compound?

A1: The primary amino group (-NH2) is a nucleophile and a base. Protecting this group is essential to prevent unwanted side reactions during subsequent synthetic steps, such as peptide couplings or reactions with electrophiles.[1][2] By converting the amine into a less reactive functional group, like a carbamate, you can achieve chemoselectivity and ensure that other parts of the molecule react as intended.[1][2][3]

Q2: What are the most common protecting groups for this molecule?

A2: The most widely used protecting groups for amines in this context are carbamates.[4][5] The three most common choices, each with distinct stability profiles, are:

  • Boc (tert-Butoxycarbonyl): Stable to bases and hydrogenolysis but cleaved under acidic conditions.[4][6][7]

  • Cbz (Carboxybenzyl, or Z): Stable to acidic and basic conditions but removed by catalytic hydrogenolysis.[3][4][8]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenolysis but cleaved by mild bases, typically piperidine.[4][9][10]

Q3: What does "orthogonal protecting group strategy" mean?

A3: An orthogonal strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others.[1][2][11] For example, using a base-labile Fmoc group on one amine and an acid-labile Boc group on another allows for the selective deprotection of one site while the other remains protected.[1][2] This is critical for complex, multi-step syntheses.[12]

Q4: Will the ethyl ester be affected by the protection or deprotection conditions?

A4: Generally, the ethyl ester is robust. It is stable to the anhydrous acidic conditions used for Boc deprotection (e.g., TFA in DCM) and the catalytic hydrogenation for Cbz removal.[4][8] It is also stable to the short exposure to mild amine bases used for Fmoc removal. However, prolonged exposure to strong aqueous bases (like NaOH) or strong acids could lead to hydrolysis of the ester.[2]

Troubleshooting Guides

Boc (tert-Butoxycarbonyl) Group

Q: My Boc protection reaction with Boc-anhydride (Boc₂O) is slow or incomplete. What can I do?

A:

  • Check the Base: Ensure you are using an adequate base like triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or DMAP (as a catalyst). The reaction requires a base to proceed efficiently.[13]

  • Solvent Choice: The reaction is flexible, but common solvents include THF, dioxane, acetonitrile, or a biphasic mixture of chloroform and water.[13] Ensure your starting material is fully dissolved.

  • Increase Equivalents: Try increasing the equivalents of Boc₂O to 1.5 or even 2-3 equivalents to drive the reaction to completion.[13]

  • Temperature: While often run at room temperature, gentle heating to 40°C can increase the reaction rate.[13]

Q: I am observing side products after Boc deprotection with trifluoroacetic acid (TFA). What are they and how can they be prevented?

A: The deprotection process generates a reactive tert-butyl cation (t-Bu⁺).[7] This cation can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings or sulfur-containing residues, leading to t-butylated byproducts.[7]

  • Use a Scavenger: Add a scavenger to your deprotection mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.

Cbz (Carboxybenzyl) Group

Q: My Cbz deprotection via catalytic hydrogenation (H₂ gas, Pd/C) is sluggish or has stalled. What is the problem?

A:

  • Catalyst Poisoning: The Palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material and solvent are pure.

  • Catalyst Quality: The activity of Pd/C can degrade over time. Use fresh, high-quality catalyst. Consider adding the catalyst carefully under an inert atmosphere.[3]

  • Insufficient Hydrogen: Ensure the system is properly purged and maintained under a positive pressure of hydrogen gas (e.g., using a balloon or a Parr apparatus).[3][13]

  • Solvent: Methanol or ethanol are typical solvents. Ensure good mixing to keep the catalyst suspended.[3]

Q: Are there alternatives to H₂ gas for Cbz deprotection?

A: Yes, if handling hydrogen gas is a concern, several other methods can be employed:

  • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate (HCOONH₄) with Pd/C.[14]

  • Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group, though this is a harsher method.[8][15][16]

  • Lewis Acids: Some Lewis acids, such as AlCl₃, can also be used for deprotection.[17]

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

Q: The Fmoc group is not being completely removed by piperidine in DMF. What should I do?

A:

  • Reagent Concentration and Time: The standard condition is 20% piperidine in DMF.[9] Ensure the solution is fresh. For stubborn cases, you can perform two deprotection steps: a short initial treatment (2-3 minutes) followed by a longer one (10-15 minutes) with fresh reagent.[9][18]

  • Steric Hindrance: If the amine is in a sterically hindered environment, deprotection may be slower. Extending the reaction time may be necessary.

  • Alternative Base: In some cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (e.g., 1-5% in DMF) can be more effective.[9][19]

Q: How do I remove the dibenzofulvene-piperidine adduct byproduct after Fmoc deprotection?

A: This byproduct is formed during the deprotection mechanism.[9] It is typically removed by thorough washing. In solid-phase synthesis, this involves multiple washes with DMF.[9][18] For solution-phase synthesis, the adduct can often be removed during aqueous workup and purification by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the protection and deprotection of the amino group. Note that optimal conditions may vary and should be determined empirically.

Table 1: Boc Protection & Deprotection

Reaction Type Reagent(s) Solvent Temp. Time Typical Yield
Protection Boc₂O (1.1-2.0 eq.), Base (e.g., Et₃N, NaHCO₃) THF, Dioxane, or DCM RT - 40°C 2-12 h >90%[13][14]

| Deprotection | TFA (20-50% v/v) or 4M HCl in Dioxane | DCM or Dioxane | 0°C to RT | 0.5-4 h | >95%[4][13] |

Table 2: Cbz Protection & Deprotection

Reaction Type Reagent(s) Solvent Temp. Time Typical Yield
Protection Cbz-Cl (1.1 eq.), Base (e.g., Na₂CO₃, NaHCO₃) Water/Dioxane or Water/THF 0°C to RT 2-4 h >90%[3][8]

| Deprotection | H₂ (1 atm), 10% Pd/C (5-10 mol%) | MeOH or EtOH | RT | 1-3 h | >95%[3][13] |

Table 3: Fmoc Protection & Deprotection

Reaction Type Reagent(s) Solvent Temp. Time Typical Yield
Protection Fmoc-OSu (1.05 eq.), Base (e.g., NaHCO₃) Dioxane/Water 0°C to RT 4-12 h >90%[9][10]

| Deprotection | 20% Piperidine (v/v) | DMF | RT | 15-30 min | >98%[9][19] |

Key Experimental Protocols

Protocol 1: N-Boc Protection
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in THF.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.

Protocol 2: N-Cbz Protection
  • Dissolution: Dissolve this compound (1.0 eq.) in a 10% aqueous sodium carbonate solution and cool the flask in an ice bath (0-5°C).[3]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the internal temperature remains below 5°C.[3]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.[3] Carefully acidify the aqueous layer to pH ~2 with 1M HCl while cooling in an ice bath.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[3]

Protocol 3: N-Fmoc Deprotection
  • Dissolution: Dissolve the N-Fmoc protected this compound (1.0 eq.) in N,N-Dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to achieve a 20% (v/v) concentration.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash extensively with water and brine to remove the dibenzofulvene-piperidine adduct. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification can be achieved via column chromatography or crystallization.

Visualized Workflows

G cluster_workflow General Protection/Deprotection Workflow A This compound B N-Protected Intermediate A->B  Protection (e.g., Boc, Cbz, Fmoc)   C Modified N-Protected Intermediate B->C  Desired Synthetic Transformation   D Final Deprotected Product C->D  Deprotection  

Caption: A typical experimental workflow involving amine protection, a subsequent reaction, and final deprotection.

G Start Select Protecting Group Strategy Acid_Stable Is stability to ACID required? Start->Acid_Stable Base_Stable Is stability to BASE required? Acid_Stable->Base_Stable Yes Use_Boc Use Boc (Acid-Labile) Acid_Stable->Use_Boc No Hydro_Stable Is stability to HYDROGENOLYSIS required? Base_Stable->Hydro_Stable Yes Use_Fmoc Use Fmoc (Base-Labile) Base_Stable->Use_Fmoc No Use_Cbz Use Cbz (Removed by Hydrogenolysis) Hydro_Stable->Use_Cbz No

Caption: Decision flowchart for selecting an appropriate amine protecting group based on reaction compatibility.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Cyclopentane Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of conformationally constrained amino acids, such as those incorporating a cyclopentane ring, is a critical endeavor in medicinal chemistry and drug discovery. The stereochemistry of these building blocks profoundly influences the biological activity and pharmacokinetic properties of peptide-based therapeutics. Chiral auxiliaries remain a robust and predictable strategy for establishing stereocenters during the synthesis of these valuable compounds. This guide provides an objective comparison of prominent chiral auxiliaries for the synthesis of cyclopentane amino acids, supported by experimental data, to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The choice of a chiral auxiliary is dictated by several factors, including the desired stereochemical outcome, reaction conditions, and the ease of attachment and removal. This guide focuses on the application of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries—in the context of cyclopentane amino acid synthesis, primarily through asymmetric alkylation, a key C-C bond-forming reaction.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts in a given transformation, as well as the chemical yield of the reaction. The following table summarizes representative data for the use of different chiral auxiliaries in the asymmetric synthesis of cyclopentane precursors, which can be further elaborated into cyclopentane amino acids. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Chiral AuxiliarySubstrate/Reaction TypeElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-Cyclopentano-[d]oxazolidin-2-one Asymmetric AlkylationPropionyl chloride>99% d.e.Not specified[1]
Asymmetric Aldol ReactionVarious aldehydes>99% d.e.70-80%[1]
Evans' Oxazolidinone Diels-Alder CycloadditionCyclopentadieneHigh (not quantified)Not specified[2]
Oppolzer's Camphorsultam Diels-Alder CycloadditionCyclopentadieneHigh (not quantified)Not specified[2]
Pseudoephedrine Asymmetric AlkylationVarious alkyl halides98:2 to ≥99:1 d.r.84-99%[3]

Experimental Workflow and Methodologies

The general workflow for utilizing a chiral auxiliary in the synthesis of a cyclopentane amino acid precursor via asymmetric alkylation involves three key stages: attachment of the auxiliary, diastereoselective enolate alkylation, and cleavage of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start Prochiral Cyclopentane Carboxylic Acid Derivative attachment Acylation/Amidation start->attachment auxiliary Chiral Auxiliary (e.g., Evans, Oppolzer, Pseudoephedrine) auxiliary->attachment chiral_substrate Chiral Auxiliary-Substrate Adduct attachment->chiral_substrate enolate_formation Enolate Formation (e.g., LDA, Bu2BOTf) chiral_substrate->enolate_formation alkylation Alkylation with Electrophile (R-X) enolate_formation->alkylation diastereomeric_product Diastereomerically Enriched Product alkylation->diastereomeric_product cleavage Hydrolysis/Reductive Cleavage diastereomeric_product->cleavage product Enantiomerically Enriched Cyclopentane Amino Acid Precursor cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

General workflow for chiral auxiliary-mediated synthesis.
Detailed Experimental Protocols

1. Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary and its Application [1]

  • Auxiliary Synthesis: Enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one can be prepared from ethyl 2-oxocyclopentanecarboxylate through a multi-step sequence involving baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement.

  • N-Acylation: The oxazolidinone is lithiated with n-butyllithium (nBuLi) in tetrahydrofuran (THF) at -78°C, followed by reaction with an acyl chloride (e.g., propionyl chloride) to furnish the N-acyl imide.

  • Asymmetric Aldol Reaction: The N-acyl imide is treated with di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) at 0°C to form the boron enolate. Subsequent condensation with an aldehyde at -78°C to 0°C yields the aldol adduct with >99% diastereomeric excess.

  • Auxiliary Cleavage: The auxiliary is removed by treatment with lithium hydroperoxide (LiOOH) in aqueous THF to provide the corresponding β-hydroxy acid in good yield, with recovery of the chiral auxiliary.

2. Asymmetric Diels-Alder Reaction using Evans' and Oppolzer's Auxiliaries [2]

  • Attachment of Evans' Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium is added, followed by cyclopent-3-ene-1-carbonyl chloride. The reaction is stirred and then quenched with saturated aqueous NH₄Cl. The product is purified by flash column chromatography.

  • Diels-Alder Reaction: The resulting N-(cyclopent-3-enecarbonyl)oxazolidinone is treated with a Lewis acid (e.g., diethylaluminum chloride) and a diene (e.g., cyclopentadiene) at low temperature.

  • Cleavage of Evans' Auxiliary: The Diels-Alder adduct is dissolved in a THF/water mixture and cooled to 0°C. A solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added. After the reaction, the auxiliary is recovered by extraction, and the aqueous layer is acidified to yield the enantiomerically enriched carboxylic acid.

  • Oppolzer's Sultam Protocol: A similar procedure is followed for the Oppolzer's sultam, where the camphorsultam is first acylated with cyclopent-3-ene-1-carbonyl chloride. The resulting dienophile then undergoes a Lewis acid-catalyzed Diels-Alder reaction. Cleavage of the sultam auxiliary can be achieved under different hydrolytic conditions.

3. Asymmetric Alkylation using Pseudoephedrine Auxiliary [3]

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine is reacted with a carboxylic acid chloride or anhydride to form the corresponding tertiary amide. These amides are often crystalline, which facilitates purification.

  • Diastereoselective Alkylation: The pseudoephedrine amide is treated with a strong base such as lithium diisopropylamide (LDA) in the presence of lithium chloride (LiCl) in THF at -78°C to form the lithium enolate. The addition of an alkyl halide leads to the alkylated product in high yield and with excellent diastereoselectivity (typically 98:2 to ≥99:1 d.r.).

  • Auxiliary Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed under acidic (e.g., refluxing in 9 N H₂SO₄/dioxane) or basic conditions to yield the enantiomerically enriched carboxylic acid. The pseudoephedrine auxiliary can then be recovered.

Conclusion

The choice of a chiral auxiliary for the synthesis of cyclopentane amino acids depends on the specific synthetic strategy and target molecule. The (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone demonstrates exceptional stereocontrol in both alkylation and aldol reactions, making it a highly promising candidate for constructing cyclopentane frameworks.[1] Evans' oxazolidinones and Oppolzer's sultams are well-established and reliable auxiliaries, particularly effective in cycloaddition reactions to form cyclopentane rings.[2] Pseudoephedrine offers a practical and cost-effective method for asymmetric alkylations, consistently providing high diastereoselectivities and yields.[3] Researchers should consider the specific bond construction required, the availability and cost of the auxiliary, and the ease of its removal and recovery when making a selection. The detailed protocols provided herein offer a starting point for the practical application of these powerful tools in asymmetric synthesis.

References

A Comparative Guide to Peptide Conformation: Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate vs. Proline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide design and drug development, controlling the three-dimensional structure is paramount for achieving desired biological activity and stability. Proline, a naturally occurring α-amino acid, has traditionally been the cornerstone for inducing conformational rigidity and specific turns in peptide backbones. However, the emergence of synthetic non-natural amino acids, such as Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate (E-ACPC), a β-amino acid, offers novel strategies for engineering peptide conformation. This guide provides a detailed comparison of the structural effects of incorporating E-ACPC versus proline, supported by experimental data and protocols for researchers.

Structural and Conformational Differences

The fundamental difference between proline and E-ACPC lies in their structure, which dictates their influence on the peptide backbone.

  • Proline (Pro): As an α-amino acid, its side chain forms a cyclic pyrrolidine ring that includes the backbone amide nitrogen. This unique structure severely restricts the rotation around the N-Cα bond, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[1][2] This rigidity makes proline a potent inducer of β-turns and disrupts α-helical and β-sheet secondary structures.[3][4] The peptide bond preceding proline can also exist in either a cis or trans conformation, adding another layer of conformational complexity.[5][6]

  • This compound (E-ACPC): E-ACPC is a constrained β-amino acid. The amino group is attached to the second carbon atom of the cyclopentane ring relative to the carboxyl group. This β-substitution pattern fundamentally alters the peptide backbone, creating an additional carbon atom between the amide groups. Oligomers of trans-ACPC have a high propensity to fold into stable 12-helical structures, which are topologically similar to the α-helix found in α-peptides.[7] This provides a predictable method for creating stable helical structures in short peptide sequences.

G Pro {Proline (α-Amino Acid)|- Pyrrolidine ring restricts φ angle - Induces β-turns and kinks - Can adopt cis/trans amide bond } Turn β-Turn / Kink Pro->Turn Induces ACPC {E-ACPC (β-Amino Acid)|- Cyclopentane ring constrains backbone - Promotes stable 12-helical structures - Extends peptide backbone } Helix 12-Helix ACPC->Helix Induces Peptide Peptide Backbone Peptide->Pro Incorporation Peptide->ACPC Incorporation

Caption: Structural incorporation of Proline vs. E-ACPC and their resulting secondary structures.

Quantitative Conformational Analysis

The distinct structural properties of proline and E-ACPC lead to quantifiable differences in the conformations of the peptides they are part of. These are typically analyzed using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Table 1: Comparison of Typical Conformational Parameters

ParameterProline-Containing PeptidesE-ACPC-Containing PeptidesAnalytical Method
Backbone Dihedral Angle (φ) Restricted to approx. -65°[3]Not directly comparable due to β-amino acid structureNMR Spectroscopy, X-ray Crystallography
Predominant Secondary Structure β-turns (Type I and II), Polyproline helices[3][8]12-Helices (for trans-isomers)[7]NMR, CD Spectroscopy
Hydrogen Bonding Pattern Often i to i+3 in β-turnsi to i+4 in 12-helicesNMR Spectroscopy
Amide Proton Lacks an amide proton, cannot act as H-bond donor[3]Possesses an amide proton, participates in H-bondsN/A
Cis/Trans Isomerism Significant population of cis and trans isomers for the X-Pro bond[5]Generally adopts a trans conformation2D NMR (NOESY/ROESY)

Experimental Protocols

Accurate conformational analysis relies on precise experimental techniques. Below are generalized protocols for key analytical methods.

Experimental Workflow for Conformational Comparison

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis Design Peptide Design (Pro vs. ACPC) SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry (Verification) HPLC->MassSpec CD Circular Dichroism (CD) (Secondary Structure) MassSpec->CD Purified Peptide NMR 2D NMR Spectroscopy (3D Structure, NOEs) CD->NMR MD Molecular Dynamics (MD) (Simulation) NMR->MD

Caption: Workflow for comparing the conformational effects of Proline and E-ACPC in peptides.

1. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide. Fmoc-protected E-ACPC can be synthesized or obtained commercially for incorporation.[9][10]

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (x5), and DCM (x3).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (Proline or E-ACPC), HATU, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (x5) and DCM (x3).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

2. NMR Spectroscopy for Conformational Analysis

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[5][11][12]

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or CD₃OH for better solubility). Adjust pH if necessary.

  • Data Acquisition: Acquire a set of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). Essential experiments include:

    • TOCSY: To identify amino acid spin systems.

    • NOESY/ROESY: To identify through-space proton-proton proximities (< 5 Å). Key NOEs, such as between Hα(i) and HN(i+1), define backbone conformation.[5]

    • HSQC: (if ¹⁵N/¹³C labeled) To resolve resonance overlap.

  • Data Analysis:

    • Resonance Assignment: Assign all proton signals to their respective amino acids in the sequence.

    • NOE Analysis: Identify and quantify NOE cross-peaks. The pattern of NOEs reveals secondary structures (e.g., strong Hα(i) to HN(i+1) NOEs in helices vs. Hα(i) to HN(i) in turns).

    • Structure Calculation: Use the distance restraints derived from NOEs to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides rapid information about the overall secondary structure content of a peptide in solution.[13]

  • Sample Preparation: Prepare a solution of the peptide (typically 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer).

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a quartz cuvette with a 1 mm path length.

  • Data Interpretation:

    • α-Helical Structures (and 12-Helices): Exhibit strong negative bands around 222 nm and 208 nm, and a strong positive band around 195 nm.

    • β-Sheet/Turn Structures: Show a negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Characterized by a strong negative band near 200 nm.

Applications in Drug Development

The choice between proline and E-ACPC has significant implications for drug design:

  • Proline: Ideal for designing peptides that mimic β-turn motifs, which are common in protein-protein interactions.[2][8] Its ability to induce a kink can be used to structure specific epitopes in peptide-based vaccines or to disrupt protein secondary structures.

  • E-ACPC: Its strong propensity to form stable helices makes it an excellent building block for creating proteolytically resistant peptidomimetics.[7] These stable helical structures can mimic α-helical domains involved in protein interactions, making them valuable for developing inhibitors of transcription factors or other intracellular targets.

References

A Comparative Guide to Alternative Synthetic Routes for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

The enantiomerically pure cis-β-amino acid derivative, Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, is a valuable building block in medicinal chemistry. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides an objective comparison of three prominent alternative synthetic routes: Enzymatic Kinetic Resolution, Asymmetric Synthesis using a Chiral Auxiliary, and a Chemoenzymatic approach involving Biocatalytic Reduction followed by chemical transformation. This analysis is supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Performance Comparison of Synthetic Routes

ParameterEnzymatic Kinetic ResolutionAsymmetric Synthesis via Chiral AuxiliaryBiocatalytic Reduction & Chemical Conversion
Starting Material Racemic ethyl cis-2-aminocyclopentanecarboxylateEthyl 2-oxocyclopentanecarboxylateEthyl 2-oxocyclopentanecarboxylate
Key Reagent/Catalyst Lipase (e.g., Candida antarctica Lipase B)(4R,5S)-Cyclopentano[d]oxazolidin-2-oneBaker's Yeast (Saccharomyces cerevisiae)
Overall Yield ~45% (for the desired enantiomer)High (multi-step)Moderate to High (multi-step)
Enantiomeric Excess (e.e.) >99%>99%>95% (for the hydroxy intermediate)
Key Advantages High enantioselectivity, mild reaction conditions.High diastereoselectivity, well-established methods.Green catalyst for the initial step, readily available starting materials.
Key Disadvantages Theoretical maximum yield of 50% for the desired enantiomer.Multi-step process including auxiliary attachment and cleavage.Multi-step process, requires conversion of hydroxyl to amine.

Visualizing the Synthetic Pathways

A logical overview of the compared synthetic strategies is presented below. Each pathway originates from a common or readily accessible starting material and proceeds through distinct key transformations to yield the target molecule.

G cluster_0 Starting Materials cluster_1 Route 1: Enzymatic Kinetic Resolution cluster_2 Route 2: Asymmetric Synthesis via Chiral Auxiliary cluster_3 Route 3: Biocatalytic Reduction & Conversion Racemic Ethyl cis-2-Aminocyclopentanecarboxylate Racemic Ethyl cis-2-Aminocyclopentanecarboxylate Enzymatic Resolution Enzymatic Resolution Racemic Ethyl cis-2-Aminocyclopentanecarboxylate->Enzymatic Resolution Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Chiral Auxiliary Synthesis Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one Ethyl 2-oxocyclopentanecarboxylate->Chiral Auxiliary Synthesis Biocatalytic Reduction Baker's Yeast Reduction Ethyl 2-oxocyclopentanecarboxylate->Biocatalytic Reduction This compound This compound Enzymatic Resolution->this compound Unreacted (1S,2R)-enantiomer Unreacted (1S,2R)-enantiomer Enzymatic Resolution->Unreacted (1S,2R)-enantiomer Asymmetric Alkylation/Aldol Asymmetric Reaction Chiral Auxiliary Synthesis->Asymmetric Alkylation/Aldol Auxiliary Cleavage Auxiliary Cleavage Asymmetric Alkylation/Aldol->Auxiliary Cleavage Auxiliary Cleavage->this compound Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate Biocatalytic Reduction->Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate Chemical Conversion Hydroxyl to Amine Conversion Chemical Conversion->this compound Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate->Chemical Conversion

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Aminocyclopentanecarboxylate

This method relies on the enantioselective acylation of the racemic amino ester catalyzed by a lipase. The unreacted (1R,2S)-enantiomer can then be isolated.

Materials:

  • Racemic ethyl cis-2-aminocyclopentanecarboxylate

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Acylating agent (e.g., ethyl acetate or vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Molecular sieves (optional, for non-vinyl acyl donors)

Procedure:

  • To a solution of racemic ethyl cis-2-aminocyclopentanecarboxylate in an anhydrous organic solvent, add the immobilized CAL-B.

  • Add the acylating agent to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Filter off the immobilized enzyme.

  • The acylated product and the unreacted amine can be separated by column chromatography or by an acid-base extraction procedure. The unreacted amine is the desired (1R,2S)-enantiomer.

Expected Performance: This method can achieve excellent enantioselectivity, often with an E-value >200, resulting in an enantiomeric excess of >99% for the recovered (1R,2S)-amino ester.[1] The yield of the desired enantiomer is theoretically limited to 50%.

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

This multi-step synthesis involves the preparation of a chiral auxiliary from a precursor derived from ethyl 2-oxocyclopentanecarboxylate, followed by an asymmetric transformation and subsequent cleavage of the auxiliary.

Part A: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary

  • Biocatalytic Reduction: Ethyl 2-oxocyclopentanecarboxylate is reduced using baker's yeast (Saccharomyces cerevisiae) to yield ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to (1R,2S)-2-hydroxycyclopentanecarboxylic acid using a base such as sodium hydroxide.

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding isocyanate via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine.

  • Cyclization: The isocyanate undergoes intramolecular cyclization to form the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.

Part B: Asymmetric Alkylation and Auxiliary Cleavage

  • N-Acylation: The chiral auxiliary is acylated with an appropriate acyl chloride.

  • Enolate Formation: The N-acylated auxiliary is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

  • Asymmetric Alkylation: The enolate is reacted with an electrophile. The steric hindrance of the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, for instance by hydrolysis, to yield the desired enantiomerically pure carboxylic acid derivative, which can then be converted to the target ethyl ester.

Expected Performance: This route offers excellent stereocontrol, with diastereoselectivities often exceeding 99%.[2] While it is a multi-step process which can impact the overall yield, the high stereoselectivity at the key step is a significant advantage.

Route 3: Biocatalytic Reduction and Chemical Conversion

This chemoenzymatic route begins with the same biocatalytic reduction as the chiral auxiliary synthesis, followed by chemical steps to introduce the amino group.

Part A: Biocatalytic Reduction of Ethyl 2-oxocyclopentanecarboxylate

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

Procedure:

  • A suspension of baker's yeast and sucrose in water is prepared and allowed to ferment for a short period.

  • Ethyl 2-oxocyclopentanecarboxylate is added to the fermenting yeast suspension.

  • The mixture is stirred at room temperature for 24-48 hours. The progress of the reduction is monitored by TLC or GC.

  • Upon completion, the yeast is filtered off (e.g., through celite), and the aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated to give the crude ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate. The product is purified by column chromatography.

Expected Performance: This reduction can provide the desired (1R,2S)-hydroxy ester with good to excellent enantiomeric excess (>95%) and moderate to good yields.[2]

Part B: Conversion of the Hydroxy Ester to the Amino Ester

Several methods can be employed for this conversion:

  • Mitsunobu Reaction: The hydroxyl group can be converted to an azide using hydrazoic acid (generated in situ) or diphenylphosphoryl azide under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine), followed by reduction of the azide to the amine (e.g., by catalytic hydrogenation). This sequence generally proceeds with inversion of stereochemistry.

  • Activation and Substitution: The hydroxyl group can be activated by converting it to a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with an azide source (e.g., sodium azide) followed by reduction affords the amine. This two-step process also results in an overall inversion of configuration.

Expected Performance: The yields for these conversion steps can vary depending on the specific conditions and substrate. Careful optimization is required to maximize the overall yield of the final amino ester.

Conclusion

The choice of the most suitable synthetic route to this compound depends on several factors including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of overall yield versus enantiomeric purity.

  • Enzymatic kinetic resolution is an excellent choice for achieving very high enantiomeric excess in a relatively simple procedure, provided that a 50% theoretical maximum yield is acceptable and an efficient method for separating the product from the unreacted starting material is available.

  • Asymmetric synthesis using a chiral auxiliary offers a pathway to high enantiopurity with potentially high overall yields, although it involves a multi-step sequence that requires careful execution.

  • The chemoenzymatic approach leverages a green and inexpensive biocatalyst for the key stereoselective step. The subsequent chemical transformations offer flexibility but require optimization to ensure high yields and retention of stereochemical integrity.

For drug development professionals, the scalability, cost-effectiveness, and environmental impact of each route are critical considerations. The biocatalytic and chemoenzymatic approaches are particularly attractive from a green chemistry perspective. Ultimately, the detailed experimental data and protocols provided in this guide should serve as a valuable resource for making an informed decision based on the specific requirements of the research or manufacturing campaign.

References

Comparative analysis of enzymatic versus chemical resolution of 2-aminocyclopentanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Resolution of 2-Aminocyclopentanecarboxylates: Enzymatic vs. Chemical Methods

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis or separation of enantiomers is a critical step. 2-Aminocyclopentanecarboxylates are important building blocks in medicinal chemistry, and their chiral purity is often paramount. This guide provides a comparative analysis of two primary methods for resolving racemic mixtures of these compounds: enzymatic kinetic resolution and chemical resolution via diastereomeric crystallization.

Introduction to Resolution Techniques

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer in a racemic mixture. This leaves one enantiomer acylated and the other unreacted, allowing for their separation. This method is lauded for its high selectivity and mild reaction conditions.

Chemical resolution , a classical approach, involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Quantitative Performance Analysis

The following tables summarize key performance metrics for both enzymatic and chemical resolution methods based on available experimental data. It is important to note that direct comparisons are challenging due to variations in substrates (e.g., esters vs. amides), enzymes, resolving agents, and reaction conditions across different studies.

Table 1: Enzymatic Resolution of 2-Aminocyclopentane Derivatives

EnzymeSubstrateAcylating AgentSolventEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of SubstrateConversionEnantioselectivity (E)
Candida antarctica lipase B (CAL-B)cis-2-Aminocyclopentanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)97%97%50%>200
Candida antarctica lipase B (CAL-B)cis-2-Aminocyclopentanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA (3:1)98%96%50%>200
Pseudomonas cepacia lipase (PS)cis-2-Aminocyclopentanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)76%30%28%11 ± 0.3

TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol

Table 2: Chemical Resolution of 2-Aminocyclopentanecarboxylates

Resolving AgentSubstrateSolventDiastereomeric Excess (d.e.) of SaltOverall Yield of Resolved Product
(-)-Dibenzoyl-L-tartaric acidEthyl cis-(1R,2S)-2-aminocyclopentanecarboxylateAcetonitrile/WaterHigh (implied by final product purity)49% (for the Fmoc-protected amino acid)
(+)-Dibenzoyl-D-tartaric acidEthyl trans-(1R,2R)-2-aminocyclopentanecarboxylateAcetonitrile/WaterHigh (implied by final product purity)34% (for the Fmoc-protected amino acid)

Experimental Protocols

Enzymatic Resolution Protocol: Lipase-Catalyzed N-Acylation

This protocol is a representative example for the kinetic resolution of a 2-aminocyclopentanecarboxamide using Candida antarctica lipase B.

Materials:

  • Racemic cis-2-aminocyclopentanecarboxamide

  • Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

  • Shaker incubator

Procedure:

  • To a solution of racemic cis-2-aminocyclopentanecarboxamide (0.05 M) in a solvent mixture of TBME and TAA (e.g., 4:1 v/v), add immobilized CAL-B (typically 5-10 mg/mL).

  • Initiate the reaction by adding 2,2,2-trifluoroethyl butanoate (0.1 M).

  • Shake the reaction mixture at a controlled temperature (e.g., 45-50 °C).

  • Monitor the progress of the reaction and the enantiomeric excess of the substrate and the acylated product by taking samples at intervals. The samples should be filtered to remove the enzyme before analysis by a suitable chiral chromatography method (e.g., GC or HPLC).

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted amine and the acylated product can then be separated by standard chromatographic techniques (e.g., column chromatography).

Chemical Resolution Protocol: Diastereomeric Crystallization

This protocol describes a typical procedure for the resolution of a racemic 2-aminocyclopentanecarboxylate via diastereomeric salt formation.

Materials:

  • Racemic ethyl 2-aminocyclopentanecarboxylate

  • (-)-Dibenzoyl-L-tartaric acid (or another suitable chiral acid)

  • Acetonitrile

  • Water

  • Diethyl ether

  • Aqueous potassium carbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve the racemic ethyl 2-aminocyclopentanecarboxylate in a suitable solvent such as acetonitrile.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, e.g., (-)-dibenzoyl-L-tartaric acid, in the same solvent, possibly with gentle heating.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • The less soluble diastereomeric salt will crystallize out of the solution. Collect the crystals by filtration.

  • The diastereomeric purity of the crystalline salt can be improved by recrystallization from a suitable solvent system (e.g., acetonitrile/water).

  • To recover the resolved amine, treat the diastereomeric salt with an aqueous base solution (e.g., potassium carbonate) and extract the free amine with an organic solvent like diethyl ether.

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-aminocyclopentanecarboxylate.

Workflow Diagrams

The following diagrams illustrate the general workflows for enzymatic and chemical resolution processes.

Enzymatic_Resolution_Workflow racemic_mixture Racemic 2-Aminocyclopentanecarboxylate enzyme_reaction Enzymatic Acylation (e.g., CAL-B, Acyl Donor) racemic_mixture->enzyme_reaction separation Separation (Chromatography) enzyme_reaction->separation enantiomer_a Enantiomer A (Unreacted) separation->enantiomer_a enantiomer_b Enantiomer B (Acylated) separation->enantiomer_b

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow racemic_mixture Racemic 2-Aminocyclopentanecarboxylate salt_formation Diastereomeric Salt Formation (Chiral Resolving Agent) racemic_mixture->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation_a Liberation of Amine less_soluble->liberation_a liberation_b Liberation of Amine more_soluble->liberation_b enantiomer_a Enantiomer A liberation_a->enantiomer_a enantiomer_b Enantiomer B liberation_b->enantiomer_b

Caption: Workflow for Chemical Resolution via Diastereomeric Crystallization.

Comparison and Conclusion

FeatureEnzymatic ResolutionChemical Resolution
Selectivity Generally very high (high E-values), leading to high enantiomeric excess.Dependent on the choice of resolving agent and solvent; can be high but may require multiple recrystallizations.
Conditions Mild (near-neutral pH, moderate temperatures), reducing the risk of side reactions.Can involve acidic or basic conditions and heating, which may not be suitable for sensitive substrates.
Yield Theoretical maximum yield for a single enantiomer is 50% in a standard kinetic resolution.Can also be limited to a theoretical maximum of 50% for one enantiomer per crystallization step.
Substrate Scope Can be highly specific to the substrate structure.Broadly applicable to acidic and basic compounds.
Scalability Can be scalable, especially with immobilized enzymes.A well-established and scalable industrial process.
Development Time May require screening of multiple enzymes and reaction conditions.Often requires extensive screening of resolving agents and crystallization solvents.
Environmental Generally considered a "greener" technology due to biodegradable catalysts (enzymes).May involve the use of stoichiometric amounts of resolving agents and larger volumes of organic solvents.

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for the Enantioseparation of Ethyl 2-Aminocyclopentanecarboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative analysis of various polysaccharide-based chiral stationary phases (CSPs) for the separation of enantiomers of α-amino acid ethyl esters, which serve as close structural analogues to Ethyl 2-Aminocyclopentanecarboxylate. The data presented herein is derived from established experimental work and aims to inform the selection of the most effective CSP for similar chiral separations.

The enantioselective recognition and separation of chiral compounds, particularly amino acid esters, are of paramount importance in the pharmaceutical and chemical industries where these molecules often serve as crucial building blocks in the synthesis of new therapeutic agents.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases stands as a premier technique for both the analytical determination of enantiomeric purity and the preparative isolation of stereoisomers.[1]

This guide focuses on the performance of several widely used polysaccharide-based CSPs, including both coated and covalently bonded types, in the resolution of α-amino acid ethyl ester enantiomers. Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability and high enantioselectivity, which arises from a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance.

Comparative Performance of Chiral Stationary Phases

The efficacy of different chiral stationary phases in the separation of α-amino acid ethyl ester enantiomers is summarized in the tables below. The data includes retention factors (k), separation factors (α), and resolution (Rs) for a selection of analytes on various columns. A higher resolution value (Rs > 1.5) indicates a baseline separation of the two enantiomers.

Table 1: Enantiomeric Separation Data on Covalently Bonded Chiral Stationary Phases

Analyte (NBD Derivative)Chiral Stationary PhaseMobile Phase (2-propanol/hexane, v/v)k1αRs
Leucine ethyl esterChiralpak IA20%1.151.634.31
Phenylalanine ethyl esterChiralpak IA20%1.531.292.50
Valine ethyl esterChiralpak IA20%0.981.453.25
Leucine ethyl esterChiralpak IB20%1.301.100.85
Phenylalanine ethyl esterChiralpak IB20%1.651.121.10
Valine ethyl esterChiralpak IB20%1.121.080.65
Leucine ethyl esterChiralpak IC20%1.451.000.00
Phenylalanine ethyl esterChiralpak IC20%1.801.000.00
Valine ethyl esterChiralpak IC20%1.251.000.00
Leucine ethyl esterChiralpak ID20%1.221.352.80
Phenylalanine ethyl esterChiralpak ID20%1.601.201.85
Valine ethyl esterChiralpak ID20%1.051.282.20
Leucine ethyl esterChiralpak IE20%1.401.252.10
Phenylalanine ethyl esterChiralpak IE20%1.751.181.60
Valine ethyl esterChiralpak IE20%1.201.221.80
Leucine ethyl esterChiralpak IF20%1.351.151.20
Phenylalanine ethyl esterChiralpak IF20%1.701.100.90
Valine ethyl esterChiralpak IF20%1.181.121.00

Data sourced from Adhikari et al., Yakhak Hoeji, 2021.[1]

Table 2: Enantiomeric Separation Data on Coated Chiral Stationary Phases

Analyte (NBD Derivative)Chiral Stationary PhaseMobile Phase (2-propanol/hexane, v/v)k1αRs
Leucine ethyl esterChiralpak AD-H20%1.551.856.20
Phenylalanine ethyl esterChiralpak AD-H20%1.951.454.10
Valine ethyl esterChiralpak AD-H20%1.351.655.10
Leucine ethyl esterLux Amylose-120%1.601.805.90
Phenylalanine ethyl esterLux Amylose-120%2.001.423.90
Valine ethyl esterLux Amylose-120%1.401.604.80
Leucine ethyl esterChiralcel OD-H20%1.701.201.80
Phenylalanine ethyl esterChiralcel OD-H20%2.101.151.40
Valine ethyl esterChiralcel OD-H20%1.501.181.60
Leucine ethyl esterLux Cellulose-120%1.751.181.65
Phenylalanine ethyl esterLux Cellulose-120%2.151.131.20
Valine ethyl esterLux Cellulose-120%1.551.161.45

Data sourced from Adhikari et al., Yakhak Hoeji, 2021.[1]

Key Observations and Recommendations

  • Superior Performance of Coated CSPs: Coated polysaccharide-based CSPs, such as Chiralpak AD-H and Lux Amylose-1, generally exhibited significantly higher separation factors and resolution for the tested α-amino acid ethyl esters compared to the covalently bonded phases.[1]

  • Amylose vs. Cellulose Backbones: CSPs with an amylose backbone (Chiralpak IA, Chiralpak AD-H, Lux Amylose-1) demonstrated superior enantioselectivity for these analytes compared to those with a cellulose backbone (Chiralpak IB, Chiralcel OD-H, Lux Cellulose-1).[1] Notably, Chiralpak IA was the most effective among the covalently bonded phases, while Chiralpak AD-H and Lux Amylose-1 were the top performers among the coated phases.[1]

  • Impact of Phenylcarbamate Substituents: The nature of the substituents on the phenylcarbamate moieties of the chiral selector plays a crucial role in chiral recognition. The data suggests that the 3,5-dimethylphenylcarbamate selector on an amylose backbone provides excellent enantioselectivity for α-amino acid ethyl esters.[1]

For the separation of Ethyl 2-Aminocyclopentanecarboxylate enantiomers, it is highly recommended to start with screening coated amylose-based CSPs, such as Chiralpak AD-H or Lux Amylose-1 , due to their demonstrated superior performance with structurally similar compounds.

Experimental Protocols

The following is a detailed methodology based on the successful separation of α-amino acid ethyl ester enantiomers, which can be adapted for Ethyl 2-Aminocyclopentanecarboxylate.

Analyte Derivatization (NBD Derivatives):

For enhanced detection and potentially improved chiral recognition, the amino acid esters were derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). A solution of the amino acid ester in borate buffer (pH 8.0) is mixed with a solution of NBD-Cl in methanol. The mixture is heated at 60°C for 5 minutes, cooled, and then injected into the HPLC system.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is suitable.

  • Columns:

    • Chiralpak IA, IB, IC, ID, IE, IF (covalently bonded)

    • Chiralpak AD-H, Chiralcel OD-H (coated)

    • Lux Amylose-1, Lux Cellulose-1 (coated) (All columns 250 mm x 4.6 mm I.D., packed with 5 µm silica gel)

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The ratio is typically varied to optimize the separation, with a common starting point being 80:20 (v/v) n-hexane:2-propanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength for the NBD derivatives (e.g., 470 nm) or fluorescence detection.

Visualization of the Chiral Separation Workflow

The logical workflow for selecting a suitable chiral stationary phase and developing a separation method is depicted in the following diagram.

Chiral_Separation_Workflow cluster_screening Phase 1: CSP Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation start Racemic Analyte (Ethyl 2-Aminocyclopentanecarboxylate) screen_coated_amylose Screen Coated Amylose CSPs (e.g., Chiralpak AD-H, Lux Amylose-1) start->screen_coated_amylose Primary Screen (High Probability of Success) screen_coated_cellulose Screen Coated Cellulose CSPs (e.g., Chiralcel OD-H, Lux Cellulose-1) start->screen_coated_cellulose Secondary Screen screen_covalent_amylose Screen Covalent Amylose CSPs (e.g., Chiralpak IA) start->screen_covalent_amylose Tertiary Screen eval_separation Evaluate Separation (α, Rs) screen_coated_amylose->eval_separation screen_coated_cellulose->eval_separation screen_covalent_amylose->eval_separation optimize_mp Optimize Mobile Phase (% 2-Propanol) eval_separation->optimize_mp Rs < 1.5 or long retention validate Validate Method (Accuracy, Precision, Robustness) eval_separation->validate Rs > 1.5 optimize_fr Optimize Flow Rate optimize_mp->optimize_fr optimize_temp Optimize Temperature optimize_fr->optimize_temp optimize_temp->eval_separation Re-evaluate final_method Final Enantioselective Method validate->final_method

Caption: Workflow for Chiral Method Development.

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of Ethyl 2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the precise stereochemistry of a molecule is paramount, as different isomers can exhibit vastly different biological activities. The cis and trans isomers of Ethyl 2-Aminocyclopentanecarboxylate serve as a classic example where a subtle change in spatial arrangement necessitates distinct characterization methods. This guide provides a comparative analysis of the spectroscopic signatures of these two isomers, offering researchers the essential data and protocols for their unambiguous identification.

Spectroscopic Analysis: Unmasking the Isomers

The primary techniques for differentiating the cis and trans isomers are ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy. Mass spectrometry is also useful for confirming the molecular weight, though it is generally less effective at distinguishing between stereoisomers.

¹H NMR Spectroscopy: The most definitive method for distinguishing between the cis and trans isomers is ¹H NMR. The spatial arrangement of the protons on the cyclopentane ring leads to distinct chemical shifts and coupling constants (J-values). In the trans isomer , the protons on the carbons bearing the amino and ester groups (C1-H and C2-H) are on opposite sides of the ring. This typically results in a smaller coupling constant between them compared to the cis isomer , where these protons are on the same side of the ring. Furthermore, the anisotropic effect of the carbonyl group in the ester can cause different shielding/deshielding of nearby protons in the two isomers, leading to noticeable differences in their chemical shifts.

¹³C NMR Spectroscopy: The carbon chemical shifts also provide valuable information. The different steric environments in the cis and trans isomers can cause slight but measurable differences in the ¹³C chemical shifts of the cyclopentane ring carbons. For instance, the steric compression in the cis isomer may lead to a slight upfield shift (lower ppm value) for some of the ring carbons compared to the less sterically hindered trans isomer.

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can offer clues to differentiate the isomers. The vibrational modes of the N-H bonds of the amino group and the C=O bond of the ester are present in both isomers. However, differences in intramolecular hydrogen bonding between the amino and ester groups, which is more likely in the cis isomer, can lead to subtle shifts in the positions and shapes of these bands. Additionally, the overall symmetry of the molecule can influence the IR spectrum; the less symmetric cis isomer may exhibit more complex fingerprint region absorptions.

Tabulated Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for the cis and trans isomers of 2-aminocyclopentanecarboxylic acid and the trans-ethyl ester hydrochloride. This data provides a strong foundation for the expected spectral features of the target ethyl esters.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminocyclopentanecarboxylic Acid Isomers (in D₂O)

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
cis-(1R,2S) CHNH₂3.82–3.86m
CHCO₂H3.10–3.16m
CH₂ (ring)2.08–2.20m
CH₂CH₂ (ring)1.69–1.99m
trans-(1S,2S) CHNH₂3.88q, J = 7.4
CHCO₂H2.90–2.97m
CH₂ (ring)2.13–2.23m
CH₂CH₂ (ring)1.66–1.91m

Data sourced from Kovalenko et al., J. Org. Chem. 2024.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Isomer Carbon Assignment Chemical Shift (δ, ppm)
cis-(1R,2S) Acid (in D₂O) C=O176.6
CHNH₂52.7
CHCO₂H45.5
CH₂ (ring)29.7
CH₂ (ring)27.2
CH₂ (ring)21.2
trans-(1S,2S) Acid (in D₂O) C=O177.1
CHNH₂53.9
CHCO₂H48.2
CH₂ (ring)30.4
CH₂ (ring)28.6
CH₂ (ring)22.7
trans-Ethyl Ester HCl (in D₂O) C=O173.2
O-CH₂64.3
CH-NH₃⁺56.4
CH-C=O48.3
CH₂ (ring)31.0
CH₂ (ring)28.5
CH₂ (ring)22.5
CH₃13.9

Acid data sourced from Kovalenko et al., J. Org. Chem. 2024.[1][2] Ester data sourced from SpectraBase.

Table 3: Key IR Absorption Frequencies (Predicted)

Isomer Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Both O-H (of COOH if hydrolyzed)Stretching3300-2500 (broad)
N-H (amine)Stretching3400-3250
C-H (alkane)Stretching2960-2850
C=O (ester)Stretching~1735
N-H (amine)Bending1650-1580
C-O (ester)Stretching1250-1050

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may depend on the solubility of the sample and whether it is in a free base or salt form.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Sample Analysis: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizing the Isomers and Analytical Workflow

Molecular Structures of Ethyl 2-Aminocyclopentanecarboxylate Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis trans

Caption: Molecular structures of cis and trans Ethyl 2-Aminocyclopentanecarboxylate.

Logical Workflow for Spectroscopic Differentiation start Sample of Ethyl 2-Aminocyclopentanecarboxylate nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis cis_id cis-Isomer Identified data_analysis->cis_id Distinct coupling constants, chemical shifts, and potential intramolecular H-bonding trans_id trans-Isomer Identified data_analysis->trans_id Characteristic coupling constants and chemical shifts

Caption: Workflow for distinguishing isomers using spectroscopic methods.

References

Cost-benefit analysis of different synthetic methods for Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral molecule Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate is a valuable building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often crucial for biological activity, making the choice of synthetic route a critical decision in the drug development process. This guide provides a comparative cost-benefit analysis of three distinct synthetic methodologies: Enzymatic Kinetic Resolution, Asymmetric Cyclopropanation, and a multi-step synthesis commencing from diethyl adipate. The objective is to furnish researchers with the necessary data to select the most appropriate method based on factors such as cost, efficiency, scalability, and safety.

At a Glance: Comparison of Synthetic Methods

MetricMethod 1: Enzymatic Kinetic ResolutionMethod 2: Asymmetric CyclopropanationMethod 3: Synthesis from Diethyl Adipate
Overall Yield Moderate (~41%)High (Potentially >70%)Moderate to High (Estimated 50-60%)
Enantiomeric Excess Excellent (>99.5%)Excellent (>95%)High (Dependent on chiral auxiliary/catalyst)
Diastereomeric Ratio Not ApplicableGood to ExcellentGood to Excellent
Reaction Time Long (Multi-day)Moderate (Hours to a day)Long (Multi-day)
Reagent Cost Moderate (Enzyme can be costly)High (Chiral catalysts are expensive)Low (Commodity starting materials)
Scalability GoodChallengingGood
Safety & Environment Generally Safe, "Green"Catalyst toxicity, solvent useUse of hazardous reagents (Sodium Ethoxide)

Method 1: Enzymatic Kinetic Resolution

This method relies on the stereoselective hydrolysis of a racemic mixture of ethyl 2-aminocyclopentanecarboxylate using a lipase enzyme. The enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the desired unreacted ester.

Experimental Protocol

A detailed experimental protocol involves the following key steps:

  • Preparation of Racemic Ethyl 2-Aminocyclopentanecarboxylate: The racemic starting material is typically synthesized via standard methods, such as the Strecker synthesis from cyclopentanone.

  • Enzymatic Resolution: The racemic ester is incubated with a lipase, such as Candida antarctica lipase B (CALB) or Alcalase 2.4L, in a buffered aqueous solution or a biphasic system. The pH and temperature are carefully controlled to ensure optimal enzyme activity.

  • Separation: After the desired conversion is reached (typically around 50%), the reaction is stopped. The unreacted (1R,2S)-enantiomer of the ester is extracted with an organic solvent, while the hydrolyzed (1S,2R)-amino acid remains in the aqueous phase.

  • Purification: The extracted ester is purified by column chromatography or distillation to yield the final product.

A kilo-lab scale synthesis using Alcalase for the resolution of the methyl ester analog has been reported to achieve an enantiomeric excess of >99.5% with an 82% mass recovery of the desired enantiomer. However, the enzymatic resolution step itself can be time-consuming, potentially taking several days to reach optimal conversion.[1]

Cost-Benefit Analysis
  • Benefits: This method offers exceptionally high enantiomeric purity.[1] Enzymes are biodegradable and the reactions are typically run in aqueous media, making this a relatively "green" and safe approach.[2] The scalability of enzymatic resolutions is generally considered good for industrial production.[1][3]

  • Costs: The primary cost driver is the enzyme itself, with Alcalase 2.4L priced at approximately $15 per kilogram for bulk quantities.[4] The theoretical maximum yield for the desired enantiomer is 50%, which can impact the overall cost-effectiveness. The long reaction times can also contribute to higher operational costs.

Enzymatic_Resolution_Workflow racemic_ester Racemic Ethyl 2-Aminocyclopentanecarboxylate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Lipase (e.g., Alcalase) enzyme->hydrolysis separation Extraction hydrolysis->separation product This compound separation->product byproduct (1S,2R)-2-Aminocyclopentanecarboxylic Acid separation->byproduct

Fig. 1: Workflow for Enzymatic Kinetic Resolution.

Method 2: Asymmetric Cyclopropanation

This approach involves the reaction of a cyclopentene derivative with a diazoacetate in the presence of a chiral catalyst to directly form the cyclopropane ring with the desired stereochemistry.

Experimental Protocol

A general procedure for this method is as follows:

  • Catalyst Preparation: A chiral rhodium(II) or copper(I) catalyst is prepared or sourced commercially. Cinchona alkaloid-derived phase-transfer catalysts can also be employed.

  • Cyclopropanation Reaction: Cyclopentene is reacted with an ethyl diazoacetate in the presence of the chiral catalyst in a suitable organic solvent. The reaction temperature and addition rate of the diazoacetate are critical for achieving high stereoselectivity.

  • Purification: The resulting product mixture is purified by column chromatography to isolate the desired this compound.

High yields and excellent enantioselectivities (up to 98% ee) have been reported for rhodium-catalyzed cyclopropanations of electron-deficient alkenes.[5][6]

Cost-Benefit Analysis
  • Benefits: This method can potentially provide high yields of the desired product in a single stereoselective step, avoiding the 50% theoretical yield limit of kinetic resolution. Reaction times are generally shorter than for enzymatic resolutions.

  • Costs: The primary drawback is the high cost of the chiral catalysts. Rhodium catalysts, for example, are very expensive due to the rarity of the metal.[7] Chiral phase-transfer catalysts derived from cinchona alkaloids are less expensive but may still represent a significant cost, and their bulk availability can be a concern.[8] The use of diazo compounds also presents safety challenges, particularly on a large scale. The scalability of these processes can be challenging due to catalyst cost and safety considerations.[9]

Asymmetric_Cyclopropanation_Workflow cyclopentene Cyclopentene Derivative reaction Asymmetric Cyclopropanation cyclopentene->reaction diazoacetate Ethyl Diazoacetate diazoacetate->reaction catalyst Chiral Catalyst (Rh or Cinchona-based) catalyst->reaction product This compound reaction->product Diethyl_Adipate_Synthesis_Workflow diethyl_adipate Diethyl Adipate dieckmann Dieckmann Condensation (Sodium Ethoxide) diethyl_adipate->dieckmann ketoester Ethyl 2-Oxocyclopentanecarboxylate dieckmann->ketoester reductive_amination Stereoselective Reductive Amination ketoester->reductive_amination product This compound reductive_amination->product

References

Performance of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Ethyl (1R,2S)-2-aminocyclopentanecarboxylate, a chiral primary amino ester, presents itself as a promising candidate for organocatalysis, particularly in carbon-carbon bond-forming reactions such as the Michael addition. This guide provides a comparative analysis of its potential performance against established alternative catalysts, supported by experimental data from analogous systems.

Comparison with Alternative Catalysts

While specific performance data for this compound in the asymmetric Michael addition of ketones to nitroolefins is not extensively documented in publicly available literature, its structural similarity to other cyclic amino acid derivatives and chiral primary amines allows for an insightful comparison. The following tables summarize the performance of prominent alternative catalysts in this key reaction.

Table 1: Performance of Chiral Primary Amine-Based Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
(R,R)-1,2-Diphenylethylenediamine-thiourea 10Water599>99/199 (syn)
L-Proline based Chiral Ionic Liquid 30Ethanol4893-97
Bispidine-based primary-secondary diamine 10Water249999/197 (syn)
Saccharide-substituted primary amine-thiourea 15Toluene7285-95

Table 2: Performance of Proline and its Derivatives in the Asymmetric Michael Addition of Ketones to Nitroolefins

CatalystKetoneNitroolefinCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
L-Proline Cyclohexanoneβ-Nitrostyrene30100-25
Hydroxy-L-proline (Hyp) Cyclohexanoneβ-Nitrostyrene30100-27
Proline-derived Tetrazole Acetone4-Nitro-β-nitrostyrene2095-92

Based on the data presented, it is evident that chiral primary amine-thiourea catalysts and certain proline derivatives exhibit excellent enantioselectivity and high yields in the asymmetric Michael addition. This compound, possessing a chiral cyclic backbone and a primary amine, is anticipated to facilitate this reaction through a similar enamine-based catalytic cycle, potentially offering competitive levels of stereocontrol. The rigid cyclopentane ring could impart a well-defined chiral environment, leading to high enantioselectivity.

Experimental Protocols

A detailed experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where this compound could be employed, is provided below. This generalized procedure can be adapted and optimized for specific substrates and catalysts.

General Experimental Protocol for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • This compound (or alternative chiral primary amine catalyst)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Solvent (e.g., Toluene, Water, Ethanol)

  • 4-Nitrophenol (optional co-catalyst)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., this compound, 10 mol%) and the optional co-catalyst (e.g., 4-nitrophenol, 5 mol%).

  • Add the chosen solvent (e.g., 2 mL of toluene).

  • To this solution, add β-nitrostyrene (1.0 mmol, 1.0 equivalent).

  • Finally, add cyclohexanone (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 5-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Catalytic Cycle of a Primary Amine-Catalyzed Asymmetric Michael Addition

The proposed catalytic cycle for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral primary amine, such as this compound, is depicted below. The cycle proceeds through the formation of a key enamine intermediate.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst Chiral Primary Amine (R-NH2) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Hydrolysis Hydrolysis Iminium->Hydrolysis Adduct Michael Adduct Final_Product Chiral Michael Adduct Hydrolysis->Catalyst Regenerated Catalyst Hydrolysis->Adduct Start_Ketone Ketone Start_Nitroolefin Nitroolefin Experimental_Workflow Reactants 1. Reactant & Catalyst Mixing (Chiral Amine, Ketone, Nitroolefin, Solvent) Reaction 2. Reaction (Stirring at RT, TLC Monitoring) Reactants->Reaction Workup 3. Work-up (Solvent Evaporation) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Analysis Purification->Analysis Characterization Yield, NMR, HRMS Analysis->Characterization Stereoanalysis dr (NMR), ee (Chiral HPLC) Analysis->Stereoanalysis

Safety Operating Guide

Prudent Disposal of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, a common building block in pharmaceutical synthesis. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

II. Waste Characterization and Segregation

This compound is an amino acid ester. Waste containing this compound should be considered chemical waste. It is crucial to segregate this waste stream from other types of laboratory waste, such as sharps, biological waste, and non-hazardous materials.

Due to its chemical nature, this compound may be handled in its free base form or as a hydrochloride salt. The disposal procedure will vary slightly depending on the form. For long-term stability, amino acid esters are often stored as their hydrochloride salts.

Key Waste Streams:

  • Concentrated/Unused Product: Pure or concentrated forms of the compound.

  • Dilute Aqueous Solutions: Waste from reaction work-ups or cleaning.

  • Contaminated Labware: Glassware, pipette tips, and other materials that have come into contact with the compound.

  • Organic Solvent Waste: Solutions of the compound in organic solvents.

III. Disposal Procedures

A risk assessment should always be performed before proceeding with any chemical waste disposal. The following are general guidelines and may need to be adapted based on local regulations and the specific nature of the waste.

A. Concentrated/Unused Product:

  • Do not dispose of the concentrated product directly down the drain or in solid waste containers.

  • Carefully transfer the material into a designated, properly labeled chemical waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

B. Dilute Aqueous Solutions:

For dilute aqueous solutions, neutralization may be an appropriate step before collection.

  • pH Adjustment:

    • If the solution is acidic (e.g., contains the hydrochloride salt), slowly add a dilute solution of a base (e.g., 1M sodium hydroxide) while stirring in a suitable container within a fume hood. Monitor the pH using a calibrated pH meter or pH paper.

    • If the solution is basic, slowly add a dilute solution of a non-oxidizing acid (e.g., 1M hydrochloric acid).

    • Adjust the pH to a neutral range (typically between 6 and 8).

  • Collection: After neutralization, transfer the solution to a designated aqueous chemical waste container.

C. Contaminated Labware:

  • Decontamination: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Solvent Waste: Collect the rinse solvent in a designated organic waste container.

  • Disposal of Solids: Dispose of solid contaminated materials, such as pipette tips and weighing boats, in a designated solid chemical waste container.

D. Organic Solvent Waste:

  • Collect all organic solvent waste containing this compound in a designated, properly labeled organic waste container.

  • Ensure that incompatible solvents are not mixed in the same waste container.

IV. Quantitative Data Summary

ParameterGuideline
pH for Aqueous Waste Neutralized to a range of 6-8 before collection.
Container Material Chemically resistant glass or high-density polyethylene (HDPE).
Labeling "Hazardous Waste," full chemical name, and associated hazards.
Storage of Waste In a designated, secondary containment area, away from incompatible materials.

V. Experimental Protocol: Neutralization of Aqueous Waste

This protocol outlines the steps for neutralizing a dilute aqueous solution containing the hydrochloride salt of this compound.

Materials:

  • Dilute aqueous waste solution of this compound hydrochloride.

  • 1M Sodium Hydroxide (NaOH) solution.

  • Calibrated pH meter or pH indicator strips.

  • Stir plate and magnetic stir bar.

  • Appropriate chemical waste container.

  • Personal Protective Equipment (PPE).

Procedure:

  • Place the beaker containing the acidic aqueous waste on a stir plate within a fume hood and add a magnetic stir bar.

  • Begin gentle stirring of the solution.

  • Slowly add the 1M NaOH solution dropwise to the waste solution.

  • Periodically monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the pH of the solution reaches a neutral range (6-8).

  • Once neutralized, turn off the stir plate and remove the stir bar.

  • Carefully transfer the neutralized solution into the designated aqueous chemical waste container.

  • Seal the container and ensure it is properly labeled.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Action start Waste Containing This compound char Characterize Waste Stream start->char conc Concentrated / Unused char->conc Concentrated aq Dilute Aqueous char->aq Aqueous sol Contaminated Solids char->sol Solid org Organic Solvent char->org Organic collect_conc Collect in Labeled Chemical Waste Container conc->collect_conc neut Neutralize pH (6-8) aq->neut decon Decontaminate sol->decon collect_org Collect in Organic Waste Container org->collect_org collect_aq Collect in Aqueous Waste Container neut->collect_aq collect_sol Collect in Solid Waste Container decon->collect_sol

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, adherence to strict safety protocols is paramount to ensure personal safety and maintain laboratory integrity. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard
Eyes Safety gogglesEuropean standard - EN 166
Hands Protective gloves (e.g., Nitrile, Neoprene)ASTM International standard D6978
Body Disposable gown or lab coat made of polyethylene-coated polypropylene or other laminate materials.EN ISO 27065
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.NIOSH approved respirator
Feet Closed-toe shoes-

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

  • Contaminated work clothing should be removed and laundered before reuse.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials.

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Arrange for disposal by a licensed disposal company.

  • Consult with local waste disposal authorities to ensure compliance with national and regional regulations.

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a Ventilated Fume Hood prep2->handle1 handle2 Handle with Care to Avoid Spills handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Remove and Properly Store/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in a Labeled Container post3->disp1 disp2 Arrange for Licensed Waste Disposal disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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